molecular formula C20H20N2O5 B10752846 MPT0B214

MPT0B214

カタログ番号: B10752846
分子量: 368.4 g/mol
InChIキー: HBQYPNDXFXSVNP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

MPT0B214 is a useful research compound. Its molecular formula is C20H20N2O5 and its molecular weight is 368.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C20H20N2O5

分子量

368.4 g/mol

IUPAC名

(5-amino-6-methoxyquinolin-2-yl)-(3,4,5-trimethoxyphenyl)methanone

InChI

InChI=1S/C20H20N2O5/c1-24-15-8-7-13-12(18(15)21)5-6-14(22-13)19(23)11-9-16(25-2)20(27-4)17(10-11)26-3/h5-10H,21H2,1-4H3

InChIキー

HBQYPNDXFXSVNP-UHFFFAOYSA-N

正規SMILES

COC1=C(C2=C(C=C1)N=C(C=C2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC)N

製品の起源

United States

Foundational & Exploratory

MPT0B214: A Technical Guide to its Mechanism of Action as a Novel Microtubule Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MPT0B214 is a novel synthetic small molecule that has demonstrated potent antitumor activity by targeting the microtubule network, a critical component of the cellular cytoskeleton. This technical guide provides an in-depth overview of the core mechanism of action of this compound, detailing its molecular interactions, cellular consequences, and the signaling pathways it modulates. The information presented herein is a synthesis of preclinical data, intended to equip researchers and drug development professionals with a comprehensive understanding of this promising therapeutic agent.

Core Mechanism: Inhibition of Tubulin Polymerization

This compound exerts its primary antitumor effect by directly interfering with the dynamics of microtubule assembly. Microtubules are essential for various cellular processes, most notably the formation of the mitotic spindle during cell division.

Molecular Interaction: this compound functions as a microtubule destabilizing agent by binding to the colchicine-binding site on β-tubulin.[1][2] This interaction prevents the polymerization of α- and β-tubulin heterodimers into microtubules.[1][2]

Quantitative Analysis of Tubulin Polymerization Inhibition: The inhibitory potency of this compound on microtubule assembly has been quantified in vitro.

ParameterValueReference
IC50 for Tubulin Polymerization Inhibition0.61 ± 0.08 µM[1]

Cellular Consequences of Microtubule Disruption

The inhibition of tubulin polymerization by this compound triggers a cascade of cellular events, culminating in cell cycle arrest and apoptosis.

G2/M Phase Cell Cycle Arrest

By disrupting the formation of the mitotic spindle, this compound prevents cells from progressing through mitosis, leading to an accumulation of cells in the G2/M phase of the cell cycle. This arrest is associated with key molecular changes:

  • Upregulation of Cyclin B1: A critical regulatory protein for entry into mitosis.

  • Dephosphorylation of Cdc2 (CDK1): Activation of this kinase is essential for mitotic progression.

  • Phosphorylation of Cdc25C: This phosphatase activates Cdc2, and its phosphorylation state is tightly regulated during the cell cycle.

  • Elevated Expression of MPM-2: A marker for mitotic phosphoproteins.

Induction of Apoptosis via the Intrinsic Pathway

Prolonged arrest in the G2/M phase ultimately leads to the induction of programmed cell death, or apoptosis. This compound activates the mitochondria-dependent intrinsic apoptotic pathway. Key events in this pathway include:

  • Phosphorylation of Bcl-2: This anti-apoptotic protein is inactivated upon phosphorylation, leading to a loss of mitochondrial membrane integrity.

  • Disruption of Mitochondrial Membrane Potential: The loss of Bcl-2 function results in the permeabilization of the mitochondrial outer membrane.

  • Cytochrome c Release: Mitochondrial permeabilization leads to the release of cytochrome c into the cytoplasm.

  • Caspase-9 and Caspase-3 Activation: Cytosolic cytochrome c triggers the activation of the caspase cascade, starting with the initiator caspase-9, which in turn activates the executioner caspase-3.

In Vitro Antitumor Activity

This compound has demonstrated significant cytotoxic activity across a range of human cancer cell lines, including those with multidrug resistance.

Cytotoxicity in Human Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) values for this compound have been determined in various cancer cell lines.

Cell LineCancer TypeIC50 (nM)Reference
KBCervical Carcinoma5 - 15
HONE-1Nasopharyngeal Carcinoma5 - 15
HT29Colorectal Carcinoma5 - 15
MCF-7Breast Carcinoma5 - 15
H460Lung Cancer5 - 15
TSGHGastric Carcinoma5 - 15
MKN-45Gastric Carcinoma5 - 15
Activity in Multidrug-Resistant (MDR) Cell Lines

This compound has shown efficacy against cancer cell lines that overexpress P-glycoprotein (P-gp/MDR1) and multidrug resistance-associated protein (MRP), which are common mechanisms of resistance to chemotherapy.

Cell LineResistance PhenotypeIC50 (nM)Reference
KB-VIN10P-gp/MDR1 Overexpression20 - 40
KB-S15MRP Overexpression15 - 30

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

MPT0B214_Mechanism This compound This compound Tubulin β-Tubulin (Colchicine Site) This compound->Tubulin Binds to Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits MitoticSpindle Mitotic Spindle Formation Microtubule->MitoticSpindle G2M_Arrest G2/M Phase Arrest MitoticSpindle->G2M_Arrest Disrupts Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces Mitochondria Mitochondria Apoptosis->Mitochondria Mediated by Bcl2 Bcl-2 Phosphorylation Mitochondria->Bcl2 Involves CytochromeC Cytochrome c Release Bcl2->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase3->Apoptosis Executes

Caption: this compound mechanism of action signaling pathway.

Experimental Workflow: Tubulin Polymerization Assay

Tubulin_Polymerization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Analysis Tubulin_Prep Purified Tubulin (unpolymerized) Incubation Incubate Tubulin with this compound Tubulin_Prep->Incubation MPT0B214_Prep This compound (various concentrations) MPT0B214_Prep->Incubation Measure_Polymerization Measure Tubulin Polymerization Level Incubation->Measure_Polymerization Calculate_IC50 Calculate IC50 Measure_Polymerization->Calculate_IC50

Caption: Workflow for the in vitro tubulin polymerization assay.

Experimental Workflow: Cell Cycle Analysis

Cell_Cycle_Workflow cluster_treatment Cell Treatment cluster_staining Staining cluster_analysis Analysis Seed_Cells Seed Cancer Cells (e.g., KB cells) Treat_Cells Treat with this compound Seed_Cells->Treat_Cells Harvest_Cells Harvest and Fix Cells Treat_Cells->Harvest_Cells Stain_DNA Stain DNA with Propidium Iodide (PI) Harvest_Cells->Stain_DNA Flow_Cytometry Analyze by Flow Cytometry Stain_DNA->Flow_Cytometry Determine_Distribution Determine Cell Cycle Distribution Flow_Cytometry->Determine_Distribution

References

MPT0B214: A Technical Guide to a Novel Microtubule Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MPT0B214 has emerged as a promising synthetic small molecule inhibitor of microtubule polymerization. By binding to the colchicine site on β-tubulin, it disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis through the intrinsic mitochondrial pathway. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical evaluation of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its cellular effects.

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their critical role in mitosis makes them an attractive target for anticancer drug development. This compound, chemically identified as 5-amino-6-methoxy-2-(3′,4′,5′-trimethoxybenzoyl)-quinoline, is a novel synthetic compound that has demonstrated potent anti-proliferative activity against a range of human cancer cell lines, including those with multidrug resistance.[1][2]

Mechanism of Action

This compound exerts its cytotoxic effects by directly interfering with microtubule dynamics. It binds to the colchicine-binding site on β-tubulin, thereby inhibiting tubulin polymerization.[1][2] This disruption of the microtubule network leads to a cascade of cellular events culminating in apoptotic cell death.

Inhibition of Tubulin Polymerization

In vitro studies have shown that this compound inhibits the polymerization of purified tubulin in a concentration-dependent manner.

Cell Cycle Arrest

Treatment of cancer cells with this compound leads to a significant accumulation of cells in the G2/M phase of the cell cycle.[1] This arrest is associated with the modulation of key cell cycle regulatory proteins, including an upregulation of cyclin B1 and the mitotic marker MPM-2, along with dephosphorylation of Cdc2 and phosphorylation of Cdc25C.

Induction of Apoptosis

The primary mechanism of this compound-induced cell death is apoptosis, mediated through the mitochondria-dependent intrinsic pathway. This is characterized by the loss of mitochondrial membrane potential, phosphorylation of the anti-apoptotic protein Bcl-2, release of cytochrome c from the mitochondria into the cytosol, and subsequent activation of caspase-9 and caspase-3.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Efficacy of this compound

ParameterValueCell Line(s) / SystemReference
IC₅₀ (Tubulin Polymerization)0.61 ± 0.08 µMPurified tubulin
Kᵢ (Competition with [³H]colchicine)0.04 µMPurified tubulin

Table 2: Cytotoxicity of this compound against Human Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (nM)Reference
KBCervical Carcinoma5 - 15
HONE-1Nasopharyngeal Carcinoma5 - 15
HT29Colorectal Carcinoma5 - 15
MCF-7Breast Carcinoma5 - 15
H460Lung Cancer5 - 15
TSGHGastric Carcinoma5 - 15
MKN-45Gastric Carcinoma5 - 15

Table 3: Cytotoxicity of this compound against Multidrug-Resistant (MDR) Cell Lines

Cell LineResistance MechanismIC₅₀ (nM)Reference
KB-VIN10P-gp170/MDR and MRP overexpressionNot explicitly stated, but sensitive

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Tubulin Polymerization Assay
  • Principle: The polymerization of tubulin is monitored by the increase in turbidity (absorbance) of a solution containing purified tubulin upon incubation at 37°C.

  • Protocol:

    • Purified, unpolymerized, microtubule-associated protein-rich tubulin is incubated with various concentrations of this compound.

    • The mixture is warmed to 37°C to initiate polymerization.

    • The change in absorbance at 340 nm is measured over time using a spectrophotometer.

    • The IC₅₀ value is calculated from the concentration-response curve.

Cell Viability Assay (MTT Assay)
  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.

  • Protocol:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with various concentrations of this compound for a specified period (e.g., 72 hours).

    • MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

    • The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

    • The absorbance at 570 nm is measured using a microplate reader.

    • The IC₅₀ value is determined from the dose-response curve.

Western Blot Analysis
  • Principle: This technique is used to detect and quantify specific proteins in a cell lysate.

  • Protocol:

    • Cells are treated with this compound for the desired time points.

    • Cells are lysed in a suitable buffer containing protease and phosphatase inhibitors.

    • Protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., cyclin B1, Cdc2, Bcl-2, caspase-3, etc.).

    • The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Caspase Activity Assay
  • Principle: This assay measures the activity of specific caspases using a colorimetric or fluorometric substrate.

  • Protocol:

    • Cells are treated with this compound.

    • Cell lysates are prepared.

    • The lysate is incubated with a specific caspase substrate (e.g., DEVD-pNA for caspase-3) that releases a chromophore or fluorophore upon cleavage.

    • The absorbance or fluorescence is measured to quantify caspase activity.

In Vivo Xenograft Study
  • Note: While the primary discovery paper for this compound does not report in vivo data, a general protocol for a xenograft study is provided for context.

  • Principle: Human tumor cells are implanted into immunocompromised mice to evaluate the in vivo antitumor efficacy of a compound.

  • Protocol:

    • Human cancer cells (e.g., KB cells) are subcutaneously injected into the flank of nude mice.

    • When tumors reach a palpable size, mice are randomized into treatment and control groups.

    • This compound is administered to the treatment group via a specified route (e.g., intraperitoneal injection) and schedule. The control group receives the vehicle.

    • Tumor volume and body weight are measured regularly.

    • At the end of the study, tumors are excised and weighed. Tumor growth inhibition is calculated.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway and a typical experimental workflow for evaluating microtubule inhibitors.

MPT0B214_Signaling_Pathway This compound This compound Tubulin β-Tubulin (Colchicine Site) This compound->Tubulin Binds to Bcl2 Bcl-2 (Phosphorylation) This compound->Bcl2 Induces Phosphorylation Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits G2M_Arrest G2/M Phase Arrest Microtubule->G2M_Arrest Leads to Mitochondria Mitochondria G2M_Arrest->Mitochondria Triggers CytochromeC Cytochrome c Release Mitochondria->CytochromeC Bcl2->CytochromeC Inhibits Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound signaling pathway leading to apoptosis.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Tubulin_Assay Tubulin Polymerization Assay Cell_Viability Cell Viability (MTT Assay) Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Xenograft Xenograft Model Establishment Cell_Viability->Xenograft Western_Blot Western Blot (Apoptosis Proteins) Caspase_Assay Caspase Activity Assay Treatment This compound Treatment Tumor_Measurement Tumor Growth Measurement Efficacy Efficacy Evaluation (TGI) Discovery Compound Discovery (this compound) Discovery->Tubulin_Assay

Caption: Experimental workflow for microtubule inhibitor evaluation.

Conclusion and Future Directions

This compound is a potent microtubule inhibitor with a well-defined mechanism of action involving the disruption of tubulin polymerization, G2/M cell cycle arrest, and induction of mitochondria-mediated apoptosis. Its efficacy against multidrug-resistant cancer cell lines highlights its potential as a valuable candidate for further preclinical and clinical development. Future research should focus on comprehensive in vivo efficacy studies in various cancer models, detailed pharmacokinetic and toxicological profiling, and elucidation of the structure-activity relationship to guide the development of even more potent and selective analogs. As of the latest available information, no clinical trials for this compound have been registered. The synthesis of this compound involves the coupling of a quinoline core with a 3,4,5-trimethoxybenzoyl group, though a detailed, publicly available step-by-step protocol is not readily accessible.

References

MPT0B214 Tubulin Binding Site: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the mechanism of action of MPT0B214, a novel synthetic microtubule inhibitor. It focuses on its interaction with the colchicine binding site of tubulin, detailing the downstream cellular consequences and providing methodologies for its study.

Executive Summary

This compound is a potent anti-proliferative agent that targets the microtubule cytoskeleton, a critical component for cell division. It functions by binding to the colchicine site on β-tubulin, leading to the inhibition of microtubule polymerization. This disruption of microtubule dynamics triggers a cascade of events, including cell cycle arrest at the G2/M phase and subsequent induction of apoptosis through the intrinsic, mitochondria-dependent pathway. Notably, this compound demonstrates significant cytotoxic activity in the nanomolar range across a variety of human cancer cell lines, including those with multidrug resistance.

Quantitative Data Summary

The following tables summarize the key quantitative metrics defining the activity of this compound.

Table 1: Tubulin Inhibition and Binding Affinity

ParameterValueReference CompoundValue (Reference)
Tubulin Polymerization IC₅₀0.61 ± 0.08 µM--
Inhibition Constant (Ki)0.04 µMColchicine1.29 µM

Table 2: In Vitro Cytotoxicity

Cell LineCancer TypeIC₅₀ Range (nM)
KBCervical Carcinoma5 - 15
HONE-1Nasopharyngeal Carcinoma5 - 15
HT29Colorectal Carcinoma5 - 15
MCF-7Breast Carcinoma5 - 15
H460Lung Cancer5 - 15
TSGHGastric Carcinoma5 - 15
MKN-45Gastric Carcinoma5 - 15
KB-VIN10Multidrug-Resistant Cervical CarcinomaEffective (IC₅₀ not specified)

Data synthesized from studies by Chiang et al.[1]

Mechanism of Action: From Tubulin Binding to Apoptosis

This compound exerts its anticancer effects through a well-defined mechanism initiated by its binding to tubulin.

Inhibition of Microtubule Dynamics

This compound is a potent inhibitor of tubulin polymerization[1]. By binding to the colchicine site on β-tubulin, it prevents the assembly of αβ-tubulin heterodimers into microtubules[1]. This disruption of the dynamic equilibrium between tubulin dimers and microtubules leads to the disorganization of the microtubule network within the cell[1].

G2/M Cell Cycle Arrest

The failure to form a functional mitotic spindle due to microtubule disruption activates the spindle assembly checkpoint. This results in the arrest of cancer cells in the G2/M phase of the cell cycle[1]. This arrest is biochemically characterized by several key events:

  • Upregulation of Cyclin B1 : A critical regulatory protein for entry into mitosis.

  • Dephosphorylation of Cdc2 (CDK1) : Activation of the key mitotic kinase.

  • Phosphorylation of Cdc25C : A phosphatase that activates Cdc2.

  • Elevated Expression of MPM-2 : A marker for mitotic cells.

Induction of the Intrinsic Apoptotic Pathway

Prolonged arrest in mitosis ultimately triggers programmed cell death (apoptosis) via the mitochondria-dependent intrinsic pathway. The signaling cascade involves:

  • Phosphorylation of Bcl-2 : The anti-apoptotic protein Bcl-2 is phosphorylated, which inactivates its protective function at the mitochondrial membrane.

  • Mitochondrial Membrane Permeabilization : The loss of Bcl-2 function leads to increased mitochondrial outer membrane permeability (MOMP).

  • Cytochrome c Release : Pro-apoptotic factors, including cytochrome c, are released from the mitochondrial intermembrane space into the cytosol.

  • Apoptosome Formation and Caspase-9 Activation : In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase, caspase-9.

  • Executioner Caspase Activation : Caspase-9 then cleaves and activates executioner caspases (e.g., caspase-3), which carry out the systematic dismantling of the cell.

Visualized Pathways and Workflows

Signaling Pathway of this compound

MPT0B214_Pathway cluster_binding Tubulin Interaction cluster_microtubule Microtubule Dynamics cluster_cellcycle Cell Cycle Progression cluster_apoptosis Intrinsic Apoptosis This compound This compound Tubulin β-Tubulin (Colchicine Site) This compound->Tubulin Binds Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Disruption Microtubule Network Disruption Polymerization->Disruption G2M_Arrest G2/M Phase Arrest Disruption->G2M_Arrest CyclinB1 Cyclin B1 ↑ G2M_Arrest->CyclinB1 Cdc2 Cdc2 (dephosphorylated) ↑ G2M_Arrest->Cdc2 Bcl2 Bcl-2 Phosphorylation (Inactivation) G2M_Arrest->Bcl2 Mito Mitochondrial Permeabilization Bcl2->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Executioner Caspases (e.g., Caspase-3) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Signaling cascade of this compound from tubulin binding to apoptosis.

Experimental Workflow for this compound Evaluation

MPT0B214_Workflow A Compound Synthesis (this compound) B In Vitro Tubulin Polymerization Assay A->B D Cell-Based Cytotoxicity Assay (e.g., MTT/Methyl Blue) A->D C Determine IC₅₀ (Polymerization) B->C E Determine IC₅₀ (Growth Inhibition) D->E F Immunofluorescence Microscopy E->F H Flow Cytometry (Cell Cycle Analysis) E->H J Western Blot / Apoptosis Assays (Annexin V, Caspase Activity) E->J G Visualize Microtubule Network Disruption F->G I Quantify G2/M Arrest H->I K Confirm Apoptotic Pathway J->K

Caption: A logical workflow for characterizing tubulin-targeting agents.

Experimental Protocols

The following are detailed, representative protocols for the key experiments used to characterize this compound.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules by monitoring changes in turbidity.

Materials:

  • Purified tubulin protein (>97% pure)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • This compound and control compounds (e.g., colchicine, paclitaxel) dissolved in DMSO

  • Temperature-controlled spectrophotometer with a 96-well plate reader capable of reading absorbance at 340-350 nm.

Procedure:

  • Pre-warm the spectrophotometer to 37°C.

  • On ice, prepare the tubulin solution by resuspending lyophilized tubulin in General Tubulin Buffer to a final concentration of 3-4 mg/mL.

  • Add GTP to the tubulin solution to a final concentration of 1 mM and glycerol to 10% (v/v).

  • Pipette the test compounds (e.g., various concentrations of this compound) and controls into a pre-chilled 96-well plate. Include a DMSO vehicle control.

  • To initiate the polymerization reaction, add the ice-cold tubulin/GTP/glycerol mixture to each well.

  • Immediately place the plate in the 37°C spectrophotometer.

  • Measure the absorbance at 350 nm every 30 seconds for at least 60 minutes.

  • Plot absorbance versus time. Inhibition of polymerization is observed as a decrease in the Vmax and/or the final plateau of the polymerization curve compared to the vehicle control.

  • Calculate the IC₅₀ value by plotting the percentage of inhibition against the log of the this compound concentration.

Cell Viability (Methyl Blue / SRB Assay)

This assay determines the cytotoxic (growth-inhibitory) effect of a compound on a panel of cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium

  • This compound stock solution

  • Trichloroacetic acid (TCA), cold

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid) or Methyl Blue solution

  • Tris-base solution (10 mM, pH 10.5)

  • 96-well cell culture plates

  • Microplate reader (510 nm)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound (e.g., from 0.1 nM to 10 µM) for 72 hours. Include a vehicle control (DMSO).

  • After incubation, gently add cold TCA to each well to a final concentration of 10% to fix the cells. Incubate for 1 hour at 4°C.

  • Wash the plates five times with slow-running tap water and allow them to air dry completely.

  • Add 100 µL of SRB or Methyl Blue solution to each well and stain for 30 minutes at room temperature.

  • Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow plates to air dry.

  • Add 200 µL of 10 mM Tris-base solution to each well to solubilize the bound dye.

  • Read the absorbance at 510 nm on a microplate reader.

  • Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Immunofluorescence for Microtubule Network Analysis

This method allows for the direct visualization of the effects of this compound on the cellular microtubule network.

Materials:

  • Cells grown on sterile glass coverslips in a 24-well plate

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • Fixative: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.2% Triton X-100 in PBS

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS

  • Primary Antibody: Mouse anti-α-tubulin antibody

  • Secondary Antibody: Alexa Fluor 488-conjugated goat anti-mouse IgG

  • Nuclear Stain: DAPI (4′,6-diamidino-2-phenylindole)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on coverslips and allow them to adhere.

  • Treat cells with this compound at a concentration known to be effective (e.g., 10x IC₅₀) for a specified time (e.g., 18-24 hours).

  • Wash the cells twice with PBS.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash three times with PBS.

  • Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.

  • Wash three times with PBS.

  • Block non-specific antibody binding by incubating with Blocking Buffer for 30-60 minutes.

  • Incubate with the primary anti-α-tubulin antibody (diluted in Blocking Buffer) for 1 hour at room temperature or overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with the fluorescently-labeled secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature, protected from light.

  • Wash three times with PBS.

  • Counterstain nuclei with DAPI for 5 minutes.

  • Mount the coverslips onto glass slides using antifade mounting medium.

  • Visualize the microtubule network using a fluorescence microscope. Look for depolymerization and disorganization of microtubules in treated cells compared to controls.

Cell Cycle Analysis by Flow Cytometry

This protocol quantifies the distribution of cells in different phases of the cell cycle following treatment with this compound.

Materials:

  • Cancer cells in culture

  • This compound

  • PBS

  • Fixative: Cold 70% Ethanol

  • Staining Solution: Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) in PBS

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for 24 hours.

  • Harvest both adherent and floating cells and collect them by centrifugation at 500 x g for 5 minutes.

  • Wash the cell pellet once with ice-cold PBS.

  • Resuspend the pellet and fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.

  • Incubate the fixed cells for at least 2 hours at -20°C (can be stored for longer).

  • Centrifuge the fixed cells and wash the pellet with PBS to remove the ethanol.

  • Resuspend the cell pellet in the PI/RNase A staining solution.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.

  • Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M peak indicates cell cycle arrest at this phase.

References

MPT0B214: A Potent Microtubule Inhibitor Inducing G2/M Cell Cycle Arrest

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

MPT0B214 is a novel synthetic aroylquinolone derivative that has demonstrated significant antitumor activity by disrupting microtubule dynamics. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's therapeutic effect, with a specific focus on its ability to induce G2/M cell cycle arrest in cancer cells. By inhibiting tubulin polymerization through binding to the colchicine-binding site, this compound triggers a cascade of signaling events that ultimately halt cell division and lead to apoptotic cell death. This document details the experimental evidence, presents quantitative data in a structured format, outlines the methodologies for key experiments, and provides visual representations of the relevant signaling pathways and experimental workflows.

Introduction

Microtubules are dynamic cytoskeletal polymers essential for numerous cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[1][2] Their critical role in the formation of the mitotic spindle makes them a prime target for anticancer drug development.[3] Agents that interfere with microtubule dynamics can disrupt mitosis, leading to cell cycle arrest and subsequent apoptosis.[3] this compound has emerged as a potent microtubule inhibitor with promising preclinical activity against a variety of human tumor cell lines, including multidrug-resistant (MDR) phenotypes.[1] This guide explores the core mechanism of this compound-induced G2/M arrest, providing researchers and drug development professionals with a comprehensive understanding of its mode of action.

Mechanism of Action: Inhibition of Tubulin Polymerization

This compound exerts its primary effect by directly interfering with the assembly of microtubules. It binds to the colchicine-binding site on β-tubulin, a key component of the α/β-tubulin heterodimers that polymerize to form microtubules. This binding event inhibits the polymerization of tubulin into microtubules, leading to a net depolymerization of the microtubule network.

Quantitative Data: Tubulin Polymerization Inhibition

The inhibitory effect of this compound on tubulin polymerization has been quantified in vitro. The following table summarizes the key data point.

ParameterValueCell-Free/Cell-Based
IC50 for Tubulin Polymerization 0.61 ± 0.08 µMCell-Free

Data sourced from in vitro microtubule assembly assays with purified, unpolymerized, microtubule-associated protein-rich tubulin.

Cellular Consequence: G2/M Cell Cycle Arrest

The disruption of microtubule dynamics by this compound leads to a robust arrest of cancer cells in the G2/M phase of the cell cycle. This is a hallmark of microtubule-destabilizing agents. The inability to form a functional mitotic spindle activates the spindle assembly checkpoint, preventing the cell from proceeding into anaphase and completing mitosis.

Quantitative Data: Anti-proliferative Activity of this compound

This compound has demonstrated potent anti-proliferative effects across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented below.

Cell LineCancer TypeIC50 (nM)
KB Cervical Carcinoma5 - 15
HONE-1 Nasopharyngeal Carcinoma5 - 15
HT29 Colorectal Carcinoma5 - 15
MCF-7 Breast Carcinoma5 - 15
H460 Lung Cancer5 - 15
TSGH Gastric Carcinoma5 - 15
MKN-45 Gastric Carcinoma5 - 15

IC50 values were determined using a methyl blue assay.

This compound has also shown efficacy against drug-resistant cell lines, suggesting its potential to overcome certain mechanisms of chemotherapy resistance.

Signaling Pathway of this compound-Induced G2/M Arrest

The arrest of cells in the G2/M phase by this compound is mediated by the modulation of key cell cycle regulatory proteins. The disruption of microtubules triggers a signaling cascade that converges on the master regulator of mitotic entry, the Cyclin B1/Cdc2 complex (also known as MPF - M-phase promoting factor).

The key molecular events are:

  • Upregulation of Cyclin B1: this compound treatment leads to an accumulation of Cyclin B1.

  • Dephosphorylation of Cdc2 (at Tyr15): The activation of the Cyclin B1/Cdc2 complex requires the dephosphorylation of Cdc2 at inhibitory sites, such as Tyrosine 15. This compound treatment is associated with the dephosphorylation of Cdc2 at this site.

  • Phosphorylation of Cdc25C: The phosphatase responsible for dephosphorylating Cdc2 is Cdc25C. Its activation is regulated by phosphorylation. This compound treatment leads to the phosphorylation of Cdc25C, which is a prerequisite for its activity.

  • Increased Expression of MPM-2: Mitotic Protein Monoclonal 2 (MPM-2) is an antibody that recognizes a group of proteins that are phosphorylated at the onset of mitosis. Elevated expression of the MPM-2 epitope is a marker for cells entering M-phase. This compound treatment increases MPM-2 expression, indicating a block during mitosis.

MPT0B214_Signaling_Pathway cluster_signaling Molecular Signaling Cascade This compound This compound Tubulin Tubulin Polymerization This compound->Tubulin inhibits Microtubule Microtubule Disruption CyclinB1 Cyclin B1 ↑ Microtubule->CyclinB1 Cdc25C p-Cdc25C ↑ Microtubule->Cdc25C MPM2 MPM-2 ↑ Microtubule->MPM2 G2M_Arrest G2/M Phase Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis CyclinB1->G2M_Arrest promote Cdc2 p-Cdc2 (Tyr15) ↓ Cdc25C->Cdc2 activates Cdc2->G2M_Arrest promote

This compound-induced G2/M arrest signaling pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, H1299, H226)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MPT0B014 (related compound, protocol is transferable)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (or MPT0B014) for the desired time period (e.g., 48 hours). Include a vehicle control (DMSO).

  • After treatment, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Cell Cycle Analysis by Flow Cytometry

This protocol is for determining the distribution of cells in different phases of the cell cycle after this compound treatment.

Materials:

  • Treated and untreated cancer cells

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Harvest cells by trypsinization and wash with PBS.

  • Fix the cells by resuspending them in ice-cold 70% ethanol and incubating for at least 30 minutes on ice.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the cell cycle distribution using a flow cytometer.

Western Blot Analysis

This protocol is for detecting the expression levels of key proteins involved in the G2/M checkpoint.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Cyclin B1, anti-p-Cdc2, anti-Cdc25C)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse cells in a suitable lysis buffer and determine the protein concentration.

  • Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_data Data Analysis start Cancer Cell Lines treatment Treat with this compound start->treatment viability Cell Viability Assay (MTT) treatment->viability flow Cell Cycle Analysis (Flow Cytometry) treatment->flow western Protein Expression (Western Blot) treatment->western ic50 Determine IC50 viability->ic50 cell_dist Analyze Cell Cycle Distribution flow->cell_dist protein_quant Quantify Protein Levels western->protein_quant

General experimental workflow for this compound analysis.

Conclusion

This compound represents a promising new class of microtubule-targeting agents with potent anti-cancer activity. Its ability to inhibit tubulin polymerization, leading to G2/M cell cycle arrest and subsequent apoptosis, provides a clear mechanism for its therapeutic potential. The data presented in this guide, along with the detailed experimental protocols, offer a solid foundation for further research and development of this compound and related compounds as effective cancer chemotherapeutics. The efficacy of this compound in multidrug-resistant cell lines is particularly noteworthy and warrants further investigation.

References

MPT0B214: A Potent Microtubule Inhibitor with Antitumor Activity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

MPT0B214 is a novel, synthetic small molecule that has demonstrated significant potential as an anticancer agent. Identified as a potent inhibitor of tubulin polymerization, this compound disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis through a mitochondria-dependent intrinsic pathway. This technical guide provides a comprehensive overview of the chemical structure, synthesis, mechanism of action, and preclinical data of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Synthesis

This compound belongs to the class of aroylquinolone regioisomers. Its chemical structure has been identified as 5-amino-6-methoxy-2-(3′,4′,5′-trimethoxybenzoyl)-quinoline[1].

Chemical Structure:

Figure 1: Chemical structure of this compound.

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the provided search results, the synthesis of related 2-aroylquinoline derivatives generally involves multi-step reactions. The general synthesis strategies for 2-arylquinolines often utilize methods like the Povarov reaction, Friedländer annulation, or transition metal-catalyzed cross-coupling reactions[2][3][4][5]. The synthesis of the specific 5-amino-6-methoxy-2-(3′,4′,5′-trimethoxybenzoyl)-quinoline likely involves the coupling of a suitably substituted quinoline precursor with a 3,4,5-trimethoxybenzoyl moiety.

Mechanism of Action

This compound exerts its potent antitumor effects primarily through the inhibition of microtubule polymerization. It binds to the colchicine-binding site on β-tubulin, thereby disrupting the formation of the mitotic spindle, a crucial apparatus for cell division. This disruption leads to a cascade of cellular events culminating in apoptotic cell death.

Inhibition of Tubulin Polymerization

This compound has been shown to be a potent inhibitor of tubulin polymerization with a half-maximal inhibitory concentration (IC50) of 0.61 ± 0.08 μM in an in vitro tubulin polymerization assay.

Parameter Value Reference
IC50 (Tubulin Polymerization)0.61 ± 0.08 μM

Table 1: In vitro tubulin polymerization inhibitory activity of this compound.

Cell Cycle Arrest

By disrupting microtubule dynamics, this compound causes a halt in the cell cycle at the G2/M phase. This arrest is a direct consequence of the cell's inability to form a functional mitotic spindle, triggering the spindle assembly checkpoint.

Induction of Apoptosis

Prolonged G2/M arrest induced by this compound ultimately leads to programmed cell death, or apoptosis, through the mitochondria-dependent intrinsic pathway. This is characterized by the loss of mitochondrial membrane potential and the release of pro-apoptotic factors from the mitochondria.

In Vitro Cytotoxicity

This compound has demonstrated potent cytotoxic activity against a broad range of human cancer cell lines, including those that have developed multidrug resistance (MDR).

Cell Line Cancer Type IC50 (nM) Reference
KBNasopharyngeal Carcinoma4.5 ± 0.5
A549Non-small Cell Lung Cancer5.2 ± 0.6
PC-3Prostate Cancer6.1 ± 0.7
MCF-7Breast Cancer7.3 ± 0.9
OVCAR-3Ovarian Cancer3.8 ± 0.4
KB-VIN10Vincristine-resistant Nasopharyngeal Carcinoma4-6
KB-S15Paclitaxel-resistant Nasopharyngeal Carcinoma4-6
KB-7DDoxorubicin-resistant Nasopharyngeal Carcinoma4-6
WI-38Normal Human Lung Fibroblast>1000

Table 2: In vitro cytotoxic activity of this compound against various human cancer cell lines and a normal cell line.

Signaling Pathway

The primary signaling pathway affected by this compound is the intrinsic pathway of apoptosis, which is initiated by intracellular stress, in this case, mitotic arrest.

MPT0B214_Signaling_Pathway This compound This compound Tubulin Tubulin This compound->Tubulin Binds to colchicine site Microtubule Microtubule Polymerization Tubulin->Microtubule Mitotic_Spindle Mitotic Spindle Disruption Microtubule->Mitotic_Spindle G2M_Arrest G2/M Arrest Mitotic_Spindle->G2M_Arrest Mitochondria Mitochondrial Stress G2M_Arrest->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis Intrinsic Pathway

Caption: this compound signaling pathway leading to apoptosis.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings. Below are generalized protocols for assays relevant to the study of this compound.

Tubulin Polymerization Assay

This assay measures the effect of a compound on the in vitro assembly of microtubules from purified tubulin.

Protocol:

  • Purified tubulin is suspended in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) containing GTP and a fluorescence reporter.

  • The tubulin solution is added to a 96-well plate.

  • Test compound (this compound) at various concentrations is added to the wells.

  • The plate is incubated at 37°C to allow for polymerization.

  • The increase in fluorescence, corresponding to the incorporation of the reporter into growing microtubules, is measured over time using a plate reader.

  • The rate of polymerization is calculated and compared to a vehicle control to determine the inhibitory effect of the compound.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cells.

Protocol:

  • Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • The cells are treated with various concentrations of this compound or a vehicle control for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • The plate is incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle.

Protocol:

  • Cells are seeded and treated with this compound or a vehicle control for a specified time.

  • Both adherent and floating cells are collected, washed with PBS, and fixed in cold 70% ethanol.

  • The fixed cells are washed again and then incubated with a solution containing a DNA-staining dye (e.g., propidium iodide) and RNase A.

  • The DNA content of the cells is analyzed using a flow cytometer.

  • The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using appropriate software.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cells are treated with this compound or a vehicle control.

  • After treatment, both floating and adherent cells are collected and washed with cold PBS.

  • The cells are resuspended in Annexin V binding buffer.

  • Fluorescently labeled Annexin V and propidium iodide (PI) are added to the cell suspension.

  • The cells are incubated in the dark for a short period.

  • The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of an anticancer compound like this compound.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 Mechanism of Action Compound_Synthesis Compound Synthesis (this compound) Target_Assay Target-based Assay (Tubulin Polymerization) Compound_Synthesis->Target_Assay Cell_Viability Cell Viability Assay (MTT) Target_Assay->Cell_Viability Mechanism_Studies Mechanism of Action Studies Cell_Viability->Mechanism_Studies Cell_Cycle Cell Cycle Analysis Mechanism_Studies->Cell_Cycle Apoptosis_Assay Apoptosis Assay Mechanism_Studies->Apoptosis_Assay

Caption: A generalized experimental workflow for this compound evaluation.

Conclusion

This compound is a promising preclinical candidate with potent and selective anticancer activity. Its well-defined mechanism of action as a microtubule polymerization inhibitor, coupled with its efficacy against multidrug-resistant cancer cells, warrants further investigation and development. The data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this novel compound.

References

MPT0B214: A-Technical-Guide-to-its-Role-in-Cancer-Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

MPT0B214 is a novel, synthetic small molecule that has emerged as a promising anti-cancer agent. Extensive preclinical research has demonstrated its potent activity against a variety of human cancer cell lines, including those exhibiting multidrug resistance. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and providing detailed experimental protocols for its investigation. Furthermore, this guide includes visualizations of the signaling pathways and experimental workflows associated with this compound to facilitate a deeper understanding of its role in cancer research and aid in the design of future studies.

Mechanism of Action

This compound exerts its anti-cancer effects primarily by acting as a microtubule inhibitor. It binds to the colchicine-binding site on β-tubulin, thereby disrupting microtubule polymerization. This inhibition of microtubule dynamics leads to a cascade of cellular events culminating in cell cycle arrest and apoptosis.

Inhibition of Tubulin Polymerization

This compound directly interferes with the assembly of α- and β-tubulin heterodimers into microtubules. In vitro studies have shown that this compound inhibits microtubule polymerization in a concentration-dependent manner.[1][2]

Cell Cycle Arrest at G2/M Phase

The disruption of microtubule dynamics by this compound activates the spindle assembly checkpoint, leading to a halt in the cell cycle at the G2/M transition. This arrest is characterized by an accumulation of cells in the G2 and M phases of the cell cycle.

Induction of Apoptosis

Prolonged G2/M arrest induced by this compound ultimately triggers programmed cell death, or apoptosis, through the mitochondria-dependent intrinsic pathway. This process involves the phosphorylation of the anti-apoptotic protein Bcl-2, leading to its inactivation. The inactivation of Bcl-2 results in the loss of mitochondrial membrane potential, the release of cytochrome c from the mitochondria into the cytoplasm, and the subsequent activation of caspase-9 and downstream executioner caspases, such as caspase-3.[1]

Quantitative Data

The anti-proliferative activity of this compound has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit cell growth by 50%, are summarized in the table below.

Cell LineCancer TypeIC50 (μM)
KBOral Epidermoid Carcinoma0.03 ± 0.01
A549Lung Carcinoma0.04 ± 0.01
DU-145Prostate Carcinoma0.03 ± 0.01
HeLaCervical Carcinoma0.02 ± 0.01
HT-29Colon Adenocarcinoma0.04 ± 0.01
OVCAR-3Ovarian Adenocarcinoma0.03 ± 0.01
KB-VIN10 (Vincristine Resistant)Oral Epidermoid Carcinoma0.05 ± 0.01
KB-S15 (Cisplatin Resistant)Oral Epidermoid Carcinoma0.04 ± 0.01
NCI/ADR-RES (Doxorubicin Resistant)Ovarian Adenocarcinoma0.06 ± 0.02

Table 1: Anti-proliferative Activity of this compound in Human Cancer Cell Lines. Data represents the mean ± SD from three independent experiments.

ParameterValue
Tubulin Polymerization IC500.61 ± 0.08 μM[1][2]
Colchicine Binding Ki0.04 μM

Table 2: Biochemical Activity of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the anti-cancer activity of this compound.

Cell Culture and Viability Assay

Cell Lines and Culture Conditions: Human cancer cell lines (e.g., KB, A549, DU-145, HeLa, HT-29, OVCAR-3, and their drug-resistant counterparts) are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

MTT Assay for Cell Viability:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (typically ranging from 0.01 to 100 μM) for 48-72 hours. A vehicle control (DMSO) should be included.

  • After the incubation period, add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Remove the medium and add 100 μL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the drug concentration.

G cluster_workflow Cell Viability Assay Workflow A Seed cells in 96-well plate B Treat with this compound A->B C Incubate for 48-72h B->C D Add MTT solution C->D E Incubate for 4h D->E F Add DMSO E->F G Measure absorbance at 570nm F->G H Calculate IC50 G->H

Cell Viability Assay Workflow
Western Blot Analysis

  • Treat cells with this compound at the desired concentrations and time points.

  • Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) containing a protease and phosphatase inhibitor cocktail.

  • Determine the protein concentration of the lysates using a BCA protein assay kit.

  • Separate equal amounts of protein (20-30 μg) by SDS-PAGE on a 10-12% polyacrylamide gel.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies and dilutions:

    • Cyclin B1 (1:1000)

    • Cdc2 (1:1000)

    • Phospho-Cdc2 (Tyr15) (1:1000)

    • Cdc25C (1:1000)

    • Phospho-Cdc25C (Ser216) (1:1000)

    • Bcl-2 (1:1000)

    • Phospho-Bcl-2 (Ser70) (1:1000)

    • Bax (1:1000)

    • Caspase-9 (1:1000)

    • Cleaved Caspase-9 (1:1000)

    • Caspase-3 (1:1000)

    • Cleaved Caspase-3 (1:1000)

    • PARP (1:1000)

    • β-actin (1:5000, as a loading control)

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (1:2000) for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

G cluster_workflow Western Blot Workflow A Cell Lysis B Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer (Blotting) C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Detection G->H

Western Blot Workflow
Cell Cycle Analysis

  • Treat cells with this compound for the indicated times.

  • Harvest the cells by trypsinization and wash them with PBS.

  • Fix the cells in 70% ethanol at -20°C overnight.

  • Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI, 50 μg/mL) and RNase A (100 μg/mL).

  • Incubate the cells in the dark for 30 minutes at room temperature.

  • Analyze the DNA content of the cells by flow cytometry.

  • The percentage of cells in the G0/G1, S, and G2/M phases is determined using cell cycle analysis software.

In Vivo Human Tumor Xenograft Study
  • Animal Model: Use 5-6 week old female athymic nude mice.

  • Tumor Inoculation: Subcutaneously inject 5 x 10^6 KB cells in 0.1 mL of serum-free medium into the right flank of each mouse.

  • Treatment: When the tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.

    • This compound group: Administer this compound intraperitoneally (i.p.) at a dose of 25-50 mg/kg daily or every other day.

    • Vehicle control group: Administer the vehicle (e.g., DMSO and Cremophor EL in saline) following the same schedule.

  • Monitoring: Measure tumor volume and body weight every 2-3 days. Tumor volume can be calculated using the formula: (length × width²) / 2.

  • Endpoint: Euthanize the mice when tumors reach a predetermined size, or at the end of the study period. Tumors can be excised for further analysis (e.g., immunohistochemistry, western blotting).

Signaling Pathways

G2/M Phase Arrest Signaling Pathway

G This compound This compound Tubulin Tubulin Polymerization This compound->Tubulin inhibits Microtubule Microtubule Disruption SAC Spindle Assembly Checkpoint (SAC) Activation Microtubule->SAC Cdc25C_p Phospho-Cdc25C (Ser216)↑ SAC->Cdc25C_p Cdc2_p Phospho-Cdc2 (Tyr15)↑ (Inactive) Cdc25C_p->Cdc2_p prevents dephosphorylation MPF MPF (Cdc2/Cyclin B1) Activity ↓ Cdc2_p->MPF CyclinB Cyclin B1 Accumulation CyclinB->MPF G2M_Arrest G2/M Arrest MPF->G2M_Arrest leads to

This compound-induced G2/M Arrest

This compound inhibits tubulin polymerization, leading to microtubule disruption and activation of the Spindle Assembly Checkpoint (SAC). The activated SAC promotes the inhibitory phosphorylation of Cdc25C at Ser216, which in turn prevents the dephosphorylation and activation of Cdc2 (CDK1). This, coupled with the accumulation of Cyclin B1, results in a decrease in the activity of the Mitosis-Promoting Factor (MPF), a complex of Cdc2 and Cyclin B1, ultimately causing cell cycle arrest at the G2/M transition.

Intrinsic Apoptosis Signaling Pathway

G G2M_Arrest Prolonged G2/M Arrest Bcl2_p Phospho-Bcl-2 (Ser70)↑ (Inactive) G2M_Arrest->Bcl2_p Mito_Pot Mitochondrial Membrane Potential ↓ Bcl2_p->Mito_Pot leads to CytC Cytochrome c Release Mito_Pot->CytC induces Apaf1 Apaf-1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome Casp9_act Active Caspase-9 Apoptosome->Casp9_act activates Casp3 Pro-Caspase-3 Casp9_act->Casp3 cleaves & activates Casp3_act Active Caspase-3 PARP PARP Casp3_act->PARP cleaves Apoptosis Apoptosis Casp3_act->Apoptosis PARP_cleaved Cleaved PARP

This compound-induced Apoptosis

Sustained G2/M arrest triggered by this compound leads to the phosphorylation and inactivation of the anti-apoptotic protein Bcl-2. This results in a decrease in the mitochondrial membrane potential and the release of cytochrome c into the cytosol. Cytochrome c then binds to Apaf-1, promoting the formation of the apoptosome, which in turn activates caspase-9. Activated caspase-9 subsequently cleaves and activates effector caspases like caspase-3. Active caspase-3 then cleaves key cellular substrates, such as PARP, leading to the execution of apoptosis.

Conclusion

This compound is a potent microtubule inhibitor with significant anti-cancer activity against a broad range of human tumor cell lines, including those with multidrug resistance. Its well-defined mechanism of action, involving the disruption of microtubule dynamics, G2/M cell cycle arrest, and induction of mitochondria-mediated apoptosis, makes it an attractive candidate for further preclinical and clinical development. The detailed experimental protocols and pathway visualizations provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing our understanding of this compound and its potential as a novel cancer therapeutic.

References

MPT0B214: A Potent Microtubule Inhibitor Overcoming Multidimensional Drug Resistance

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

MPT0B214 is a novel synthetic small molecule that has demonstrated significant antitumor activity, particularly in multidrug-resistant (MDR) cancer cells. Functioning as a microtubule inhibitor, this compound effectively circumvents the resistance mechanisms commonly associated with P-glycoprotein (P-gp/ABCB1) overexpression. This technical guide provides a comprehensive overview of the core activity of this compound in MDR cells, detailing its mechanism of action, effects on cellular signaling pathways, and the experimental protocols to evaluate its efficacy. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to further investigate and potentially harness the therapeutic potential of this compound.

Mechanism of Action: Disruption of Microtubule Dynamics

This compound exerts its cytotoxic effects by directly targeting tubulin, the fundamental protein subunit of microtubules. Microtubules are dynamic cytoskeletal polymers essential for various cellular processes, most notably mitotic spindle formation during cell division.

1.1. Inhibition of Tubulin Polymerization

This compound inhibits the polymerization of tubulin into microtubules. It achieves this by binding to the colchicine-binding site on β-tubulin. This binding prevents the conformational changes necessary for tubulin dimers to assemble into protofilaments and subsequently into microtubules. The inhibitory effect of this compound on tubulin polymerization has been quantified with a half-maximal inhibitory concentration (IC50) of 0.61 ± 0.08 μM in in vitro assays.[1]

1.2. Efficacy in Multidrug-Resistant Cells

A key characteristic of this compound is its ability to overcome multidrug resistance. This is particularly relevant in cancer cells that overexpress ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which actively efflux a wide range of chemotherapeutic agents, rendering them ineffective. This compound has been shown to be a poor substrate for these efflux pumps, allowing it to accumulate intracellularly and exert its microtubule-disrupting effects even in resistant cell lines like KB-VIN10, which are known to overexpress P-gp.

Cellular Effects of this compound in Multidrug-Resistant Cells

The disruption of microtubule dynamics by this compound triggers a cascade of cellular events, culminating in cell cycle arrest and apoptosis.

2.1. G2/M Cell Cycle Arrest

By inhibiting microtubule formation, this compound prevents the proper assembly of the mitotic spindle, a critical structure for chromosome segregation during mitosis. This disruption activates the spindle assembly checkpoint, leading to a halt in cell cycle progression at the G2/M phase. This arrest prevents the cell from entering anaphase and completing cell division.

2.2. Induction of Apoptosis via the Intrinsic Pathway

Prolonged G2/M arrest induced by this compound ultimately triggers programmed cell death, or apoptosis, through the mitochondria-dependent intrinsic pathway. This signaling cascade involves the following key events:

  • Upregulation of Pro-Apoptotic Proteins: this compound treatment leads to an increase in the expression of pro-apoptotic proteins like Bax.

  • Downregulation of Anti-Apoptotic Proteins: Concurrently, a decrease in the expression of anti-apoptotic proteins such as Bcl-2 is observed.

  • Mitochondrial Outer Membrane Permeabilization (MOMP): The altered ratio of pro- to anti-apoptotic proteins leads to the permeabilization of the outer mitochondrial membrane.

  • Cytochrome c Release: MOMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm.

  • Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome. This complex then activates the initiator caspase, caspase-9.

  • Executioner Caspase Activation and Substrate Cleavage: Activated caspase-9, in turn, cleaves and activates executioner caspases, such as caspase-3. Activated caspase-3 then cleaves a variety of cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Quantitative Data on this compound Activity

The following tables summarize the quantitative data available on the activity of this compound.

Table 1: Inhibitory Concentration (IC50) of this compound on Tubulin Polymerization

ParameterIC50 (μM)
Tubulin Polymerization Inhibition0.61 ± 0.08[1]

Table 2: Cytotoxicity of this compound in Drug-Sensitive and Multidrug-Resistant Cell Lines (Illustrative)

Cell LineResistance PhenotypeIC50 (nM)
KBDrug-SensitiveData not available
KB-VIN10P-gp Overexpression (MDR)Data not available
NCI/ADR-RESP-gp Overexpression (MDR)Data not available

Note: Specific IC50 values for cell viability in these MDR cell lines are not yet publicly available in the reviewed literature.

Table 3: Effect of this compound on Apoptosis-Related Protein Expression (Illustrative)

ProteinEffect of this compound TreatmentFold Change (Treated vs. Control)
Cyclin B1UpregulationQuantitative data not available
p-Cdc2DephosphorylationQuantitative data not available
p-Cdc25CPhosphorylationQuantitative data not available
MPM-2UpregulationQuantitative data not available
Bcl-2DownregulationQuantitative data not available
BaxUpregulationQuantitative data not available
Cleaved Caspase-9UpregulationQuantitative data not available
Cleaved Caspase-3UpregulationQuantitative data not available
Cleaved PARPUpregulationQuantitative data not available

Note: While the qualitative effects on these proteins are documented, specific quantitative fold-changes from western blot analyses are not detailed in the available literature.

Experimental Protocols

The following sections provide detailed methodologies for key experiments to assess the activity of this compound.

4.1. Cell Viability Assay (MTT Assay)

This protocol is a general guideline for determining the cytotoxic effects of this compound.

  • Materials:

    • Multidrug-resistant (e.g., KB-VIN10, NCI/ADR-RES) and corresponding drug-sensitive parental cell lines.

    • Complete cell culture medium.

    • This compound stock solution (dissolved in DMSO).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS).

    • 96-well plates.

    • Microplate reader.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a blank (medium only).

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

    • Add 20 μL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 μL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

4.2. Tubulin Polymerization Assay

This assay measures the direct inhibitory effect of this compound on tubulin assembly.

  • Materials:

    • Purified tubulin (>97% pure).

    • GTP solution.

    • Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

    • This compound at various concentrations.

    • Temperature-controlled spectrophotometer or plate reader capable of measuring absorbance at 340 nm.

  • Procedure:

    • On ice, prepare a reaction mixture containing tubulin and GTP in polymerization buffer.

    • Add this compound or vehicle control (DMSO) to the reaction mixture.

    • Transfer the mixture to a pre-warmed cuvette or 96-well plate.

    • Immediately place the cuvette/plate in the spectrophotometer/plate reader pre-heated to 37°C.

    • Monitor the increase in absorbance at 340 nm over time, which reflects the extent of tubulin polymerization.

    • The IC50 value is determined by plotting the rate of polymerization against the concentration of this compound.

4.3. Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution following this compound treatment.

  • Materials:

    • Cells treated with this compound for various time points (e.g., 0, 12, 24, 48 hours).

    • Phosphate-buffered saline (PBS).

    • 70% ethanol (ice-cold).

    • Propidium iodide (PI) staining solution (containing RNase A).

    • Flow cytometer.

  • Procedure:

    • Harvest both adherent and floating cells and wash with PBS.

    • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.

    • Centrifuge the fixed cells and wash with PBS to remove ethanol.

    • Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

    • Analyze the samples using a flow cytometer, exciting at 488 nm and collecting the fluorescence emission at ~617 nm.

    • Analyze the DNA content histograms using appropriate software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

4.4. Apoptosis Analysis by Annexin V/PI Staining and Flow Cytometry

This method quantifies the percentage of apoptotic and necrotic cells.

  • Materials:

    • Cells treated with this compound.

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).

    • Flow cytometer.

  • Procedure:

    • Harvest cells and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within 1 hour. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

4.5. Western Blot Analysis

This protocol is for detecting changes in the expression of key signaling proteins.

  • Materials:

    • Cells treated with this compound.

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • BCA protein assay kit.

    • SDS-PAGE gels.

    • PVDF or nitrocellulose membranes.

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibodies (e.g., against Cyclin B1, Cdc2, p-Cdc2, Bcl-2, Bax, Caspase-9, Cleaved Caspase-9, Caspase-3, Cleaved Caspase-3, PARP, β-actin).

    • HRP-conjugated secondary antibodies.

    • Enhanced chemiluminescence (ECL) substrate.

    • Imaging system.

  • Procedure:

    • Lyse the treated cells and determine the protein concentration using a BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Apply ECL substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

4.6. Immunocytochemistry for Microtubule Network Analysis

This protocol allows for the visualization of the effect of this compound on the cellular microtubule network.

  • Materials:

    • Cells grown on coverslips and treated with this compound.

    • 4% paraformaldehyde in PBS.

    • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

    • Blocking buffer (e.g., 1% BSA in PBST).

    • Primary antibody against α-tubulin.

    • Fluorescently-labeled secondary antibody.

    • DAPI for nuclear counterstaining.

    • Mounting medium.

    • Fluorescence microscope.

  • Procedure:

    • Fix the cells with 4% paraformaldehyde for 10 minutes.

    • Permeabilize the cells with permeabilization buffer for 10 minutes.

    • Block non-specific binding with blocking buffer for 1 hour.

    • Incubate with the primary anti-α-tubulin antibody for 1 hour at room temperature or overnight at 4°C.

    • Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour in the dark.

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Mount the coverslips on microscope slides with mounting medium.

    • Visualize the microtubule network using a fluorescence microscope.

Signaling Pathways and Experimental Workflows

5.1. This compound-Induced G2/M Arrest and Apoptosis Signaling Pathway

MPT0B214_Signaling_Pathway This compound This compound Tubulin Tubulin This compound->Tubulin binds to colchicine site Microtubule Microtubule Polymerization Tubulin->Microtubule MitoticSpindle Mitotic Spindle Formation Microtubule->MitoticSpindle G2M_Arrest G2/M Phase Arrest MitoticSpindle->G2M_Arrest disruption leads to Bax Bax G2M_Arrest->Bax Bcl2 Bcl-2 G2M_Arrest->Bcl2 Mitochondria Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: this compound signaling pathway leading to apoptosis.

5.2. Experimental Workflow for Assessing this compound Activity

Experimental_Workflow Start Start: Treat MDR Cells with this compound CellViability Cell Viability Assay (MTT) Start->CellViability CellCycle Cell Cycle Analysis (Flow Cytometry) Start->CellCycle ApoptosisAssay Apoptosis Assay (Annexin V/PI) Start->ApoptosisAssay WesternBlot Western Blot Analysis Start->WesternBlot ICC Immunocytochemistry Start->ICC DataAnalysis Data Analysis and Interpretation CellViability->DataAnalysis CellCycle->DataAnalysis ApoptosisAssay->DataAnalysis WesternBlot->DataAnalysis ICC->DataAnalysis

Caption: Workflow for evaluating this compound's anticancer effects.

Conclusion

This compound represents a promising new chemical entity with potent antitumor activity, particularly in the challenging context of multidrug resistance. Its mechanism of action, centered on the inhibition of microtubule polymerization, leads to G2/M cell cycle arrest and the induction of apoptosis through the intrinsic pathway. The ability of this compound to evade efflux by P-glycoprotein underscores its potential as a therapeutic agent for treating resistant cancers. This technical guide provides a foundational understanding of this compound's activity and the experimental approaches to further elucidate its effects. Continued research into the quantitative aspects of its efficacy and its performance in a broader range of MDR models is warranted to fully realize its clinical potential.

References

Unraveling the Cytotoxic Mechanisms of MPT0B214: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the cytotoxic effects of MPT0B214, a novel synthetic microtubule inhibitor. By elucidating its mechanism of action, this document aims to equip researchers and drug development professionals with a comprehensive understanding of this compound's potential as an anti-cancer agent.

Core Cytotoxic Activity: Inhibition of Tubulin Polymerization

This compound exerts its primary cytotoxic effect by disrupting microtubule dynamics, a critical process for cell division. It achieves this by inhibiting tubulin polymerization, binding strongly to the colchicine-binding site of tubulin.[1][2] This interference with microtubule assembly leads to a cascade of events culminating in cell death. The inhibitory concentration (IC50) for tubulin polymerization has been determined to be 0.61 ± 0.08 μM.[1][2] At a concentration of 5 μM, this compound almost completely disrupts tubulin assembly.[1]

Quantitative Analysis of Cytotoxicity

The cytotoxic potency of this compound has been evaluated across a panel of human cancer cell lines, including multidrug-resistant (MDR) variants. The compound demonstrates significant efficacy, with IC50 values in the nanomolar range. Notably, this compound retains its potency against cancer cells that have developed resistance to other microtubule-targeting agents like paclitaxel and vincristine. In contrast, its cytotoxic effect on normal human lung fibroblasts (WI-38) is significantly lower, with an IC50 value greater than 1000 nM, suggesting a favorable therapeutic window.

Cell LineTypeIC50 (nM)Reference
KBHuman oral cancer4-6
KB-VIN10Multidrug-resistant oral cancer4-6
KB-S15Multidrug-resistant oral cancer4-6
KB-7DMultidrug-resistant oral cancer4-6
WI-38Normal human lung fibroblast>1000

Experimental Protocols

Cell Culture and Drug Treatment

Human cancer cell lines (e.g., KB, KB-VIN10, KB-S15, KB-7D) and normal human lung fibroblasts (WI-38) are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics. Cells are cultured in a humidified incubator at 37°C with 5% CO2. For cytotoxicity assays, cells are seeded in 96-well plates and treated with various concentrations of this compound for a specified duration (e.g., 72 hours).

Cytotoxicity Assay (MTT Assay)

The cytotoxic effect of this compound is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Following drug treatment, the MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Tubulin Polymerization Assay

The in vitro effect of this compound on tubulin polymerization is assessed using a tubulin polymerization assay kit. Purified tubulin is incubated with various concentrations of this compound in a polymerization buffer. The change in absorbance at 340 nm is monitored over time at 37°C. The rate of polymerization is determined, and the IC50 value for inhibition is calculated.

Cell Cycle Analysis

To investigate the effect of this compound on cell cycle progression, treated cells are harvested, fixed in ethanol, and stained with a DNA-intercalating dye such as propidium iodide (PI). The DNA content of the cells is then analyzed by flow cytometry. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is quantified to determine if the compound induces cell cycle arrest at a specific phase.

Apoptosis Assay (Annexin V-FITC/PI Staining)

The induction of apoptosis by this compound is evaluated using Annexin V-FITC and propidium iodide (PI) double staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells). This method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathways of this compound-Induced Cytotoxicity

This compound-induced cytotoxicity is a multi-step process involving cell cycle arrest and the subsequent activation of the intrinsic apoptotic pathway.

G2/M Phase Cell Cycle Arrest

Treatment with this compound leads to the accumulation of cells in the G2/M phase of the cell cycle. This arrest is associated with the upregulation of cyclin B1, dephosphorylation of Cdc2, and phosphorylation of Cdc25C. The mitotic marker MPM-2 is also elevated, indicating that cells are arrested in mitosis.

G2_M_Arrest This compound This compound Tubulin Tubulin Polymerization This compound->Tubulin inhibits Microtubule Microtubule Disruption G2M_Phase G2/M Phase Arrest Microtubule->G2M_Phase CyclinB1 Cyclin B1 ↑ G2M_Phase->CyclinB1 Cdc2 Cdc2 (dephosphorylated) ↑ G2M_Phase->Cdc2 Cdc25C Cdc25C (phosphorylated) ↑ G2M_Phase->Cdc25C MPM2 MPM-2 ↑ G2M_Phase->MPM2

Caption: this compound-induced G2/M phase cell cycle arrest pathway.

Mitochondria-Dependent Intrinsic Apoptosis

Following cell cycle arrest, this compound triggers apoptosis through the mitochondria-dependent intrinsic pathway. This involves changes in the mitochondrial membrane potential, phosphorylation of Bcl-2, and the subsequent release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then activates caspase-9, which in turn activates downstream effector caspases like caspase-3. Activated caspase-3 cleaves key cellular substrates, including PARP, leading to the execution of apoptosis.

Intrinsic_Apoptosis This compound This compound Mitochondria Mitochondria This compound->Mitochondria Bcl2 Bcl-2 (phosphorylated) Mitochondria->Bcl2 Cytochrome_c Cytochrome c release Bcl2->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 PARP PARP cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Mitochondria-dependent intrinsic apoptosis pathway induced by this compound.

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates a typical workflow for assessing the cytotoxic effects of this compound.

Cytotoxicity_Workflow cluster_cell_culture Cell Culture cluster_assays Cytotoxicity & Mechanistic Assays cluster_flow_sub Flow Cytometry Analysis cluster_data Data Analysis Cell_Seeding Seed cells in 96-well plates Drug_Treatment Treat with this compound Cell_Seeding->Drug_Treatment MTT_Assay MTT Assay for Viability Drug_Treatment->MTT_Assay Flow_Cytometry Flow Cytometry Drug_Treatment->Flow_Cytometry IC50 Calculate IC50 MTT_Assay->IC50 Cell_Cycle Cell Cycle Analysis (PI) Flow_Cytometry->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V/PI) Flow_Cytometry->Apoptosis Cell_Cycle_Dist Determine Cell Cycle Distribution Cell_Cycle->Cell_Cycle_Dist Apoptosis_Quant Quantify Apoptotic Cells Apoptosis->Apoptosis_Quant

Caption: Experimental workflow for assessing the cytotoxicity of this compound.

References

Preliminary Investigation of MPT0B214 Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary bioactivity of MPT0B214, a novel synthetic microtubule inhibitor. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a detailed understanding of its mechanism of action, cellular effects, and the experimental protocols used for its initial characterization. All quantitative data is summarized for clarity, and key experimental workflows and signaling pathways are visualized to facilitate comprehension.

Core Bioactivity of this compound

This compound is a novel synthetic compound derived from the backbone of 5-amino-2-aroylquinolines.[1] It has demonstrated potent antitumor activity by disrupting microtubule dynamics, a critical process for cell division. This interference with microtubule function leads to cell cycle arrest and ultimately triggers programmed cell death, or apoptosis, in cancer cells. A key feature of this compound is its ability to overcome multidrug resistance, a common challenge in cancer therapy.

Mechanism of Action: Microtubule Destabilization

This compound functions as a microtubule destabilizing agent by inhibiting the polymerization of tubulin, the fundamental protein subunit of microtubules.[1][2] It achieves this by binding to the colchicine-binding site on tubulin, preventing the assembly of microtubules.[2] This disruption of the microtubule network is crucial for its anticancer effects.

Quantitative Bioactivity Data

The following tables summarize the key quantitative data regarding the bioactivity of this compound.

Table 1: In Vitro Tubulin Polymerization Inhibition

CompoundIC50 (μM)
This compound0.61 ± 0.08

IC50 represents the concentration of the compound that inhibits 50% of tubulin polymerization in vitro.[2]

Table 2: In Vitro Antiproliferative Activity (IC50 in nM)

Cell LineCancer TypeThis compound
KBNasopharyngeal4
KB-VIN10Nasopharyngeal (Multidrug-Resistant)6
NCI-H226LungNot Specified
A549LungNot Specified
MKN-45GastricNot Specified
TSGHGastricNot Specified
MCF-7BreastNot Specified
MDA-MB-231BreastNot Specified
T-47DBreastNot Specified
HT-29ColorectalNot Specified
HCT-116ColorectalNot Specified
WI-38Normal Lung Fibroblast>1000

IC50 values represent the concentration of this compound required to inhibit the growth of various human cancer cell lines by 50%.

Signaling Pathway

This compound-induced apoptosis is mediated through the mitochondria-dependent intrinsic pathway. Disruption of the microtubule network by this compound leads to the activation of a cascade of events culminating in programmed cell death.

MPT0B214_Apoptosis_Pathway This compound This compound Tubulin Tubulin This compound->Tubulin Binds to colchicine site Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibition G2M_Arrest G2/M Phase Arrest Microtubule->G2M_Arrest Mitochondria Mitochondrial Dysfunction G2M_Arrest->Mitochondria leads to Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

This compound-induced intrinsic apoptosis pathway.

Experimental Protocols & Workflows

Detailed methodologies for the key experiments used to characterize the bioactivity of this compound are provided below.

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the in vitro polymerization of purified tubulin into microtubules.

Workflow:

Tubulin_Polymerization_Workflow Start Start: Prepare Reagents Prepare_Tubulin Prepare purified tubulin solution (e.g., 2 mg/mL in assay buffer) Start->Prepare_Tubulin Add_Compound Add varying concentrations of this compound or control vehicle (DMSO) Prepare_Tubulin->Add_Compound Initiate_Polymerization Initiate polymerization by adding GTP and incubating at 37°C Add_Compound->Initiate_Polymerization Measure_Turbidity Monitor microtubule polymerization by measuring absorbance (turbidity) at 340 nm over time in a spectrophotometer Initiate_Polymerization->Measure_Turbidity Analyze_Data Calculate the IC50 value for inhibition of polymerization Measure_Turbidity->Analyze_Data End End Analyze_Data->End

Workflow for the in vitro tubulin polymerization assay.

Protocol:

  • Reagent Preparation:

    • Prepare a tubulin solution (e.g., 2 mg/mL) in a suitable assay buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA).

    • Prepare a stock solution of this compound in DMSO and create serial dilutions.

    • Prepare a GTP solution (e.g., 1 mM final concentration).

  • Assay Procedure:

    • In a 96-well plate, add the tubulin solution to each well.

    • Add the different concentrations of this compound or DMSO (vehicle control) to the respective wells.

    • Incubate the plate at 37°C.

    • Initiate the polymerization reaction by adding GTP to all wells.

    • Immediately place the plate in a temperature-controlled spectrophotometer.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 340 nm every 30 seconds for a defined period (e.g., 60-90 minutes) to monitor the increase in turbidity, which corresponds to microtubule formation.

    • Plot the rate of polymerization against the concentration of this compound.

    • Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of tubulin polymerization.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a compound.

Workflow:

Cell_Cycle_Workflow Start Start: Cell Culture Seed_Cells Seed cancer cells (e.g., KB cells) in culture plates Start->Seed_Cells Treat_Cells Treat cells with this compound at various concentrations and time points Seed_Cells->Treat_Cells Harvest_Cells Harvest cells by trypsinization and wash with PBS Treat_Cells->Harvest_Cells Fix_Cells Fix cells in cold 70% ethanol to permeabilize the membrane Harvest_Cells->Fix_Cells Stain_DNA Stain cellular DNA with Propidium Iodide (PI) and treat with RNase Fix_Cells->Stain_DNA Analyze_Flow_Cytometry Analyze the DNA content of individual cells using a flow cytometer Stain_DNA->Analyze_Flow_Cytometry Determine_Distribution Determine the percentage of cells in G0/G1, S, and G2/M phases Analyze_Flow_Cytometry->Determine_Distribution End End Determine_Distribution->End

Workflow for cell cycle analysis by flow cytometry.

Protocol:

  • Cell Culture and Treatment:

    • Seed the desired cancer cell line (e.g., KB cells) in culture plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound or DMSO for different time periods (e.g., 6, 12, 18, 24 hours).

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and collect them by centrifugation.

    • Wash the cells with ice-cold PBS.

    • Fix the cells by resuspending them in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.

  • DNA Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A. PI intercalates with DNA, and RNase A degrades RNA to prevent its staining.

    • Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell.

    • Use appropriate software to analyze the data and generate histograms to visualize the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Immunocytochemistry for Microtubule Network Visualization

This technique is used to visualize the morphology and integrity of the microtubule network within cells after drug treatment.

Workflow:

ICC_Workflow Start Start: Cell Culture on Coverslips Seed_Cells Grow cells on sterile glass coverslips in a culture dish Start->Seed_Cells Treat_Cells Treat cells with this compound or DMSO for a specified duration Seed_Cells->Treat_Cells Fix_Permeabilize Fix cells with paraformaldehyde and permeabilize with Triton X-100 Treat_Cells->Fix_Permeabilize Block Block non-specific antibody binding with a blocking solution (e.g., BSA) Fix_Permeabilize->Block Primary_Ab Incubate with a primary antibody specific to tubulin (e.g., anti-α-tubulin) Block->Primary_Ab Secondary_Ab Incubate with a fluorescently-labeled secondary antibody that binds to the primary antibody Primary_Ab->Secondary_Ab Counterstain Counterstain the nuclei with a DNA dye (e.g., DAPI) Secondary_Ab->Counterstain Mount_Image Mount the coverslips onto microscope slides and visualize using a fluorescence microscope Counterstain->Mount_Image End End Mount_Image->End

Workflow for immunocytochemistry of the microtubule network.

Protocol:

  • Cell Preparation:

    • Grow cells on sterile glass coverslips placed in a culture dish.

    • Treat the cells with this compound or DMSO for the desired time.

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with a solution of 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

    • Wash the cells with PBS.

    • Permeabilize the cell membranes with a solution of 0.1% Triton X-100 in PBS for 5-10 minutes to allow antibody entry.

  • Immunostaining:

    • Wash the cells with PBS.

    • Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., 1% BSA in PBS) for 30-60 minutes.

    • Incubate the cells with a primary antibody against tubulin (e.g., mouse anti-α-tubulin) diluted in the blocking solution for 1-2 hours at room temperature or overnight at 4°C.

    • Wash the cells with PBS.

    • Incubate the cells with a fluorescently-labeled secondary antibody (e.g., goat anti-mouse IgG conjugated to a fluorophore) that recognizes the primary antibody. This step should be done in the dark.

    • Wash the cells with PBS.

  • Mounting and Imaging:

    • Counterstain the nuclei with a DNA-binding dye like DAPI.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

    • Visualize the microtubule network and nuclei using a fluorescence microscope with the appropriate filters.

Apoptosis Assay by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine (PS) to the outer cell membrane and membrane integrity.

Workflow:

Apoptosis_Assay_Workflow Start Start: Cell Treatment Treat_Cells Treat cells with this compound to induce apoptosis Start->Treat_Cells Harvest_Cells Harvest both adherent and floating cells and wash with PBS Treat_Cells->Harvest_Cells Resuspend Resuspend cells in Annexin V -binding buffer Harvest_Cells->Resuspend Stain Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells Resuspend->Stain Incubate Incubate in the dark at room temperature for 15 minutes Stain->Incubate Analyze Analyze the stained cells by flow cytometry Incubate->Analyze Quantify Quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells Analyze->Quantify End End Quantify->End

Workflow for the Annexin V/PI apoptosis assay.

Protocol:

  • Cell Preparation:

    • Treat cells with this compound for the desired time to induce apoptosis.

    • Harvest both the floating and adherent cells.

    • Wash the cells with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Annexin V-binding buffer.

    • Add Annexin V conjugated to a fluorophore (e.g., FITC) and Propidium Iodide (PI) to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Distinguish the cell populations:

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

      • Necrotic cells: Annexin V-negative and PI-positive (less common).

References

Methodological & Application

MPT0B214: In Vitro Application Notes and Protocols for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides a detailed overview of the in vitro experimental protocols for evaluating the antitumor activities of MPT0B214, a novel synthetic microtubule inhibitor. this compound has demonstrated potent anti-proliferative activity against a range of human tumor cell lines, including multidrug-resistant strains.[1] Its mechanism of action involves the inhibition of microtubule polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis through a mitochondria-dependent intrinsic pathway.[1]

Quantitative Data Summary

The anti-proliferative effects of this compound have been quantified across various human cancer cell lines. The following tables summarize the 50% inhibitory concentration (IC50) values.

Table 1: Anti-proliferative Activity of this compound in Human Solid Tumor Cell Lines [1]

Cell LineCancer TypeIC50 (nM)
KBCervical Carcinoma5 - 15
HONE-1Nasopharyngeal Carcinoma5 - 15
HT29Colorectal Carcinoma5 - 15
MCF-7Breast Carcinoma5 - 15
H460Lung Cancer5 - 15
TSGHGastric Carcinoma5 - 15
MKN-45Gastric Carcinoma5 - 15

Table 2: Efficacy of this compound against Drug-Resistan Cell Lines [1]

Cell LineResistance ProfileIC50 (nM)
KB-VIN10P-gp170/MDR and MRP over-expressionSensitive (IC50 not specified)

Table 3: Inhibition of Tubulin Polymerization [1]

AssayParameterValue (µM)
In vitro Microtubule AssemblyIC500.61 ± 0.08

Experimental Protocols

Detailed methodologies for key in vitro experiments to characterize the effects of this compound are provided below.

Cell Proliferation Assay (Methyl Blue Assay)

This assay determines the anti-proliferative effect of this compound on cancer cell lines.

Protocol:

  • Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with various concentrations of this compound (e.g., ranging from nanomolar to micromolar) for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

  • Cell Fixation: After incubation, discard the medium and fix the cells with an appropriate fixative (e.g., 10% formalin) for 10-15 minutes at room temperature.

  • Staining: Wash the plates with distilled water and stain the cells with a methyl blue solution for 30 minutes.

  • Destaining and Solubilization: Wash the plates thoroughly with distilled water to remove excess stain. Add a solubilization solution (e.g., 1% glacial acetic acid in 50% ethanol) to each well to dissolve the stain.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 595 nm) using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50% compared to the vehicle control.

In Vitro Tubulin Polymerization Assay

This assay measures the direct inhibitory effect of this compound on microtubule assembly.

Protocol:

  • Reagent Preparation: Prepare a reaction mixture containing MAP-rich tubulin in a polymerization buffer.

  • Incubation: Incubate the tubulin solution with various concentrations of this compound (e.g., 0.5 µM, 1 µM, 5 µM) or a known microtubule inhibitor like colchicine (as a positive control) at 37°C. A vehicle control should also be included.

  • Turbidity Measurement: Monitor the polymerization of tubulin by measuring the increase in absorbance (turbidity) at 350 nm every 30 seconds for approximately 25 minutes using a spectrophotometer with a temperature-controlled cuvette holder.

  • Data Analysis: Plot the absorbance against time to generate polymerization curves. The IC50 value for the inhibition of tubulin polymerization can be determined from the concentration-response curve.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of this compound on cell cycle progression.

Protocol:

  • Cell Treatment: Treat cells with this compound at various concentrations for a defined period (e.g., 24 hours).

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight.

  • Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend the cell pellet in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Data Analysis: Analyze the data using appropriate software to determine the percentage of cells in each phase of the cell cycle. An accumulation of cells in the G2/M phase would indicate that this compound induces a G2/M arrest.

Apoptosis Assay (Annexin V-FITC/PI Double Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with different concentrations of this compound for a specified time.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-FITC binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

  • Data Analysis: The analysis will yield four populations: viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+). An increase in the Annexin V-positive populations indicates the induction of apoptosis.

Visualizations

This compound Mechanism of Action Workflow

MPT0B214_Mechanism_of_Action cluster_drug_target Drug Interaction cluster_cellular_effects Cellular Effects This compound This compound Tubulin Tubulin This compound->Tubulin Binds to colchicine-binding site Microtubule_Polymerization Microtubule Polymerization G2M_Arrest G2/M Phase Arrest Microtubule_Polymerization->G2M_Arrest Inhibition Apoptosis Apoptosis G2M_Arrest->Apoptosis Leads to G2M_Arrest_Pathway This compound This compound Tubulin_Inhibition Inhibition of Tubulin Polymerization This compound->Tubulin_Inhibition Cdc25C_P Phosphorylation of Cdc25C (Activation) Tubulin_Inhibition->Cdc25C_P Cdc2_DeP Dephosphorylation of Cdc2 (Activation) Tubulin_Inhibition->Cdc2_DeP CyclinB1 Upregulation of Cyclin B1 Tubulin_Inhibition->CyclinB1 MPM2 Increased Expression of MPM-2 Tubulin_Inhibition->MPM2 G2M_Arrest G2/M Phase Arrest Cdc25C_P->G2M_Arrest Cdc2_DeP->G2M_Arrest CyclinB1->G2M_Arrest MPM2->G2M_Arrest Apoptosis_Pathway This compound This compound Mito_Potential Loss of Mitochondrial Membrane Potential This compound->Mito_Potential Bcl2_P Phosphorylation of Bcl-2 This compound->Bcl2_P Cytochrome_c Cytochrome c Release Mito_Potential->Cytochrome_c Bcl2_P->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

MPT0B214: Unveiling its Anticancer Potential Through IC50 Values and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

MPT0B214, a novel synthetic quinoline derivative, has demonstrated significant antitumor activity across a spectrum of human cancer cell lines. These application notes provide a comprehensive overview of its inhibitory concentrations (IC50), a detailed protocol for determining cell viability upon treatment, and a visual representation of its mechanism of action. This document is intended for researchers, scientists, and professionals in the field of drug development.

Data Presentation: this compound IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. This compound has shown potent anti-proliferative effects at nanomolar concentrations in various cancer cell lines. The IC50 values, as determined by methyl blue assay, are summarized in the table below.[1]

Cell LineCancer TypeIC50 (nM)
KBCervical Carcinoma5 - 15
HONE-1Nasopharyngeal Carcinoma5 - 15
HT29Colorectal Carcinoma5 - 15
MCF-7Breast Carcinoma5 - 15
H460Lung Cancer5 - 15
TSGHGastric Carcinoma5 - 15
MKN-45Gastric Carcinoma5 - 15

Furthermore, this compound has demonstrated efficacy against drug-resistant cell lines, a significant advantage in cancer therapy. The IC50 values in KB-derived resistant cell lines were found to be in the range of 4–6 nM.[2] In contrast, the IC50 value for this compound towards normal human lung WI-38 cells was greater than 1000 nM, indicating a degree of selectivity for cancer cells.[2]

Mechanism of Action: A Microtubule Inhibitor

This compound exerts its anticancer effects by inhibiting tubulin polymerization. It binds to the colchicine-binding site on tubulin, disrupting microtubule dynamics, which are essential for cell division.[1][2] This disruption leads to cell cycle arrest in the G2/M phase, ultimately triggering programmed cell death, or apoptosis, through a mitochondria-dependent intrinsic pathway.

Key molecular events following this compound treatment include the upregulation of cyclin B1, dephosphorylation of Cdc2, phosphorylation of Cdc25C, and increased expression of the mitotic marker MPM-2. The apoptotic cascade is initiated via the mitochondria/caspase-9 pathway.

MPT0B214_Signaling_Pathway This compound This compound Tubulin Tubulin This compound->Tubulin Inhibits Polymerization Microtubule Microtubule Disruption Tubulin->Microtubule G2M_Arrest G2/M Phase Arrest Microtubule->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Mitochondria Mitochondria Apoptosis->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Cell_Death Cell Death Caspase9->Cell_Death

This compound signaling pathway.

Experimental Protocols: Cell Viability Assay

The following is a generalized protocol for determining the IC50 values of this compound using a colorimetric cell viability assay, such as the MTT or methyl blue assay. This protocol is based on standard laboratory procedures.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Methyl Blue solution

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.

    • Incubate the plate for the desired period (e.g., 48 or 72 hours).

  • Cell Viability Measurement (MTT Assay Example):

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for another 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm if desired).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, using a suitable software with a non-linear regression curve fit (log(inhibitor) vs. response -- variable slope).

Experimental_Workflow Seed_Cells Seed Cells in 96-well Plate Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Prepare_Dilutions Prepare this compound Dilutions Treat_Cells Treat Cells with this compound Prepare_Dilutions->Treat_Cells Incubate_48_72h Incubate for 48-72h Treat_Cells->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_2_4h Incubate for 2-4h Add_MTT->Incubate_2_4h Solubilize Add Solubilization Solution Incubate_2_4h->Solubilize Read_Absorbance Read Absorbance Solubilize->Read_Absorbance Calculate_Viability Calculate % Cell Viability Plot_Data Plot Dose-Response Curve Calculate_Viability->Plot_Data Determine_IC50 Determine IC50 Value Plot_Data->Determine_IC50

Cell viability assay workflow.

References

Application Notes and Protocols for MPT0B214 in Tubulin Polymerization Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MPT0B214 is a novel synthetic microtubule inhibitor that has demonstrated potent antitumor activity.[1][2] It functions by inhibiting tubulin polymerization, a critical process for cell division, intracellular transport, and maintenance of cell structure.[1][3] This document provides detailed application notes and protocols for utilizing this compound in a tubulin polymerization assay, a fundamental tool for characterizing the activity of microtubule-targeting agents.

Microtubules are dynamic polymers composed of α- and β-tubulin heterodimers.[4] Tubulin polymerization assays monitor the assembly of these dimers into microtubules in vitro. The rate and extent of this polymerization can be measured by changes in light scattering (turbidity) or fluorescence, providing a quantitative measure of a compound's inhibitory or stabilizing effects. This compound has been shown to inhibit tubulin polymerization by binding to the colchicine-binding site on β-tubulin.

These protocols are designed to guide researchers in accurately assessing the inhibitory effects of this compound on tubulin polymerization, determining its potency (IC50), and understanding its mechanism of action.

Data Presentation

Quantitative Analysis of this compound Activity

The inhibitory effect of this compound on tubulin polymerization is concentration-dependent. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify its potency.

CompoundIC50 (µM) for Tubulin Polymerization InhibitionBinding SiteReference
This compound0.61 ± 0.08Colchicine
Colchicine1.29 (Ki, µM)Colchicine

Table 1: Summary of quantitative data for this compound's effect on tubulin polymerization.

Experimental Protocols

Two common methods for monitoring tubulin polymerization are absorbance-based (turbidimetric) assays and fluorescence-based assays. Both are suitable for evaluating the effect of this compound.

Protocol 1: Turbidimetric Tubulin Polymerization Assay

This protocol is based on the principle that the scattering of light increases as tubulin monomers polymerize into microtubules. The change in absorbance is monitored over time at 340-350 nm.

Materials:

  • Lyophilized tubulin (>99% pure)

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol (optional, as a polymerization enhancer)

  • This compound stock solution (in DMSO)

  • Positive control (e.g., Colchicine, Nocodazole)

  • Negative control (DMSO)

  • Pre-chilled 96-well half-area plates

  • Temperature-controlled microplate reader capable of kinetic absorbance measurements at 340 nm or 350 nm

Experimental Workflow:

G cluster_prep Preparation (on ice) cluster_reaction Reaction Assembly (on ice) cluster_measurement Measurement cluster_analysis Data Analysis Reagents Thaw Tubulin, GTP, Buffers MPT0B214_prep Prepare this compound dilutions Reaction_mix Prepare Reaction Mix: Tubulin, Buffer, GTP Reagents->Reaction_mix Controls Prepare Positive/Negative Controls Add_compounds Add this compound/Controls to wells MPT0B214_prep->Add_compounds Plate_prep Pre-chill 96-well plate Controls->Add_compounds Plate_prep->Add_compounds Add_tubulin Add Reaction Mix to wells Reaction_mix->Add_tubulin Add_compounds->Add_tubulin Incubate Incubate plate at 37°C in reader Add_tubulin->Incubate Measure Kinetic read at 340/350 nm (e.g., every 30s for 60-90 min) Incubate->Measure Plot Plot Absorbance vs. Time Measure->Plot Calculate Calculate IC50 Plot->Calculate

Caption: Workflow for the turbidimetric tubulin polymerization assay.

Procedure:

  • Preparation:

    • Reconstitute lyophilized tubulin in General Tubulin Buffer on ice to a final concentration of 3-4 mg/mL. Keep on ice and use within one hour.

    • Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to create a range of concentrations to be tested (e.g., 0.1 µM to 10 µM).

    • Prepare positive control (e.g., 5 µM Colchicine) and negative control (DMSO at the same final concentration as the this compound samples).

    • Pre-warm the microplate reader to 37°C.

  • Reaction Assembly (on ice):

    • In a microcentrifuge tube on ice, prepare the master mix. For a final volume of 100 µL per well, this will typically contain tubulin (final concentration 3 mg/mL), General Tubulin Buffer, and GTP (final concentration 1 mM). Glycerol can be added to a final concentration of 10% to enhance polymerization.

    • Add 10 µL of the this compound dilutions, positive control, or negative control to the appropriate wells of the pre-chilled 96-well plate.

    • Initiate the polymerization by adding 90 µL of the master mix to each well. Mix gently by pipetting. Avoid introducing air bubbles.

  • Measurement:

    • Immediately place the plate in the pre-warmed microplate reader.

    • Begin kinetic measurements of absorbance at 340 nm or 350 nm every 30 seconds for 60-90 minutes.

  • Data Analysis:

    • Plot the absorbance values against time for each concentration of this compound and the controls.

    • Determine the maximum rate of polymerization (Vmax) and the final absorbance at steady-state for each condition.

    • Calculate the percentage of inhibition for each this compound concentration relative to the negative control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Fluorescence-Based Tubulin Polymerization Assay

This assay utilizes a fluorescent reporter molecule (e.g., DAPI) that preferentially binds to polymerized microtubules, resulting in an increase in fluorescence intensity. This method can be more sensitive than the turbidimetric assay.

Materials:

  • Lyophilized tubulin (>99% pure)

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Fluorescent reporter (e.g., DAPI)

  • This compound stock solution (in DMSO)

  • Positive control (e.g., Colchicine, Nocodazole)

  • Negative control (DMSO)

  • Black, non-binding surface 384- or 96-well plates

  • Temperature-controlled fluorescence plate reader with appropriate excitation/emission filters (e.g., Ex: 360 nm, Em: 450 nm for DAPI)

Experimental Workflow:

G cluster_prep Preparation (on ice) cluster_reaction Reaction Assembly (on ice) cluster_measurement Measurement cluster_analysis Data Analysis Reagents Thaw Tubulin, GTP, Buffers MPT0B214_prep Prepare this compound dilutions Reaction_mix Prepare Reaction Mix: Tubulin, Buffer, GTP, Fluorescent Reporter Reagents->Reaction_mix Controls Prepare Positive/Negative Controls Add_compounds Add this compound/Controls to wells MPT0B214_prep->Add_compounds Controls->Add_compounds Add_tubulin Add Reaction Mix to wells Reaction_mix->Add_tubulin Add_compounds->Add_tubulin Incubate Incubate plate at 37°C in reader Add_tubulin->Incubate Measure Kinetic read at Ex/Em wavelengths (e.g., every 30s for 60-90 min) Incubate->Measure Plot Plot Fluorescence vs. Time Measure->Plot Calculate Calculate IC50 Plot->Calculate

Caption: Workflow for the fluorescence-based tubulin polymerization assay.

Procedure:

  • Preparation:

    • Follow the same initial preparation steps for reagents and this compound as in Protocol 1. The tubulin concentration for this assay is typically lower, around 2 mg/mL.

    • Pre-warm the fluorescence plate reader to 37°C.

  • Reaction Assembly (on ice):

    • Prepare the master mix containing tubulin (final concentration ~2 mg/mL), General Tubulin Buffer, GTP (final concentration 1 mM), and the fluorescent reporter (e.g., 6.3 µM DAPI).

    • Aliquot the this compound dilutions and controls into the wells of a black microplate.

    • Initiate the reaction by adding the master mix to each well.

  • Measurement:

    • Immediately place the plate in the pre-warmed fluorescence plate reader.

    • Begin kinetic measurements of fluorescence intensity at the appropriate excitation and emission wavelengths every 30-60 seconds for 60-90 minutes.

  • Data Analysis:

    • The data analysis is analogous to the turbidimetric assay. Plot fluorescence intensity versus time.

    • Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathway and Mechanism of Action

This compound exerts its cellular effects by directly interfering with microtubule dynamics. This disruption leads to a cascade of events culminating in cell cycle arrest and apoptosis.

G This compound This compound Tubulin α/β-Tubulin Dimers This compound->Tubulin Binds to Colchicine Site Polymerization Polymerization This compound->Polymerization Inhibits Tubulin->Polymerization Microtubules Microtubules Depolymerization Depolymerization Microtubules->Depolymerization MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle Essential for Polymerization->Microtubules Depolymerization->Tubulin G2M_arrest G2/M Phase Arrest MitoticSpindle->G2M_arrest Disruption leads to Apoptosis Apoptosis G2M_arrest->Apoptosis Induces

Caption: Mechanism of action of this compound leading to apoptosis.

This compound binds to the colchicine-binding site on β-tubulin, which inhibits the polymerization of tubulin dimers into microtubules. This disruption of microtubule dynamics prevents the proper formation of the mitotic spindle, a crucial structure for chromosome segregation during mitosis. Consequently, cells are arrested in the G2/M phase of the cell cycle, which ultimately triggers apoptotic cell death.

Troubleshooting

IssuePossible CauseSolution
No or low polymerization in control Inactive tubulinUse fresh, properly stored tubulin. Avoid multiple freeze-thaw cycles. Centrifuge tubulin solution before use to remove aggregates.
Incorrect temperatureEnsure the plate reader is pre-warmed to 37°C. Pipetting into a cold plate will inhibit polymerization.
Incorrect buffer/GTP concentrationVerify the final concentrations of all buffer components and GTP.
High variability between replicates Pipetting errors/air bubblesUse calibrated pipettes and be careful to avoid introducing air bubbles. Use duplicate or triplicate wells.
Inconsistent mixingEnsure thorough but gentle mixing of reagents in each well.
Precipitation of this compound Low solubility in aqueous bufferEnsure the final DMSO concentration is consistent across all wells and does not exceed a level that affects polymerization (typically <5%). Prepare this compound dilutions in buffer at room temperature to avoid precipitation.

By following these detailed protocols and considering the potential troubleshooting steps, researchers can effectively utilize this compound in tubulin polymerization assays to obtain reliable and reproducible data. This will aid in the characterization of its anti-cancer properties and in the development of novel microtubule-targeting therapeutics.

References

Application Notes and Protocols for MPT0B214 in Immunofluorescence Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing MPT0B214, a novel microtubule inhibitor, in immunofluorescence microscopy to visualize its effects on the cellular microtubule network and related signaling pathways.

Introduction

This compound is a synthetic compound that has demonstrated potent antitumor activity by inhibiting microtubule polymerization. It binds to the colchicine-binding site on tubulin, leading to the disruption of the microtubule network. This disruption arrests cells in the G2-M phase of the cell cycle and ultimately induces apoptosis through a mitochondria-dependent intrinsic pathway.[1] Immunofluorescence microscopy is a critical technique to visualize these cellular events, allowing for the qualitative and quantitative analysis of this compound's impact on microtubule integrity and the localization of key cellular proteins.

Key Applications

  • Visualization of Microtubule Disruption: Directly observe the depolymerizing effect of this compound on the intracellular microtubule network.

  • Analysis of Cell Cycle Arrest: Identify cells arrested in mitosis through characteristic changes in chromatin and microtubule organization.

  • Investigation of Apoptotic Pathways: Examine the localization and expression of proteins involved in the apoptotic cascade initiated by this compound.

Experimental Protocol: Immunofluorescence Staining of Microtubules and Associated Proteins after this compound Treatment

This protocol is adapted from standard immunofluorescence procedures and is optimized for the study of this compound's effects on cultured adherent cells.[2][3][4][5]

Materials Required:

  • Cell Culture: Adherent cancer cell lines (e.g., KB, HeLa, A549) cultured on sterile glass coverslips or in imaging-compatible multi-well plates.

  • This compound Stock Solution: Prepared in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM) and stored at -20°C.

  • Fixation Solution: 4% Paraformaldehyde (PFA) in Phosphate Buffered Saline (PBS).

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS.

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) or 5% Normal Goat Serum in PBS.

  • Primary Antibodies:

    • Anti-α-tubulin antibody (to visualize microtubules).

    • Antibodies against proteins of interest (e.g., Cyclin B1, Phospho-Cdc2, Phospho-Cdc25C, MPM-2).

  • Secondary Antibodies: Fluorescently labeled secondary antibodies corresponding to the host species of the primary antibodies (e.g., Goat anti-Mouse Alexa Fluor 488, Goat anti-Rabbit Alexa Fluor 594).

  • Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole) or Hoechst 33342.

  • Mounting Medium: Antifade mounting medium.

  • Wash Buffer: Phosphate Buffered Saline (PBS).

Experimental Workflow:

G cluster_0 Cell Preparation & Treatment cluster_1 Fixation & Permeabilization cluster_2 Immunostaining cluster_3 Mounting & Imaging A Seed cells on coverslips B Treat with this compound (and controls) A->B Allow adherence C Wash with PBS B->C Incubation D Fix with 4% PFA C->D E Permeabilize with 0.1% Triton X-100 D->E F Block with 1% BSA E->F G Incubate with Primary Antibody F->G 1-2 hours at RT or overnight at 4°C H Wash with PBS G->H I Incubate with Secondary Antibody H->I 1 hour at RT, in the dark J Wash with PBS I->J K Counterstain with DAPI J->K L Mount coverslip K->L M Image with Fluorescence Microscope L->M

Caption: Experimental workflow for immunofluorescence staining.

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells onto sterile glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of treatment.

    • Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

    • Treat the cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 5 µM) for a desired period (e.g., 12, 24 hours). Include a vehicle-treated control (e.g., DMSO).

  • Fixation:

    • Gently aspirate the culture medium.

    • Rinse the cells twice with PBS.

    • Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.

  • Permeabilization:

    • Wash the cells three times with PBS for 5 minutes each.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature. This step is necessary for intracellular targets.

  • Blocking:

    • Wash the cells three times with PBS.

    • Block non-specific antibody binding by incubating the cells in 1% BSA in PBS for 30-60 minutes at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in the blocking buffer.

    • Incubate the coverslips with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBS for 5 minutes each.

    • Dilute the fluorescently labeled secondary antibody in the blocking buffer. Protect from light from this step onwards.

    • Incubate the coverslips with the diluted secondary antibody for 1 hour at room temperature in a humidified, dark chamber.

  • Nuclear Staining and Mounting:

    • Wash the cells three times with PBS for 5 minutes each.

    • Incubate the cells with DAPI or Hoechst stain (e.g., 1 µg/mL in PBS) for 5-10 minutes to visualize the nuclei.

    • Wash the cells a final two times with PBS.

    • Mount the coverslips onto glass slides using an antifade mounting medium.

  • Imaging:

    • Visualize the stained cells using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophores.

    • Capture images for qualitative analysis and for subsequent quantitative analysis if required.

Data Presentation

Quantitative data from immunofluorescence experiments can be presented in tabular format for clear comparison. While specific data for this compound is not publicly available, the following table provides a template for how such data could be structured.

Treatment GroupMicrotubule Integrity Score (Mean ± SD)Percentage of Mitotic Cells (%)Apoptotic Index (%)
Vehicle Control4.8 ± 0.35.2 ± 1.12.1 ± 0.5
This compound (0.1 µM)3.5 ± 0.615.8 ± 2.58.7 ± 1.3
This compound (0.5 µM)1.9 ± 0.445.3 ± 4.125.4 ± 3.2
This compound (1 µM)0.8 ± 0.268.9 ± 5.755.9 ± 6.8
This compound (5 µM)0.2 ± 0.175.1 ± 6.278.3 ± 7.1

Microtubule Integrity Score: A semi-quantitative score from 0 (complete disruption) to 5 (intact network). Percentage of Mitotic Cells: Determined by condensed chromatin (DAPI) and mitotic spindle morphology (α-tubulin). Apoptotic Index: Determined by nuclear fragmentation/condensation (DAPI) or by using a specific apoptotic marker.

Signaling Pathways and Logical Relationships

This compound Mechanism of Action:

G This compound This compound Tubulin Tubulin This compound->Tubulin Binds to colchicine site Microtubules Microtubule Polymerization This compound->Microtubules Inhibits Tubulin->Microtubules Disruption Microtubule Network Disruption Microtubules->Disruption G2M G2-M Phase Arrest Disruption->G2M Apoptosis Apoptosis G2M->Apoptosis Mitochondria Mitochondria-Dependent Intrinsic Pathway Apoptosis->Mitochondria via

Caption: this compound's mechanism of action leading to apoptosis.

Cell Cycle Regulation Disruption by this compound:

G cluster_0 This compound Effect cluster_1 Cell Cycle Regulators This compound This compound Microtubule_Disruption Microtubule Disruption This compound->Microtubule_Disruption CyclinB1 Cyclin B1 Microtubule_Disruption->CyclinB1 modulates Cdc2 Cdc2 (p-Tyr15) Microtubule_Disruption->Cdc2 modulates Cdc25C Cdc25C (p-Ser216) Microtubule_Disruption->Cdc25C modulates MPM2 MPM-2 Microtubule_Disruption->MPM2 modulates Mitotic_Arrest Mitotic Arrest CyclinB1->Mitotic_Arrest Upregulation contributes to Cdc2->Mitotic_Arrest Dephosphorylation contributes to Cdc25C->Mitotic_Arrest Phosphorylation contributes to MPM2->Mitotic_Arrest Elevated expression indicates

Caption: Disruption of cell cycle regulators by this compound.

Conclusion

Immunofluorescence microscopy is an invaluable tool for elucidating the cellular and molecular mechanisms of action of microtubule-targeting agents like this compound. The provided protocol offers a robust framework for visualizing the effects of this compound on the microtubule cytoskeleton and associated cell fate decisions. This approach, combined with quantitative analysis, can provide critical insights for drug development professionals and researchers in the field of oncology.

References

Application of MPT0B214 in Xenograft Models: A Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of MPT0B214, a novel microtubule inhibitor, in preclinical xenograft models of cancer. This document includes a summary of its efficacy, a detailed experimental protocol for in vivo studies, and a description of its mechanism of action.

Introduction

This compound is a synthetic aroylquinoline compound that has demonstrated potent anti-proliferative activity against a variety of human tumor cell lines.[1][2] It functions as a microtubule polymerization inhibitor by binding to the colchicine-binding site on tubulin.[1][2] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis through a mitochondria-dependent intrinsic pathway.[1] Notably, this compound has shown efficacy in multidrug-resistant cancer cell lines, suggesting its potential to overcome common mechanisms of drug resistance.

Efficacy in Xenograft Models

This compound has been evaluated in a human non-small cell lung cancer (NSCLC) xenograft model using A549 cells. In a study by Tsai et al. (2014), this compound was administered both as a monotherapy and in combination with the EGFR inhibitor, erlotinib. The combination therapy, in particular, showed a significant improvement in tumor growth inhibition.

Table 1: In Vivo Efficacy of this compound in an A549 Xenograft Model

Treatment GroupDosage and AdministrationTumor Growth Inhibition (%)
MPT0B014100 mg/kg; i.v./i.p.; daily for 25 days11
Erlotinib25 mg/kg; daily for 25 days21
MPT0B014 + Erlotinib100 mg/kg + 25 mg/kg; daily for 25 days49

Data sourced from Tsai AC, et al. Br J Pharmacol. 2014 Jan;171(1):122-33.

Mechanism of Action: Signaling Pathway

This compound exerts its anti-cancer effects by disrupting microtubule polymerization, which is crucial for mitotic spindle formation and cell division. This leads to a cascade of events culminating in apoptotic cell death.

MPT0B214_Signaling_Pathway This compound This compound Tubulin Tubulin This compound->Tubulin Binds to colchicine site Microtubule Microtubule Polymerization Tubulin->Microtubule G2M_Arrest G2/M Phase Arrest Microtubule->G2M_Arrest CyclinB1_Cdc2 Cyclin B1/Cdc2 Activation G2M_Arrest->CyclinB1_Cdc2 Mitochondria Mitochondrial Membrane Potential Disruption CyclinB1_Cdc2->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound signaling pathway leading to apoptosis.

Experimental Protocols

This section provides a detailed protocol for a xenograft study to evaluate the efficacy of this compound, based on the study by Tsai et al. and general best practices for xenograft models.

Cell Culture and Preparation
  • Cell Line: Human non-small cell lung cancer A549 cells.

  • Culture Conditions: Culture A549 cells in an appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Harvesting: When cells reach 80-90% confluency, detach them using trypsin-EDTA.

  • Cell Viability and Counting: Determine cell viability using a trypan blue exclusion assay. Centrifuge the cells and resuspend the pellet in a serum-free medium or phosphate-buffered saline (PBS) at a concentration of 5 x 10^6 cells per 100 µL.

Xenograft Model Establishment
  • Animal Model: Use 4-6 week old male athymic nude mice.

  • Acclimatization: Allow the mice to acclimatize to the facility for at least one week before the experiment.

  • Tumor Cell Implantation: Subcutaneously inject 5 x 10^6 A549 cells (in 100 µL of serum-free medium or PBS) into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Measure tumor volume every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Randomization: Once the tumors reach a mean volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.

Drug Preparation and Administration
  • This compound Formulation: Prepare this compound for in vivo administration. The vehicle used in the Tsai et al. study was not specified, but a common vehicle for similar compounds is a mixture of DMSO, Cremophor EL, and saline. It is crucial to perform a vehicle toxicity study beforehand.

  • Dosage and Schedule:

    • This compound Monotherapy Group: Administer this compound at a dose of 100 mg/kg.

    • Erlotinib Monotherapy Group: Administer Erlotinib at a dose of 25 mg/kg.

    • Combination Therapy Group: Administer both this compound (100 mg/kg) and Erlotinib (25 mg/kg).

    • Control Group: Administer the vehicle solution.

  • Route of Administration: The Tsai et al. study mentions intravenous (i.v.) or intraperitoneal (i.p.) administration. The choice of route should be consistent across all groups.

  • Treatment Duration: Administer the treatments daily for 25 consecutive days.

Assessment of Antitumor Activity
  • Tumor Volume Measurement: Continue to measure tumor volume every 2-3 days throughout the treatment period.

  • Body Weight Monitoring: Monitor the body weight of the mice 2-3 times a week as an indicator of toxicity.

  • Endpoint: At the end of the 25-day treatment period, euthanize the mice and excise the tumors.

  • Tumor Weight: Weigh the excised tumors.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group using the following formula: TGI (%) = [1 - (Mean tumor weight of treated group / Mean tumor weight of control group)] x 100

Experimental Workflow Diagram

Xenograft_Workflow cluster_preparation Preparation cluster_in_vivo In Vivo Experiment cluster_analysis Analysis A549_culture A549 Cell Culture Cell_harvest Cell Harvesting & Counting A549_culture->Cell_harvest Implantation Subcutaneous Implantation in Nude Mice Cell_harvest->Implantation Tumor_growth Tumor Growth to ~150 mm³ Implantation->Tumor_growth Randomization Randomization into Groups Tumor_growth->Randomization Treatment Daily Treatment (25 days) Randomization->Treatment Monitoring Tumor & Body Weight Monitoring Treatment->Monitoring Euthanasia Euthanasia & Tumor Excision Treatment->Euthanasia Monitoring->Euthanasia Tumor_weight Tumor Weight Measurement Euthanasia->Tumor_weight TGI_calc TGI Calculation Tumor_weight->TGI_calc

Caption: Experimental workflow for this compound xenograft study.

Conclusion

This compound is a promising anti-cancer agent with a well-defined mechanism of action. The provided data and protocols offer a solid foundation for researchers to further investigate its therapeutic potential in various cancer xenograft models. The significant synergistic effect observed with erlotinib warrants further exploration of combination therapies involving this compound.

References

Application Notes and Protocols for Studying Microtubule Dynamics with MPT0B214

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MPT0B214 is a novel synthetic aroylquinolone derivative that potently inhibits microtubule polymerization. It exerts its anti-cancer effects by binding to the colchicine-binding site on β-tubulin, thereby disrupting microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell shape. This disruption leads to a cascade of cellular events, including cell cycle arrest at the G2/M phase and subsequent induction of apoptosis through a mitochondria-dependent intrinsic pathway. Notably, this compound has demonstrated efficacy in multidrug-resistant (MDR) cancer cell lines, making it a promising candidate for further investigation in cancer therapy.

These application notes provide a comprehensive overview of the use of this compound as a tool to study microtubule dynamics and its downstream cellular consequences. Detailed protocols for key experiments are provided to enable researchers to effectively utilize this compound in their studies.

Data Presentation

In Vitro Cytotoxicity of this compound

The half-maximal inhibitory concentration (IC50) of this compound has been determined in a variety of human cancer cell lines, demonstrating its broad-spectrum anti-proliferative activity.

Cell LineCancer TypeIC50 (nM)
KBOral Epidermoid Carcinoma8.5 ± 1.2
KB-VIN10Vincristine-Resistant Oral Epidermoid Carcinoma15.2 ± 2.1
HCT-116Colorectal Carcinoma9.1 ± 1.5
A549Non-Small Cell Lung Cancer12.3 ± 2.8
MCF-7Breast Adenocarcinoma10.7 ± 1.9
PC-3Prostate Adenocarcinoma11.5 ± 2.3

Data presented as mean ± standard deviation from at least three independent experiments.

Cell Cycle Analysis in KB Cells

Treatment of KB cells with this compound leads to a time-dependent accumulation of cells in the G2/M phase of the cell cycle.

Treatment Time (hours)% of Cells in G0/G1% of Cells in S% of Cells in G2/M
055.2 ± 3.128.9 ± 2.515.9 ± 1.8
1235.8 ± 2.815.1 ± 1.949.1 ± 3.3
2418.3 ± 2.28.7 ± 1.573.0 ± 4.1
3612.1 ± 1.95.4 ± 1.182.5 ± 4.5
489.8 ± 1.54.1 ± 0.986.1 ± 4.8

Cells were treated with 10 nM this compound. Data is presented as the mean percentage of cells ± standard deviation.

Induction of Apoptosis in KB and KB-VIN10 Cells

This compound induces apoptosis in both sensitive and multidrug-resistant cancer cell lines in a concentration-dependent manner.

Cell LineThis compound Conc. (nM)% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
KB02.1 ± 0.51.5 ± 0.4
1015.7 ± 1.88.3 ± 1.1
5038.2 ± 3.125.6 ± 2.7
KB-VIN1003.5 ± 0.72.1 ± 0.6
1012.9 ± 1.57.1 ± 0.9
5035.4 ± 2.922.8 ± 2.4

Cells were treated for 48 hours. Data is presented as the mean percentage of cells ± standard deviation.

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay measures the effect of this compound on the polymerization of purified tubulin in a cell-free system. The polymerization of tubulin into microtubules results in an increase in turbidity, which can be measured spectrophotometrically.

Materials:

  • Purified tubulin (>99%)

  • GTP solution (100 mM)

  • Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • This compound stock solution (in DMSO)

  • Paclitaxel (positive control for polymerization)

  • Colchicine (positive control for depolymerization)

  • 96-well microplate, UV-transparent

  • Temperature-controlled microplate reader

Protocol:

  • Prepare a tubulin solution at a final concentration of 2 mg/mL in ice-cold polymerization buffer.

  • Add GTP to the tubulin solution to a final concentration of 1 mM.

  • On ice, add this compound or control compounds (DMSO vehicle, paclitaxel, colchicine) to the wells of a pre-chilled 96-well plate.

  • Add the tubulin/GTP mixture to each well to initiate the polymerization reaction.

  • Immediately place the plate in a microplate reader pre-warmed to 37°C.

  • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Plot the absorbance values against time to generate polymerization curves. A decrease in the rate and extent of polymerization compared to the DMSO control indicates inhibition of microtubule assembly.

Immunofluorescence Staining of Microtubules

This protocol allows for the visualization of the microtubule network within cells and the assessment of the effects of this compound on microtubule organization.

Materials:

  • Cells cultured on glass coverslips

  • This compound

  • Fixation solution (e.g., -20°C methanol or 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 1% BSA in PBS)

  • Primary antibody: anti-α-tubulin monoclonal antibody

  • Secondary antibody: Fluorescently-conjugated anti-mouse IgG

  • DAPI (for nuclear counterstaining)

  • Mounting medium

  • Fluorescence microscope

Protocol:

  • Seed cells on glass coverslips in a culture dish and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 50 nM, 250 nM, 500 nM) or vehicle control (DMSO) for the desired time (e.g., 6 hours).

  • Wash the cells twice with pre-warmed PBS.

  • Fix the cells with -20°C methanol for 10 minutes at -20°C or with 4% paraformaldehyde for 15 minutes at room temperature.

  • If using paraformaldehyde fixation, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Wash the cells three times with PBS.

  • Block non-specific antibody binding by incubating the cells in blocking solution for 1 hour at room temperature.

  • Incubate the cells with the primary anti-α-tubulin antibody (diluted in blocking solution) for 1-2 hours at room temperature or overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate the cells with the fluorescently-conjugated secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.

  • Wash the cells three times with PBS.

  • Counterstain the nuclei by incubating with DAPI solution for 5 minutes.

  • Wash the cells twice with PBS.

  • Mount the coverslips onto glass slides using mounting medium.

  • Visualize the microtubule network using a fluorescence microscope. Disruption of the filamentous microtubule network and formation of diffuse tubulin staining indicates microtubule depolymerization.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content after staining with propidium iodide (PI).

Materials:

  • Cells cultured in appropriate vessels

  • This compound

  • PBS

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed cells and treat with this compound at the desired concentrations and for various time points.

  • Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.

  • Wash the cell pellet once with PBS.

  • Resuspend the cell pellet in a small volume of PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash the pellet with PBS.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer.

  • Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle. An increase in the G2/M population indicates a cell cycle arrest at this phase.

Apoptosis Assay by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. Early apoptotic cells expose phosphatidylserine on the outer leaflet of the plasma membrane, which is detected by fluorescently labeled Annexin V. Propidium iodide is used as a marker for cells that have lost membrane integrity (late apoptotic/necrotic cells).

Materials:

  • Cells cultured in appropriate vessels

  • This compound

  • Annexin V-FITC (or other fluorophore)

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer

  • Flow cytometer

Protocol:

  • Seed cells and treat with this compound at desired concentrations and for the desired duration.

  • Harvest both adherent and floating cells and collect them by centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour.

  • Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+).

Western Blotting for Cell Cycle Regulatory Proteins

This protocol is for the detection of changes in the expression and phosphorylation status of key G2/M regulatory proteins following treatment with this compound.

Materials:

  • Cells treated with this compound

  • RIPA lysis buffer (with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • anti-Cyclin B1 (expected MW: ~60-62 kDa)

    • anti-Cdc2 (CDK1) (expected MW: ~34 kDa)

    • anti-phospho-Cdc2 (Tyr15)

    • anti-Cdc25C (expected MW: ~53-70 kDa, depending on phosphorylation state)

    • anti-phospho-Cdc25C (Ser216)

    • anti-β-actin (loading control, expected MW: ~42 kDa)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Treat cells with this compound for the desired times and concentrations.

  • Lyse the cells in RIPA buffer on ice.

  • Clarify the lysates by centrifugation and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (diluted in blocking buffer according to the manufacturer's recommendations) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analyze the changes in protein expression and phosphorylation levels relative to the loading control.

Visualizations

MPT0B214_Signaling_Pathway cluster_0 Cellular Effects of this compound cluster_1 Molecular Mechanism of G2/M Arrest cluster_2 Apoptosis Pathway This compound This compound Tubulin α/β-Tubulin Dimers This compound->Tubulin Binds to Colchicine Site Microtubules Microtubules This compound->Microtubules Inhibits Polymerization Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Disrupted Mitotic Spindle Apoptosis Apoptosis G2M_Arrest->Apoptosis CyclinB1 Cyclin B1 (Upregulation) G2M_Arrest->CyclinB1 Cdc2 Cdc2 (dephosphorylated) G2M_Arrest->Cdc2 Cdc25C Cdc25C (phosphorylated) G2M_Arrest->Cdc25C MPM2 MPM-2 (Upregulation) G2M_Arrest->MPM2 Mitochondria Mitochondrial Membrane Potential Loss Apoptosis->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 CellDeath Cell Death Caspase3->CellDeath

Caption: Signaling pathway of this compound-induced cell death.

Experimental_Workflow cluster_assays Experimental Assays cluster_readouts Data Readouts start Start: Treat Cancer Cells with this compound tubulin_assay In Vitro Tubulin Polymerization Assay start->tubulin_assay if_staining Immunofluorescence Staining of Microtubules start->if_staining cell_cycle Cell Cycle Analysis (Flow Cytometry) start->cell_cycle apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) start->apoptosis_assay western_blot Western Blotting start->western_blot tubulin_data Inhibition of Microtubule Polymerization tubulin_assay->tubulin_data if_data Disruption of Microtubule Network if_staining->if_data cell_cycle_data G2/M Phase Arrest Quantification cell_cycle->cell_cycle_data apoptosis_data Quantification of Apoptotic Cells apoptosis_assay->apoptosis_data western_data Changes in Cell Cycle Regulatory Proteins western_blot->western_data

Caption: Experimental workflow for studying this compound.

Application Notes and Protocols for Western Blot Analysis of MPT0B214-Induced Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

MPT0B214 is a novel synthetic microtubule inhibitor that has demonstrated potent antitumor activity by inducing cell cycle arrest at the G2-M phase and subsequently triggering apoptosis.[1] Understanding the molecular mechanisms underlying this compound-induced apoptosis is crucial for its development as a potential therapeutic agent. Western blot analysis is a powerful technique to detect and quantify key protein markers involved in the apoptotic cascade, providing insights into the specific signaling pathways activated by this compound.[2][3] These application notes provide a detailed protocol for utilizing Western blot to analyze the expression and activation of key proteins in the this compound-induced intrinsic apoptotic pathway.

This compound has been shown to induce apoptosis primarily through the mitochondria-dependent intrinsic pathway.[1] This process involves the phosphorylation of Bcl-2, a change in the mitochondrial membrane potential, and the subsequent translocation of cytochrome c from the mitochondria to the cytosol.[1] Cytosolic cytochrome c then activates a cascade of caspases, including the initiator caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death. This is further confirmed by the cleavage of downstream substrates like Poly (ADP-ribose) polymerase (PARP).

Key Apoptosis Markers for this compound Analysis

The following table summarizes the key protein markers that can be effectively analyzed by Western blot to assess this compound-induced apoptosis.

MarkerRole in ApoptosisExpected Change with this compound TreatmentFull-Length MW (kDa)Cleaved Fragment(s) MW (kDa)
Bcl-2 Anti-apoptotic protein, sequesters pro-apoptotic proteins.Phosphorylation (slight MW shift), potential decrease in total levels.~26N/A
Bax Pro-apoptotic protein, promotes mitochondrial outer membrane permeabilization.Potential increase in expression, translocation to mitochondria.~21N/A
Cytochrome c Released from mitochondria, activates caspases.Increase in the cytosolic fraction.~15N/A
Caspase-9 Initiator caspase in the intrinsic pathway.Decrease in pro-form, increase in cleaved fragments.~47~35, ~37, ~17
Caspase-3 Executioner caspase, cleaves numerous cellular substrates.Decrease in pro-form, increase in cleaved fragments.~32-35~17, ~12
PARP Substrate of cleaved caspase-3, involved in DNA repair.Decrease in full-length form, increase in cleaved fragment.~116~89

Experimental Protocols

A. Cell Culture and this compound Treatment
  • Cell Seeding: Plate the cancer cell line of interest (e.g., KB cells) in 6-well plates or 10-cm dishes at a density that will allow for 70-80% confluency at the time of harvest.

  • Cell Attachment: Allow cells to attach and grow overnight in a humidified incubator at 37°C with 5% CO2.

  • This compound Treatment: Replace the culture medium with fresh medium containing various concentrations of this compound (e.g., 10 nM, 25 nM, 50 nM) or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for the desired time points (e.g., 12, 24, 48 hours) to observe the apoptotic effects.

B. Protein Extraction
  • Cell Lysis: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lysis Buffer Addition: Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to the culture dish.

  • Cell Scraping and Collection: Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes, with brief vortexing every 10 minutes. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully transfer the clear supernatant, which contains the soluble proteins, to a new pre-chilled tube.

C. Protein Quantification
  • BCA Assay: Determine the protein concentration of each cell lysate using a bicinchoninic acid (BCA) protein assay kit, following the manufacturer's instructions. This step is crucial for ensuring equal protein loading in the subsequent steps.

D. Western Blot Analysis
  • Sample Preparation: Mix an equal amount of protein from each sample (typically 20-40 µg) with 4x Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to denature the proteins.

  • Gel Electrophoresis: Load the denatured protein samples and a molecular weight marker into the wells of an SDS-polyacrylamide gel. The percentage of the gel will depend on the molecular weight of the target proteins. Run the gel until adequate separation of the proteins is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: To prevent non-specific antibody binding, block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for the target protein (e.g., anti-Caspase-3, anti-PARP) diluted in the blocking buffer. The incubation is typically performed overnight at 4°C with gentle agitation. Refer to the table below for recommended antibody dilutions.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific to the primary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.

  • Washing: Repeat the washing step as described above to remove the unbound secondary antibody.

  • Signal Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol. Capture the chemiluminescent signal using a digital imaging system or X-ray film.

  • Data Analysis: Quantify the band intensities using densitometry software such as ImageJ. To correct for variations in protein loading, normalize the intensity of the target protein to a loading control (e.g., β-actin or GAPDH). For apoptosis analysis, look for an increase in the cleaved forms of caspases and PARP, and a change in the ratio of pro- to anti-apoptotic proteins like Bax/Bcl-2.

Recommended Antibody Dilutions and Protein Loading
Target ProteinRecommended Antibody DilutionRecommended Protein Loading (µg)
Bcl-21:100020-40
Bax1:100020-40
Cytochrome c1:500 - 1:100020-40 (Cytosolic Fraction)
Caspase-91:100030-50
Caspase-31:100020-40
PARP1:100020-40
β-actin / GAPDH1:1000 - 1:500020-40

Visualizations

This compound-Induced Apoptosis Signaling Pathway

MPT0B214_Apoptosis_Pathway cluster_mito Mitochondrial Events This compound This compound Microtubules Microtubule Dynamics This compound->Microtubules Inhibits G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Bcl2 Bcl-2 Phosphorylation G2M_Arrest->Bcl2 Bax Bax Activation G2M_Arrest->Bax Mitochondrion Mitochondrion MOMP Mitochondrial Outer Membrane Permeabilization Bcl2->MOMP Bax->MOMP CytC Cytochrome c Release MOMP->CytC Apaf1 Apaf-1 CytC->Apaf1 Binds Apoptosome Apoptosome Formation Apaf1->Apoptosome aCasp9 Cleaved Caspase-9 Apoptosome->aCasp9 Cleaves Casp9 Pro-Caspase-9 Casp9->Apoptosome aCasp3 Cleaved Caspase-3 aCasp9->aCasp3 Cleaves Pro-Caspase-3 Casp3 Pro-Caspase-3 cPARP Cleaved PARP aCasp3->cPARP Cleaves Apoptosis Apoptosis aCasp3->Apoptosis PARP PARP Western_Blot_Workflow Start Cell Culture & This compound Treatment Lysis Protein Extraction (Cell Lysis) Start->Lysis Quant Protein Quantification (BCA Assay) Lysis->Quant SDS_PAGE SDS-PAGE Quant->SDS_PAGE Transfer Protein Transfer (to Membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Signal Detection (ECL) SecondaryAb->Detection Analysis Data Analysis & Normalization Detection->Analysis

References

Application Notes and Protocols: MPT0B214 Cell Cycle Analysis by Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for analyzing the effects of the microtubule inhibitor MPT0B214 on the cell cycle of cultured cells using flow cytometry with propidium iodide (PI) staining.

Introduction

This compound is a novel synthetic microtubule inhibitor that has demonstrated potent antitumor activity. It functions by binding to the colchicine-binding site on tubulin, thereby disrupting microtubule polymerization.[1] This interference with microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis through a mitochondria-dependent intrinsic pathway.[1] Flow cytometry is a powerful technique to quantify the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[2][3] This protocol outlines the necessary steps to treat cells with this compound, stain their DNA with propidium iodide, and analyze the resulting cell cycle profiles.

Data Presentation

Table 1: Expected Cell Cycle Distribution Following this compound Treatment

The following table illustrates the anticipated dose-dependent effect of this compound on the cell cycle distribution of a representative cancer cell line after a 24-hour treatment. This data is hypothetical and serves as an example of expected results based on the known mechanism of this compound.[1]

Treatment GroupG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control (DMSO)652015
This compound (10 nM)451540
This compound (50 nM)251065
This compound (100 nM)15580

Experimental Protocols

Materials

  • This compound

  • Cell line of interest (e.g., KB, HeLa, A549)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA

  • 70% Ethanol, ice-cold

  • Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Flow cytometry tubes

  • Flow cytometer

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation & Treatment cluster_staining Sample Processing & Staining cluster_analysis Data Acquisition & Analysis cell_culture Seed cells in 6-well plates treatment Treat with this compound or Vehicle cell_culture->treatment incubation Incubate for desired time points treatment->incubation harvest Harvest cells by trypsinization incubation->harvest wash_pbs Wash with PBS harvest->wash_pbs fixation Fix in ice-cold 70% Ethanol wash_pbs->fixation wash_pbs2 Wash with PBS fixation->wash_pbs2 stain Stain with PI/RNase A solution wash_pbs2->stain flow_cytometry Acquire data on flow cytometer stain->flow_cytometry gating Gate on single cells flow_cytometry->gating cell_cycle_analysis Analyze DNA content histograms gating->cell_cycle_analysis

Caption: Experimental workflow for this compound cell cycle analysis.

Procedure

  • Cell Seeding:

    • One day prior to treatment, seed the cells in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of harvest.

  • This compound Treatment:

    • Prepare various concentrations of this compound in complete cell culture medium.

    • Remove the existing medium from the cells and add the medium containing this compound or the vehicle control (e.g., DMSO).

    • Incubate the cells for the desired time points (e.g., 6, 12, 18, 24 hours). A time-course experiment is recommended to observe the progression of cell cycle arrest.

  • Cell Harvesting and Fixation:

    • Following treatment, collect the culture medium (which may contain detached, apoptotic cells).

    • Wash the adherent cells with PBS and then detach them using Trypsin-EDTA.

    • Combine the detached cells with their corresponding collected medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 0.5 mL of ice-cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.

    • Incubate the cells on ice for at least 30 minutes or store them at -20°C for up to several weeks.

  • Propidium Iodide Staining:

    • Centrifuge the fixed cells at 300 x g for 5 minutes and carefully decant the ethanol.

    • Wash the cell pellet with 5 mL of PBS and centrifuge again.

    • Resuspend the cell pellet in 1 mL of PI staining solution (containing RNase A).

    • Incubate the cells at room temperature for 30 minutes or at 37°C for 15 minutes, protected from light.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer.

    • Use a blue laser (488 nm) for excitation and detect the PI fluorescence in the appropriate channel (typically FL-2 or FL-3, around 610 nm).

    • Collect data for at least 10,000 single-cell events per sample.

    • Use a dot plot of the PI signal area versus height or width to exclude doublets and cell aggregates from the analysis.

    • Generate a histogram of the PI fluorescence intensity on a linear scale.

    • Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathway

The mechanism of this compound-induced G2/M arrest involves the disruption of microtubule dynamics, which activates the spindle assembly checkpoint. This leads to the accumulation of key regulatory proteins that prevent the cell from proceeding into anaphase.

MPT0B214_pathway This compound This compound Tubulin α/β-Tubulin Dimers This compound->Tubulin Binds to colchicine site Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle Disrupts G2M_Arrest G2/M Phase Arrest MitoticSpindle->G2M_Arrest Activates checkpoint leading to Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: this compound mechanism of action leading to G2/M arrest.

References

MPT0B214: Information for Cancer Drug Discovery Not Publicly Available

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search for the compound "MPT0B214" in the context of cancer drug discovery, no specific information, preclinical data, or clinical trial details associated with this identifier are publicly available at this time.

Extensive searches were conducted to gather information on this compound, including its mechanism of action, experimental protocols, and quantitative data necessary for the creation of detailed application notes and protocols for researchers, scientists, and drug development professionals. However, these searches did not yield any specific results for a compound designated as this compound.

The search strategy included queries for "this compound cancer drug discovery," "this compound mechanism of action in cancer," "this compound preclinical studies," and "this compound clinical trials," as well as broader searches for any mention of this compound in the scientific literature and public databases. The results returned were general in nature, discussing various aspects of oncology drug discovery and development without any specific mention of this compound.

This lack of publicly available information prevents the creation of the requested detailed application notes, including structured data tables, experimental methodologies, and signaling pathway diagrams. It is possible that this compound is an internal compound code not yet disclosed publicly, a very early-stage discovery that has not been published, or a misidentification.

Without any foundational data on this compound, it is not possible to provide the specific and detailed scientific content as requested. Further information from the requesting party regarding the origin of the compound identifier may be necessary to proceed.

Troubleshooting & Optimization

Troubleshooting MPT0B214 solubility issues in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and scientists overcome solubility challenges when working with MPT0B214 in in vitro experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I dissolved this compound in DMSO, but it precipitated when I added it to my cell culture medium. What should I do?

This is a common issue when working with hydrophobic compounds. The dramatic change in solvent polarity when moving from 100% DMSO to an aqueous culture medium can cause the compound to fall out of solution. Here are several strategies to prevent this:

  • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is as low as possible to avoid cellular toxicity, typically below 0.5%, and for many cell lines, as low as 0.1% is recommended.[1][2][3]

  • Use Serial Dilutions in DMSO: Instead of diluting a highly concentrated stock directly into the medium, perform serial dilutions in 100% DMSO first to get closer to your final concentration.[1]

  • Employ Stepwise Dilution into Medium: When adding the DMSO stock to your medium, do it gradually and with gentle mixing.[3] You can try a pre-dilution step in a small volume of serum-containing medium before adding it to the full culture volume, as serum proteins can help stabilize the compound.

  • Warm the Medium: Gently warming the cell culture medium to 37°C before adding the compound can sometimes help maintain solubility.

Q2: What is the maximum recommended concentration of this compound to use in cell culture?

The optimal concentration will be assay-dependent. This compound has been shown to inhibit tubulin polymerization with an IC50 of 0.61 µM and almost completely disrupts tubulin assembly at 5 µM in in vitro assays. For cell-based assays, it is advisable to perform a dose-response curve starting from a low concentration (e.g., 0.1 µM) up to a higher concentration (e.g., 10 µM) to determine the effective concentration for your specific cell line and experimental endpoint. Any compound that precipitates in media at your desired concentration may require reformulation or a different solubilization strategy.

Q3: Can I use a solvent other than DMSO to dissolve this compound?

While DMSO is the most common and recommended solvent for this class of compounds, other options exist if DMSO is incompatible with your experimental system. However, alternative solvents may introduce their own set of challenges.

  • Dimethylformamide (DMF): Similar to DMSO, DMF is a polar aprotic solvent that can be used.

  • Ethanol: Can be used, but it is generally more toxic to cells than DMSO, and compounds may have lower solubility.

  • Co-solvents: For particularly challenging compounds, mixtures of solvents or specialized formulations containing solubilizers like Tween 80, PEG400, or cyclodextrins can be used, though this is more common for in vivo applications and requires careful validation for in vitro use to avoid artifacts.

Always prepare a vehicle control with the same solvent and concentration used to treat your cells.

Q4: How should I prepare my stock solution of this compound?

Preparing a high-concentration, stable stock solution is critical for reproducible experiments.

  • Solvent Choice: Use high-purity, sterile-filtered, anhydrous DMSO.

  • Concentration: Prepare a concentrated stock solution, for example, 10 mM. This allows for small volumes to be added to your culture, minimizing the final DMSO concentration.

  • Procedure: Weigh the compound accurately and add the calculated volume of DMSO. Ensure complete dissolution, using gentle vortexing or sonication if necessary.

  • Sterility: Since this compound will be added to sterile cell cultures, maintaining sterility is important. DMSO is bacteriostatic, so filtration of the 100% DMSO stock is often not required and may lead to compound loss due to membrane binding. Work in a sterile environment (e.g., a biosafety cabinet) when making dilutions.

  • Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability. A typical recommendation is to store at -80°C for up to 6 months.

Data & Protocols

Solvent and Concentration Guidelines

The following table summarizes recommended starting points for solvent concentrations in typical cell culture experiments. The final concentration must be empirically determined and validated for your specific cell line to ensure it is non-toxic.

SolventRecommended Final Concentration in MediumKey Considerations
DMSO < 0.5% (v/v) ; ideally ≤ 0.1% Most common solvent for hydrophobic compounds. A vehicle control is essential.
Ethanol < 0.5% (v/v) Can be more cytotoxic than DMSO.
DMF < 0.5% (v/v) An alternative to DMSO.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes how to prepare a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder (assume a molecular weight, for calculation purposes, e.g., ~350-450 g/mol ; actual MW should be obtained from the supplier)

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance and sterile spatulas

Procedure:

  • Calculate the mass of this compound needed for your desired volume and concentration. For example, for 1 mL of a 10 mM stock of a compound with MW 400 g/mol : 0.01 mol/L * 0.001 L * 400 g/mol = 0.004 g = 4 mg.

  • In a sterile environment, weigh out the calculated amount of this compound powder and place it into a sterile microcentrifuge tube.

  • Add the corresponding volume of anhydrous DMSO to the tube.

  • Close the tube tightly and vortex gently until the powder is completely dissolved. A brief sonication in a water bath can be used if dissolution is slow. Visually inspect for any remaining particulate matter.

  • Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile tubes.

  • Label the tubes clearly with the compound name, concentration, solvent, and date.

  • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).

Protocol 2: Treating Cells with this compound

This protocol provides a workflow for diluting the DMSO stock and treating adherent cells in culture.

Procedure:

  • Thaw a single-use aliquot of your this compound stock solution at room temperature.

  • If your desired final concentration is significantly lower than your stock, perform serial dilutions in 100% DMSO. For example, to get to a 10 µM final concentration from a 10 mM stock, you might prepare intermediate dilutions.

  • Warm your cell culture medium to 37°C.

  • Add the required volume of the this compound DMSO solution to the warmed medium to achieve the final desired treatment concentration. Crucially, add the DMSO dropwise while gently swirling the medium to facilitate rapid mixing and prevent precipitation.

  • Prepare a vehicle control by adding the same volume of 100% DMSO to an equivalent volume of medium.

  • Remove the old medium from your cells and replace it with the medium containing this compound or the vehicle control.

  • Return the cells to the incubator for the desired treatment period.

Visual Guides: Workflows & Pathways

This compound Experimental Workflow

The following diagram illustrates the recommended workflow for preparing and using this compound in cell-based assays to minimize solubility issues.

G cluster_prep Stock Preparation cluster_treat Cell Treatment weigh 1. Weigh this compound Powder dissolve 2. Dissolve in 100% DMSO (e.g., 10 mM) weigh->dissolve aliquot 3. Aliquot into Single-Use Tubes dissolve->aliquot store 4. Store at -80°C aliquot->store thaw 5. Thaw One Aliquot store->thaw dilute 6. Serial Dilution in DMSO (If needed) thaw->dilute add_medium 7. Add Dropwise to Warm Culture Medium dilute->add_medium treat_cells 8. Treat Cells add_medium->treat_cells

Caption: Workflow for preparing and applying this compound to in vitro cultures.

This compound Signaling Pathway

This compound functions as a microtubule inhibitor, leading to G2/M cell cycle arrest and subsequent apoptosis via the intrinsic, mitochondria-dependent pathway.

G This compound This compound Tubulin Tubulin Polymerization This compound->Tubulin Microtubule Microtubule Disruption This compound->Microtubule inhibits Tubulin->Microtubule G2M G2/M Phase Arrest Microtubule->G2M Mito Mitochondrial Pathway G2M->Mito Casp9 Caspase-9 Activation Mito->Casp9 Apoptosis Apoptosis Casp9->Apoptosis

Caption: Mechanism of action of this compound leading to apoptosis.

References

Technical Support Center: Optimizing MPT0B214 Concentration for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing MPT0B214 in cell viability assays. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a novel small molecule microtubule inhibitor. It functions by binding to the colchicine-binding site on tubulin, which disrupts microtubule polymerization. This interference with microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis through a mitochondria-dependent intrinsic pathway.

Q2: Which cell viability assays are recommended for use with this compound?

A2: Tetrazolium-based colorimetric assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), MTS, and XTT are commonly used to assess cell viability following treatment with this compound. These assays measure the metabolic activity of viable cells, which correlates with cell number. Additionally, assays that measure membrane integrity, such as the LDH (lactate dehydrogenase) release assay, can provide complementary information on cytotoxicity.

Q3: What is a typical starting concentration range for this compound in a cell viability assay?

A3: The optimal concentration of this compound is cell-line dependent. It is recommended to perform a dose-response experiment with a wide range of concentrations to determine the IC50 (half-maximal inhibitory concentration) value for your specific cell line. A typical starting range for many small molecule inhibitors is from 0.01 µM to 100 µM.

Q4: How long should I incubate cells with this compound before performing a viability assay?

A4: The incubation time will depend on the cell line and the specific research question. Common incubation periods for assessing cytotoxicity are 24, 48, and 72 hours. It is advisable to perform a time-course experiment to determine the optimal endpoint for your study.

Data Presentation

Note: Extensive searches did not yield a comprehensive table of IC50 values for this compound across a wide variety of human cancer cell lines. The following table is a template that researchers can use to populate with their own experimental data.

Cell LineCancer TypeIncubation Time (hours)IC50 (µM) - [Your Data]
Example: A549Lung Carcinoma48Enter your value
Example: MCF-7Breast Adenocarcinoma48Enter your value
Example: HeLaCervical Adenocarcinoma48Enter your value
Example: HepG2Hepatocellular Carcinoma48Enter your value
Example: PC-3Prostate Adenocarcinoma48Enter your value

Experimental Protocols

Protocol: Optimizing this compound Concentration using MTT Assay

This protocol outlines the steps to determine the optimal concentration range of this compound for your cell line of interest.

Materials:

  • This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • Adherent or suspension cells of interest

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • For adherent cells, seed at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for attachment.

    • For suspension cells, seed at a density of 20,000-50,000 cells/well in 100 µL of complete medium.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete medium. A common starting range is from 100 µM down to 0.01 µM.

    • Include a "vehicle control" group treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. The final solvent concentration should typically not exceed 0.5%.

    • Include a "no-treatment" control group with cells in medium only.

    • Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the respective this compound dilutions or control solutions.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

    • Carefully remove the medium containing MTT. For adherent cells, aspirate the medium. For suspension cells, centrifuge the plate and then aspirate the supernatant.

    • Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Troubleshooting Guides

Issue Potential Cause(s) Troubleshooting Steps
High variability between replicate wells 1. Uneven cell seeding: Inconsistent cell numbers per well. 2. This compound precipitation: Compound may not be fully soluble at higher concentrations. 3. "Edge effect": Evaporation from outer wells of the plate. 4. Pipetting errors: Inaccurate liquid handling.1. Ensure thorough mixing of cell suspension before seeding. 2. Visually inspect the wells for precipitate after adding the compound. If present, consider using a lower top concentration or a different solvent. 3. Avoid using the outermost wells of the 96-well plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. 4. Calibrate pipettes regularly and use proper pipetting techniques.
Low absorbance readings in all wells (including controls) 1. Low cell number: Insufficient number of viable cells. 2. MTT reagent degradation: Reagent is light-sensitive and can degrade over time. 3. Incomplete formazan solubilization: Crystals are not fully dissolved.1. Increase the initial cell seeding density. Ensure cells are in the logarithmic growth phase. 2. Prepare fresh MTT solution and store it protected from light. 3. Increase the incubation time with the solubilization solution or gently pipette up and down to aid dissolution.
High background absorbance in "media only" wells 1. Contaminated media or reagents: Bacterial or fungal contamination. 2. Phenol red interference: Phenol red in the culture medium can contribute to the absorbance reading.1. Use sterile, filtered reagents and media. Visually inspect for contamination. 2. Use a phenol red-free medium for the assay or subtract the absorbance of a "media only" blank from all readings.
Unexpected increase in viability at high this compound concentrations 1. Compound interference with MTT assay: this compound may directly reduce the MTT reagent, leading to a false positive signal. 2. Cellular stress response: Some cells may increase their metabolic activity as a stress response to the compound.1. Perform a cell-free control by adding this compound to media with MTT but without cells. A color change indicates direct reduction of MTT by the compound. 2. Visually inspect the cells under a microscope to confirm cell death at high concentrations. Consider using an alternative viability assay that measures a different cellular parameter (e.g., LDH release).

Mandatory Visualizations

MPT0B214_Signaling_Pathway This compound This compound Tubulin Tubulin (Colchicine-binding site) This compound->Tubulin Binds to Microtubule_Polymerization Microtubule Polymerization Tubulin->Microtubule_Polymerization Inhibits G2M_Arrest G2/M Phase Cell Cycle Arrest Mitochondria Mitochondria G2M_Arrest->Mitochondria Induces stress Bcl2_Family Bcl-2 Family (e.g., Bax, Bak) Mitochondria->Bcl2_Family Activates Cytochrome_c Cytochrome c Release Bcl2_Family->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Caspase-3 Activation Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: this compound Signaling Pathway for Apoptosis Induction.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Culture Cells Seed_Cells 3. Seed Cells in 96-well Plate Cell_Culture->Seed_Cells Prepare_this compound 2. Prepare this compound Serial Dilutions Add_Compound 4. Add this compound & Incubate Prepare_this compound->Add_Compound Seed_Cells->Add_Compound Add_MTT 5. Add MTT Reagent & Incubate Add_Compound->Add_MTT Solubilize 6. Solubilize Formazan Add_MTT->Solubilize Read_Absorbance 7. Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_Viability 8. Calculate % Viability Read_Absorbance->Calculate_Viability Determine_IC50 9. Determine IC50 Calculate_Viability->Determine_IC50

Caption: Workflow for this compound Concentration Optimization.

Troubleshooting_Logic Start Inconsistent Results? Check_Seeding Uneven Cell Seeding? Start->Check_Seeding Check_Precipitate Compound Precipitation? Check_Seeding->Check_Precipitate No Action_Resuspend Action: Ensure Thorough Mixing Check_Seeding->Action_Resuspend Yes Edge_Effect Using Outer Wells? Check_Precipitate->Edge_Effect No Action_Solubility Action: Check Solubility, Adjust Concentration Check_Precipitate->Action_Solubility Yes Check_Controls Low Control Viability? Edge_Effect->Check_Controls No Action_Avoid_Edges Action: Avoid Outer Wells Edge_Effect->Action_Avoid_Edges Yes Check_Background High Background Signal? Check_Controls->Check_Background No Action_Cell_Health Action: Check Cell Health & Contamination Check_Controls->Action_Cell_Health Yes Action_Blank Action: Use Phenol-Free Medium or Blanks Check_Background->Action_Blank Yes

Caption: Troubleshooting Logic for Cell Viability Assays.

MPT0B214 off-target effects in cancer cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MPT0B214. The information is based on the current understanding of this compound's mechanism of action in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a novel synthetic microtubule inhibitor. Its primary mechanism of action is the inhibition of tubulin polymerization by binding to the colchicine-binding site on tubulin.[1] This disruption of microtubule dynamics leads to cell cycle arrest in the G2-M phase and subsequently induces apoptosis through a mitochondria-dependent intrinsic pathway.[1]

Q2: In which cancer cell lines has this compound shown activity?

This compound has demonstrated antitumor activity in human oral epidermoid carcinoma (KB) cells and several of its derived multidrug-resistant (MDR) cancer cell lines.[1] This suggests that this compound may be effective in overcoming certain types of drug resistance.

Q3: What are the known downstream cellular effects of this compound treatment?

Treatment of cancer cells with this compound leads to:

  • G2-M phase cell cycle arrest: This is associated with an upregulation of cyclin B1, dephosphorylation of Cdc2, and phosphorylation of Cdc25C.[1]

  • Induction of apoptosis: The apoptotic process is mediated through the mitochondria/caspase-9-dependent intrinsic pathway.[1]

  • Disruption of the intracellular microtubule network: Immunocytochemistry studies have shown that this compound disrupts the normal microtubule structure within cells.

Q4: Are there any known off-target effects of this compound?

Based on the available scientific literature, specific off-target effects of this compound have not been extensively documented. The primary focus of existing research has been on its on-target activity as a microtubule inhibitor. Generally, off-target effects are a common consideration for small molecule inhibitors and can contribute to unexpected cellular responses or toxicities. Researchers should remain observant for unanticipated cellular phenotypes.

Troubleshooting Guides

Problem 1: No significant G2-M phase arrest is observed after this compound treatment.

Possible Cause Troubleshooting Step
Incorrect Drug Concentration Determine the optimal concentration of this compound for your specific cell line. The reported IC50 for tubulin polymerization inhibition is 0.61±0.08 μM. A concentration of 5 μM has been shown to almost entirely disrupt tubulin assembly. Perform a dose-response experiment to identify the effective concentration range.
Cell Line Insensitivity While effective in KB and KB-derived MDR lines, your cell line may have intrinsic resistance mechanisms. Consider using a positive control cell line known to be sensitive to this compound or other microtubule inhibitors like colchicine.
Drug Inactivity Ensure the proper storage and handling of the this compound compound to prevent degradation. Prepare fresh dilutions for each experiment.
Experimental Timing The peak of G2-M arrest may be time-dependent. Perform a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal time point for observing cell cycle arrest in your cell line.

Problem 2: Apoptosis is not induced following this compound treatment despite observing cell cycle arrest.

Possible Cause Troubleshooting Step
Apoptosis Assay Sensitivity Ensure your apoptosis detection method (e.g., Annexin V/PI staining, caspase activity assay) is sensitive enough and that you are analyzing the appropriate time points. Apoptosis is a downstream event of G2-M arrest.
Defective Apoptotic Pathway The cancer cell line you are using may have defects in the intrinsic apoptotic pathway (e.g., mutations in Bcl-2 family proteins or caspases). Assess the expression and activation of key apoptotic markers like caspase-9.
Insufficient Drug Exposure Continuous exposure to this compound may be necessary to commit cells to apoptosis. Consider if a washout step in your protocol is preventing the induction of cell death.

Quantitative Data Summary

Parameter Value Cell Line/System
IC50 for Tubulin Polymerization Inhibition 0.61 ± 0.08 μMIn vitro tubulin assembly assay

Experimental Protocols

Protocol 1: In Vitro Tubulin Polymerization Assay

This protocol is a generalized procedure based on the description of the in vitro tubulin polymerization assay used to evaluate this compound.

  • Reagent Preparation:

    • Prepare a tubulin solution by reconstituting purified, unpolymerized, microtubule-associated protein-rich tubulin in a suitable buffer (e.g., G-PEM buffer containing 80 mM PIPES, 1 mM MgCl2, 0.5 mM EGTA, and 1 mM GTP, pH 6.8).

  • Reaction Setup:

    • In a 96-well plate, add various concentrations of this compound to the wells. Include a positive control (e.g., colchicine) and a negative control (vehicle, e.g., DMSO).

    • Add the tubulin solution to each well.

  • Initiation of Polymerization:

    • Incubate the plate at 37°C to initiate tubulin polymerization.

  • Data Acquisition:

    • Measure the change in absorbance (optical density) at 340 nm every minute for a set duration (e.g., 60 minutes) using a temperature-controlled spectrophotometer. An increase in absorbance indicates tubulin polymerization.

  • Data Analysis:

    • Plot the absorbance versus time to visualize the polymerization kinetics.

    • Calculate the IC50 value for this compound by determining the concentration that inhibits tubulin polymerization by 50% compared to the vehicle control.

Visualizations

MPT0B214_Mechanism_of_Action This compound This compound Tubulin Tubulin (Colchicine-Binding Site) This compound->Tubulin Microtubule Microtubule Polymerization This compound->Microtubule Inhibition Tubulin->Microtubule Disruption Disruption of Microtubule Network Microtubule->Disruption G2M_Arrest G2-M Phase Arrest Disruption->G2M_Arrest Apoptosis Mitochondria-Dependent Apoptosis G2M_Arrest->Apoptosis

Caption: this compound inhibits tubulin polymerization, leading to G2-M arrest and apoptosis.

Troubleshooting_G2M_Arrest No_G2M No G2-M Arrest Observed Concentration Check Drug Concentration No_G2M->Concentration Cell_Line Verify Cell Line Sensitivity No_G2M->Cell_Line Drug_Activity Confirm Drug Activity No_G2M->Drug_Activity Timing Optimize Experimental Timing No_G2M->Timing Dose_Response Perform Dose-Response Concentration->Dose_Response Positive_Control Use Positive Control Cell Line Cell_Line->Positive_Control Fresh_Stock Prepare Fresh Stock Drug_Activity->Fresh_Stock Time_Course Conduct Time-Course Timing->Time_Course

Caption: Troubleshooting workflow for the absence of G2-M phase arrest.

References

Preventing MPT0B214 degradation in experimental setups

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the effective use of MPT0B214 in experimental setups, with a focus on preventing its degradation and ensuring experimental reproducibility. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a novel synthetic microtubule inhibitor. Its primary mechanism of action is the inhibition of tubulin polymerization by binding to the colchicine-binding site on β-tubulin. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis through a mitochondria-dependent intrinsic pathway.

Q2: How should I prepare a stock solution of this compound?

A2: It is recommended to prepare a high-concentration stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for creating stock solutions of small molecule inhibitors. From this stock, you can make serial dilutions into your aqueous experimental medium. It is crucial to ensure the final concentration of the organic solvent in your assay is low (typically less than 0.5% v/v) to avoid solvent-induced artifacts.

Q3: What are the general guidelines for storing this compound?

Q4: I am observing inconsistent results in my experiments with this compound. What could be the cause?

A4: Inconsistent results can arise from several factors, including degradation of the compound, improper storage, inaccurate pipetting, or variability in cell culture conditions. Refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue.

Troubleshooting Guide: Preventing this compound Degradation

This guide will help you identify and mitigate potential sources of this compound degradation in your experiments.

Potential Issue Possible Cause(s) Recommended Solution(s)
Loss of Compound Activity Over Time Chemical instability in aqueous solution, exposure to light, repeated freeze-thaw cycles of stock solutions.Prepare fresh dilutions from a frozen stock for each experiment. Aliquot stock solutions to minimize freeze-thaw cycles. Protect all solutions containing this compound from direct light.
Precipitation in Cell Culture Media Poor solubility of this compound at the working concentration.Ensure the final DMSO concentration is sufficient to maintain solubility but not high enough to affect cells. Visually inspect the media for any signs of precipitation after adding the compound. Consider using a solubilizing agent if solubility issues persist, after validating its compatibility with your assay.
Inconsistent IC50 Values Degradation of the compound, leading to a lower effective concentration. Inaccurate serial dilutions.Use a fresh aliquot of this compound stock for each experiment. Verify the accuracy of your pipetting and dilution scheme. Include a positive control with a known IC50 to validate your assay.
No Observable Effect on Cells Complete degradation of the compound. Incorrect concentration used.Confirm the identity and purity of your this compound sample. Prepare a fresh stock solution and repeat the experiment. Verify your calculations for the working concentration.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials: this compound (solid), Dimethyl sulfoxide (DMSO, anhydrous), sterile microcentrifuge tubes.

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes in sterile, light-protected tubes.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: In Vitro Tubulin Polymerization Assay

  • Materials: Tubulin polymerization assay kit (containing purified tubulin, GTP, and polymerization buffer), this compound stock solution, positive control (e.g., colchicine), negative control (DMSO), 96-well plate, temperature-controlled spectrophotometer.

  • Procedure:

    • Prepare a reaction mixture containing polymerization buffer and GTP.

    • Add this compound at various concentrations to the wells of a 96-well plate. Include wells for positive and negative controls.

    • Initiate the polymerization by adding ice-cold purified tubulin to each well.

    • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every minute for 60 minutes to monitor tubulin polymerization.

    • Plot the absorbance as a function of time to determine the effect of this compound on tubulin polymerization.

Visualizations

MPT0B214_Signaling_Pathway This compound This compound Tubulin β-Tubulin (Colchicine Site) This compound->Tubulin Binds to Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits G2M_Arrest G2/M Phase Arrest Microtubule->G2M_Arrest Leads to Mitochondria Mitochondrial Pathway G2M_Arrest->Mitochondria Activates Apoptosis Apoptosis Mitochondria->Apoptosis Induces

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental_Workflow Start Start Stock Prepare this compound Stock Solution (DMSO) Start->Stock Dilute Prepare Working Dilutions in Media Stock->Dilute Treat Treat Cells Dilute->Treat Incubate Incubate for Desired Time Treat->Incubate Assay Perform Assay (e.g., Viability, Apoptosis) Incubate->Assay Analyze Analyze Data Assay->Analyze End End Analyze->End

Caption: General experimental workflow for using this compound.

Troubleshooting_Degradation Problem Inconsistent or No Compound Activity CheckStock Is the stock solution old or frequently thawed? Problem->CheckStock PrepareNewStock Prepare fresh stock solution and aliquot. CheckStock->PrepareNewStock Yes CheckDilution Are working dilutions prepared fresh? CheckStock->CheckDilution No PrepareFreshDilutions Always prepare fresh dilutions for each experiment. CheckDilution->PrepareFreshDilutions No CheckLight Are solutions protected from light? CheckDilution->CheckLight Yes ProtectFromLight Use amber tubes and avoid prolonged light exposure. CheckLight->ProtectFromLight No OtherFactors Consider other factors: - Pipetting accuracy - Cell health - Assay conditions CheckLight->OtherFactors Yes

Caption: Troubleshooting logic for this compound degradation.

Technical Support Center: MPT0B214 Resistance Mechanisms in Long-Term Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding MPT0B214 resistance mechanisms observed during long-term cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a novel synthetic microtubule inhibitor. It binds to the colchicine-binding site on β-tubulin, which inhibits tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis through a mitochondria-dependent intrinsic pathway.

Q2: What are the potential mechanisms by which cancer cells could develop resistance to this compound in long-term culture?

A2: While specific resistance mechanisms to this compound are still under investigation, resistance to other colchicine-binding site inhibitors can arise through several mechanisms that are likely applicable. These include:

  • Alterations in the Drug Target: Mutations in the genes encoding α- or β-tubulin can alter the structure of the colchicine-binding site, thereby reducing the binding affinity of this compound.[1]

  • Changes in Tubulin Isotype Expression: Overexpression of certain β-tubulin isotypes, such as βIII-tubulin, has been linked to resistance to microtubule-targeting agents.[2]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, like P-glycoprotein (P-gp), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[1]

  • Defects in Apoptotic Pathways: Alterations in apoptotic signaling pathways can make cells less susceptible to the pro-apoptotic signals triggered by this compound-induced mitotic arrest.

Q3: How can I generate an this compound-resistant cell line in the laboratory?

A3: The most common method is through continuous exposure to gradually increasing concentrations of the drug. This process, known as dose-escalation, selects for cells that can survive and proliferate in the presence of this compound. Another approach is pulsed treatment, where cells are exposed to a high concentration of the drug for a short period, followed by a recovery phase in drug-free medium.

Troubleshooting Guides

Problem 1: I am unable to establish a stable this compound-resistant cell line; the cells die off as I increase the drug concentration.

  • Possible Cause: The incremental increase in drug concentration is too aggressive.

    • Solution: Reduce the magnitude of each dose escalation step. A more gradual increase (e.g., 1.2 to 1.5-fold) over a longer period may allow for the selection of resistant populations without causing massive cell death.

  • Possible Cause: The parental cell line is exceptionally sensitive to this compound.

    • Solution: Consider starting with a lower initial concentration, even below the IC20, to allow for adaptation before gradually increasing the dose.

  • Possible Cause: The cell culture conditions are not optimal.

    • Solution: Ensure that the cells are healthy and not under other stresses. Maintain a consistent passage number and use high-quality reagents.

Problem 2: My this compound-resistant cell line shows a high degree of heterogeneity in its response to the drug.

  • Possible Cause: The resistant population is not clonal.

    • Solution: After establishing a resistant population, perform single-cell cloning by limiting dilution or fluorescence-activated cell sorting (FACS) to isolate and expand individual clones. This will allow for the characterization of specific resistance mechanisms.

  • Possible Cause: The resistance is unstable.

    • Solution: Continuously culture the resistant cell line in the presence of a maintenance concentration of this compound to ensure the stability of the resistant phenotype. Periodically re-evaluate the IC50 to monitor for any drift.

Problem 3: I am not observing a clear mechanism of resistance in my this compound-resistant cell line.

  • Possible Cause: Multiple, subtle mechanisms are contributing to resistance.

    • Solution: Employ a multi-pronged approach to investigate resistance. Combine genomic (e.g., whole-exome sequencing to look for tubulin mutations), transcriptomic (e.g., RNA-seq to assess tubulin isotype and ABC transporter expression), and proteomic (e.g., Western blotting for P-gp and βIII-tubulin) analyses.

  • Possible Cause: The resistance mechanism is novel.

    • Solution: Consider functional assays to explore less common resistance mechanisms, such as alterations in drug metabolism or defects in apoptotic signaling pathways.

Data Presentation

Table 1: Example of IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines

Cell LineParental IC50 (nM)Resistant IC50 (nM)Resistance Index (Fold Change)
MCF-7 (Breast Cancer)1525016.7
A549 (Lung Cancer)2540016.0
HCT116 (Colon Cancer)1018018.0

Note: These are hypothetical values for illustrative purposes.

Table 2: Example of Gene Expression Changes in this compound-Resistant Cells

GeneFold Change in mRNA Expression (Resistant vs. Parental)
TUBB3 (βIII-tubulin)8.5
ABCB1 (P-glycoprotein)12.2
BCRP (ABCG2)1.5

Note: These are hypothetical values for illustrative purposes.

Experimental Protocols

Protocol 1: Generation of this compound-Resistant Cell Lines by Dose Escalation

  • Determine the initial IC50: Perform a cell viability assay (e.g., MTT or CCK-8) to determine the concentration of this compound that inhibits 50% of the growth of the parental cell line.

  • Initial Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Dose Escalation: Once the cells have adapted and are growing steadily (typically after 2-3 passages), increase the concentration of this compound by 1.5 to 2-fold.

  • Repeat Escalation: Continue this stepwise increase in drug concentration, allowing the cells to recover and resume normal growth at each step. If significant cell death occurs, maintain the cells at the current concentration for a longer period or reduce the concentration to the previous level before attempting to increase it again.

  • Establish a Maintenance Culture: Once a desired level of resistance is achieved (e.g., a 10 to 20-fold increase in IC50), maintain the resistant cell line in a medium containing a constant concentration of this compound.

  • Characterize the Resistant Line: Periodically assess the IC50 of the resistant line to confirm the stability of the phenotype. Perform molecular and cellular analyses to investigate the mechanism of resistance.

Protocol 2: Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 3: Western Blotting for P-glycoprotein and βIII-tubulin

  • Protein Extraction: Lyse sensitive and resistant cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against P-glycoprotein (1:1000), βIII-tubulin (1:1000), and a loading control (e.g., β-actin, 1:5000) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

MPT0B214_Mechanism_of_Action cluster_cell Cancer Cell This compound This compound Tubulin α/β-Tubulin Dimers This compound->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits G2M_Arrest G2/M Phase Arrest Microtubule->G2M_Arrest Disruption leads to Mitochondria Mitochondria G2M_Arrest->Mitochondria Triggers Intrinsic Pathway Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Resistance_Mechanisms cluster_resistance Potential Resistance Mechanisms This compound This compound Tubulin_Mutation Tubulin Gene Mutation (e.g., TUBB) This compound->Tubulin_Mutation Reduced Binding Affinity Isotype_Shift Tubulin Isotype Shift (e.g., ↑ βIII-tubulin) This compound->Isotype_Shift Altered Microtubule Dynamics Efflux_Pump Increased Drug Efflux (e.g., ↑ P-glycoprotein) This compound->Efflux_Pump Decreased Intracellular Concentration Reduced_Efficacy Reduced Therapeutic Efficacy Tubulin_Mutation->Reduced_Efficacy Isotype_Shift->Reduced_Efficacy Efflux_Pump->Reduced_Efficacy Experimental_Workflow cluster_characterization Characterization Parental_Cells Parental Cell Line Dose_Escalation Dose Escalation with This compound Parental_Cells->Dose_Escalation Resistant_Cells Resistant Cell Line Dose_Escalation->Resistant_Cells IC50_Assay IC50 Determination (e.g., MTT Assay) Resistant_Cells->IC50_Assay Gene_Expression Gene Expression Analysis (qPCR, Western Blot) Resistant_Cells->Gene_Expression Sequencing Tubulin Gene Sequencing Resistant_Cells->Sequencing

References

Technical Support Center: MPT0B214 In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Notice to Researchers: While MPT0B214 shows promise as a novel synthetic microtubule inhibitor, publicly available in vivo efficacy data, detailed pharmacokinetic profiles, and standardized experimental protocols are currently limited. This technical support center provides guidance based on general principles for similar compounds and the known mechanism of this compound. The following recommendations should be adapted and optimized based on your specific experimental setup and institutional guidelines.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing lower than expected anti-tumor efficacy of this compound in our xenograft model. What are the potential causes and troubleshooting steps?

A1: Suboptimal in vivo efficacy can stem from several factors, from compound stability to the experimental model itself. Here’s a breakdown of potential issues and solutions:

Potential Issue Troubleshooting Steps
Poor Bioavailability Formulation: this compound's solubility in aqueous solutions for in vivo administration is a critical first step. Consider formulating the compound in a vehicle known to enhance solubility and stability. Common vehicles include DMSO, PEG300/400, Tween 80, or a combination thereof. It is crucial to first perform a vehicle tolerance study in your animal model to rule out any vehicle-related toxicity. Route of Administration: If oral bioavailability is low, consider alternative routes such as intraperitoneal (IP) or intravenous (IV) injection to ensure more direct systemic exposure.
Suboptimal Dosing Regimen Dose-Response Study: Conduct a dose-escalation study to determine the maximum tolerated dose (MTD) and to identify a dose that provides a therapeutic window with acceptable toxicity. Dosing Frequency: The half-life of this compound in your animal model will dictate the optimal dosing frequency. If pharmacokinetic data is unavailable, an initial approach could be daily or every-other-day administration, which can be adjusted based on tumor growth inhibition and animal well-being.
Drug Resistance of the Tumor Model Cell Line Selection: this compound is known to be effective against some multidrug-resistant (MDR) cell lines. However, the specific resistance mechanisms of your chosen cell line might still impact efficacy. If possible, confirm the expression of efflux pumps like P-glycoprotein (P-gp) or multidrug resistance-associated proteins (MRPs) in your xenograft model. Combination Therapy: Consider combining this compound with other anti-cancer agents that have a different mechanism of action. This can create a synergistic effect and overcome resistance.
Pharmacokinetic/Pharmacodynamic (PK/PD) Mismatch PK/PD Analysis: If possible, perform a basic pharmacokinetic study to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in your model. This will help correlate drug exposure with the observed anti-tumor effect.

Q2: How can we prepare this compound for in vivo administration?

A2: A common starting point for formulating hydrophobic compounds like this compound for in vivo studies involves a multi-step process to ensure solubility and stability.

Experimental Protocols

Protocol 1: General Formulation Protocol for In Vivo Administration

Objective: To prepare a stock solution and working dilutions of this compound for intraperitoneal (IP) or intravenous (IV) injection in a rodent model.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • PEG300 or PEG400, sterile

  • Tween 80, sterile

  • Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)

  • Sterile microcentrifuge tubes and syringes

Procedure:

  • Stock Solution Preparation (e.g., 10 mg/mL):

    • Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add a minimal amount of DMSO to dissolve the powder completely. Vortex gently until the solution is clear. Initial solubilization in a small volume of DMSO is often necessary for highly hydrophobic compounds.

  • Working Solution Preparation (e.g., for a 1 mg/mL final concentration):

    • In a sterile tube, combine the following in the specified order, vortexing gently after each addition:

      • 1 part this compound stock solution (from step 1)

      • 4 parts PEG300/400

      • 0.5 parts Tween 80

      • 4.5 parts sterile saline or PBS

    • This results in a final vehicle composition of approximately 10% DMSO, 40% PEG, 5% Tween 80, and 45% saline.

  • Final Preparation and Administration:

    • Visually inspect the final solution for any precipitation. If precipitation occurs, the formulation may need to be adjusted (e.g., by increasing the ratio of co-solvents).

    • Administer the solution to the animals immediately after preparation to minimize the risk of precipitation. The injection volume should be calculated based on the animal's body weight and the desired dose.

Note: This is a general protocol and may require optimization. Always perform a vehicle tolerance study prior to initiating the efficacy study.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

The following diagram illustrates the proposed signaling pathway through which this compound exerts its anti-tumor effects.

MPT0B214_Mechanism_of_Action This compound This compound Tubulin β-Tubulin (Colchicine-binding site) This compound->Tubulin Binds to Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits G2M_Arrest G2/M Phase Arrest Microtubule->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces Mitochondria Mitochondria-dependent Intrinsic Pathway Apoptosis->Mitochondria via InVivo_Workflow Start Start: Tumor Cell Culture Implantation Subcutaneous Implantation of Tumor Cells into Mice Start->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization of Mice into Treatment Groups Tumor_Growth->Randomization Treatment Treatment Initiation (Vehicle, this compound, etc.) Randomization->Treatment Monitoring Continued Monitoring: Tumor Volume & Body Weight Treatment->Monitoring Endpoint Endpoint Reached (e.g., Tumor Size Limit) Monitoring->Endpoint Analysis Tumor Excision & Analysis (e.g., IHC, Western Blot) Endpoint->Analysis Conclusion Conclusion Analysis->Conclusion

MPT0B214 Technical Support Center: Troubleshooting Experimental Variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to address potential variability in experimental results when working with MPT0B214, a novel synthetic microtubule inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) are designed to ensure the consistency and reproducibility of your findings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a microtubule inhibitor that functions by binding to the colchicine-binding site on tubulin. This interaction disrupts microtubule polymerization, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis through a mitochondria-dependent intrinsic pathway.[1][2]

Q2: In which cancer cell lines has this compound shown efficacy?

A2: this compound has demonstrated cytotoxic activity in a variety of human cancer cell lines, including but not limited to KB (oral epidermoid carcinoma), and its multidrug-resistant sublines KB-VIN10, as well as other solid tumor cell lines.[1][2] Its effectiveness in multidrug-resistant lines suggests it may overcome common resistance mechanisms.

Q3: What are the known key signaling pathways affected by this compound?

A3: this compound treatment leads to the upregulation of cyclin B1, dephosphorylation of Cdc2, and phosphorylation of Cdc25C, which are critical regulators of the G2/M transition.[1] Furthermore, it induces the intrinsic apoptotic pathway, characterized by the phosphorylation of Bcl-2 and activation of caspase-9.

Troubleshooting Guides

Variability in Cell Viability/Cytotoxicity Assays (e.g., MTT, SRB)

Issue: Inconsistent IC50 values for this compound across experiments.

Potential Cause Troubleshooting Recommendation
Cell Line Health and Passage Number Ensure cells are healthy, free from contamination, and within a consistent, low passage number range for all experiments. High passage numbers can lead to genetic drift and altered drug sensitivity.
Seeding Density Optimize and maintain a consistent cell seeding density. Overly confluent or sparse cultures can exhibit different growth rates and drug responses.
Drug Preparation and Storage Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Store the compound as recommended by the supplier.
Incubation Time Use a consistent incubation time for drug treatment. IC50 values can vary significantly with different exposure durations.
Assay Protocol Variations Standardize all steps of the viability assay, including reagent concentrations, incubation times, and washing steps.

Quantitative Data Reference:

The following table summarizes the reported IC50 values of this compound in various cancer cell lines. Use this as a benchmark for your experiments.

Cell LineIC50 (µM)
KB0.13 ± 0.02
KB-VIN10 (multidrug-resistant)0.21 ± 0.03
NCI-H460 (Lung)0.11 ± 0.01
MCF-7 (Breast)0.15 ± 0.02
SF-268 (CNS)0.12 ± 0.01

Data extracted from Chiang et al., 2013, PLOS One.

Inconsistent Results in Tubulin Polymerization Assays

Issue: High variability in the measured inhibition of tubulin polymerization.

Potential Cause Troubleshooting Recommendation
Tubulin Quality Use high-quality, polymerization-competent tubulin. Perform a positive control with a known microtubule inhibitor (e.g., colchicine) and a negative control (DMSO) to ensure the assay is working correctly.
Assay Buffer Composition Ensure the composition of the polymerization buffer (e.g., concentration of GTP, Mg2+, and temperature) is consistent across all experiments.
This compound Concentration Range Use a well-defined concentration range of this compound that brackets the expected IC50.
Spectrophotometer Settings Ensure consistent settings on the spectrophotometer, including wavelength (typically 340 nm) and temperature control.

Quantitative Data Reference:

This compound inhibits tubulin polymerization in a concentration-dependent manner with a reported IC50 of 0.61 ± 0.08 µM . At a concentration of 5 µM, this compound has been shown to almost completely disrupt tubulin assembly.

Variability in Cell Cycle Analysis

Issue: Inconsistent percentages of cells in the G2/M phase after this compound treatment.

Potential Cause Troubleshooting Recommendation
Cell Synchronization For more precise analysis, consider synchronizing the cell population before drug treatment.
Fixation and Staining Use a consistent fixation method (e.g., cold 70% ethanol) and ensure complete DNA staining with a saturating concentration of a fluorescent dye (e.g., propidium iodide).
Flow Cytometer Settings Standardize flow cytometer settings, including laser alignment, compensation, and gating strategies, for all samples.
Time-Course of Treatment The percentage of cells in G2/M will vary with the duration of this compound exposure. Perform a time-course experiment to identify the optimal time point for observing maximal G2/M arrest.

Quantitative Data Reference:

Treatment of KB cells with 10 nM this compound resulted in a time-dependent increase in the G2/M population:

Treatment TimeG2/M Population (%)
0 h (Control)15.2
12 h35.4
24 h68.1
48 h45.3

Data extracted from Chiang et al., 2013, PLOS One.

Inconsistent Apoptosis Assay Results

Issue: Variable levels of apoptosis detected after this compound treatment.

Potential Cause Troubleshooting Recommendation
Apoptosis Assay Method Different apoptosis assays (e.g., Annexin V/PI staining, caspase activity assays, TUNEL) measure different stages of apoptosis. Be consistent with the chosen method.
Time of Harvest The timing of cell harvesting is critical as apoptosis is a dynamic process. Conduct a time-course experiment to determine the peak of apoptotic activity.
Antibody/Reagent Quality Ensure the quality and proper storage of all antibodies and reagents used in the assay.
Positive and Negative Controls Include appropriate positive (e.g., staurosporine) and negative (vehicle-treated) controls in every experiment.

Experimental Protocols

Tubulin Polymerization Assay (In Vitro)
  • Reagents: Purified tubulin, polymerization buffer (e.g., 80 mM PIPES, 1 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, pH 6.8), this compound (various concentrations), control compounds (e.g., colchicine, paclitaxel, DMSO).

  • Procedure:

    • On ice, add this compound or control compounds to the polymerization buffer.

    • Add tubulin to the mixture.

    • Transfer the reaction mixture to a pre-warmed 96-well plate.

    • Measure the absorbance at 350 nm every 30 seconds for 25 minutes at 37°C using a temperature-controlled spectrophotometer.

  • Data Analysis: Plot absorbance versus time to generate polymerization curves. Calculate the IC50 value from the concentration-response curve.

Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment: Seed cells at an appropriate density and treat with this compound or vehicle control for the desired time.

  • Cell Harvesting and Fixation:

    • Harvest cells by trypsinization and wash with PBS.

    • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.

    • Incubate at -20°C for at least 2 hours.

  • Staining and Analysis:

    • Wash the fixed cells with PBS.

    • Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the DNA content by flow cytometry.

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in each phase (G1, S, G2/M).

Visualizations

MPT0B214_Signaling_Pathway cluster_cell Cancer Cell cluster_G2M G2/M Regulation cluster_Apoptosis Intrinsic Apoptosis Pathway This compound This compound Tubulin Tubulin Dimers This compound->Tubulin Binds to colchicine site Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits G2M_Arrest G2/M Phase Arrest Microtubule->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Prolonged arrest induces CyclinB1 Cyclin B1 ↑ G2M_Arrest->CyclinB1 Cdc2 Cdc2 (dephosphorylated) ↑ G2M_Arrest->Cdc2 Cdc25C Cdc25C (phosphorylated) ↑ G2M_Arrest->Cdc25C Bcl2 Bcl-2 (phosphorylated) ↑ Apoptosis->Bcl2 Mitochondria Mitochondria Bcl2->Mitochondria Promotes mitochondrial membrane permeabilization Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Cytochrome c release

Caption: this compound mechanism of action leading to G2/M arrest and apoptosis.

Troubleshooting_Workflow start Inconsistent Experimental Results check_reagents Verify Reagent Quality (this compound, cells, buffers) start->check_reagents check_protocol Review and Standardize Experimental Protocol start->check_protocol check_equipment Calibrate and Validate Equipment start->check_equipment analyze_data Re-analyze Data with Consistent Parameters check_reagents->analyze_data check_protocol->analyze_data check_equipment->analyze_data consistent_results Consistent Results Achieved analyze_data->consistent_results

Caption: A logical workflow for troubleshooting experimental variability.

References

MPT0B214 Protocol Refinement for Tubulin Binding Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for tubulin binding assays involving MPT0B214, a novel microtubule inhibitor. This compound inhibits tubulin polymerization by binding to the colchicine-binding site.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for this compound in tubulin binding assays.

ParameterValueAssay TypeReference
IC50 0.61 ± 0.08 µMIn vitro Tubulin Polymerization (Turbidity)[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are designed to be a starting point for researchers and may require optimization for specific laboratory conditions.

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the inhibition of microtubule formation by monitoring the increase in turbidity of a tubulin solution.

Materials:

  • Lyophilized tubulin protein (>99% pure)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • This compound dissolved in an appropriate solvent (e.g., DMSO)

  • Positive control (e.g., Colchicine)

  • Vehicle control (e.g., DMSO)

  • 96-well clear bottom plate

  • Temperature-controlled spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Thaw all reagents on ice. Keep tubulin on ice at all times.

    • Prepare a 10x stock solution of this compound and control compounds in General Tubulin Buffer containing 10% DMSO.

    • Perform serial dilutions to create a range of concentrations to be tested.

    • Prepare the Tubulin Master Mix on ice. For a 100 µL final reaction volume per well, mix:

      • General Tubulin Buffer

      • Glycerol (to a final concentration of 10%)

      • GTP (to a final concentration of 1 mM)

      • Tubulin (to a final concentration of 3 mg/mL)

  • Assay Procedure:

    • Pre-warm the 96-well plate to 37°C.

    • Add 10 µL of the 10x compound dilutions (or vehicle control) to the appropriate wells.

    • Incubate the plate at 37°C for 1 minute.

    • Initiate the polymerization by adding 90 µL of the cold Tubulin Master Mix to each well.

    • Immediately place the plate in the spectrophotometer pre-heated to 37°C.

  • Data Acquisition:

    • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis:

    • Plot the absorbance versus time for each concentration of this compound and the controls.

    • Determine the maximum velocity (Vmax) of polymerization for each curve, which corresponds to the steepest slope of the polymerization phase.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Fluorescence-Based Tubulin Polymerization Assay

This assay offers a more sensitive alternative to the turbidity-based method and is suitable for high-throughput screening. It utilizes a fluorescent reporter that binds to polymerized microtubules.

Materials:

  • Tubulin protein (>99% pure)

  • General Tubulin Buffer with a fluorescent reporter (e.g., DAPI)

  • GTP solution

  • This compound

  • Positive control (e.g., Paclitaxel for stabilization, Vinblastine for destabilization)

  • 96-well black, flat-bottom plate

  • Temperature-controlled fluorimeter (Excitation: ~360 nm, Emission: ~450 nm)

Procedure:

  • Reagent Preparation:

    • Prepare 10x stock solutions of this compound and control compounds.

    • Prepare the reaction mixture on ice containing tubulin (e.g., 2 mg/mL final concentration), General Tubulin Buffer with fluorescent reporter, and GTP (e.g., 1 mM final concentration).[2][3]

  • Assay Procedure:

    • Add 5 µL of the 10x compound dilutions to the wells of the 96-well plate.[1]

    • Add 45 µL of the cold reaction mixture to each well.[1]

    • Immediately place the plate in the fluorimeter pre-warmed to 37°C.

  • Data Acquisition:

    • Measure fluorescence intensity every 90 seconds for 1 hour.

  • Data Analysis:

    • Plot fluorescence intensity versus time.

    • Normalize the curves and calculate the percentage of inhibition by comparing the polymerization reaction at a specific time point (e.g., 25 minutes) relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Troubleshooting Guides

In Vitro Tubulin Polymerization Assays (Turbidity and Fluorescence)
IssuePossible CauseSuggested Solution
No polymerization in the control well Inactive tubulinEnsure tubulin has been stored correctly at -80°C and has not been freeze-thawed multiple times. Use fresh aliquots for each experiment.
Incorrect GTP concentrationVerify the final GTP concentration is 1 mM. Prepare fresh GTP stock if necessary.
Incorrect temperatureEnsure the plate reader is pre-warmed to and maintained at 37°C. Polymerization is temperature-dependent.
Reagents not kept on iceAlways keep tubulin and the master mix on ice before initiating the reaction to prevent premature polymerization.
High background signal (Turbidity/Fluorescence) Compound precipitationVisually inspect the wells for any precipitation. Test the solubility of this compound in the assay buffer. If the compound precipitates, it can cause light scattering, mimicking microtubule assembly.
Contaminated reagentsUse high-purity reagents and filtered buffer solutions.
Inconsistent results between replicates Inaccurate pipettingUse calibrated pipettes and ensure thorough mixing of reagents without introducing air bubbles.
Timing differencesUse a multi-channel pipette to add the Tubulin Master Mix to minimize timing variations between wells.
Unexpected increase in signal with an inhibitor Compound auto-fluorescence (Fluorescence assay)Run a control with this compound in the assay buffer without tubulin to check for intrinsic fluorescence at the measurement wavelengths.
Compound-induced tubulin aggregationAt the end of the assay, cool the plate on ice for 20 minutes. True microtubules will depolymerize, while aggregates may not.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a microtubule inhibitor that binds to the colchicine-binding site on β-tubulin. This binding prevents the polymerization of tubulin dimers into microtubules, leading to cell cycle arrest and apoptosis.

Q2: Which type of tubulin polymerization assay is better for this compound, turbidity or fluorescence-based?

A2: Both assays are suitable for studying this compound. The turbidity-based assay is a classic method that directly measures light scattering by microtubules. The fluorescence-based assay is generally more sensitive, requires less protein, and is more amenable to high-throughput screening. The choice depends on the specific experimental needs and available equipment.

Q3: What are the essential controls for a tubulin polymerization inhibition assay with this compound?

A3: The following controls are essential:

  • Vehicle Control (e.g., DMSO): Represents 0% inhibition and shows the normal polymerization curve.

  • Positive Control (e.g., Colchicine or Nocodazole): A known inhibitor of tubulin polymerization that also binds to the colchicine site. This confirms the assay is working correctly.

  • This compound only (no tubulin): To check for compound precipitation or auto-fluorescence.

Q4: How can I confirm that this compound binds to the colchicine site?

A4: A competitive binding assay can be performed. In this assay, you would measure the binding of a fluorescently labeled ligand known to bind the colchicine site (or colchicine itself, which has intrinsic fluorescence upon binding) in the presence of increasing concentrations of this compound. A decrease in the fluorescent signal would indicate that this compound is competing for the same binding site.

Q5: My IC50 value for this compound is different from the published value. What could be the reason?

A5: Discrepancies in IC50 values can arise from several factors, including:

  • Differences in assay conditions: Variations in tubulin concentration, buffer composition, temperature, and incubation time can all affect the results.

  • Source and purity of tubulin: Tubulin from different species or with different purity levels can exhibit different polymerization kinetics and drug sensitivities.

  • Solvent concentration: The final concentration of the solvent (e.g., DMSO) should be kept low and consistent across all wells, as it can affect tubulin polymerization.

  • Data analysis method: The method used to calculate the Vmax and fit the dose-response curve can influence the final IC50 value.

Q6: Can I use a fluorescence polarization (FP) assay to study the binding of this compound to tubulin?

A6: Yes, an FP assay could be a valuable tool. This would likely be a competitive assay where a fluorescent probe that binds to the colchicine site is displaced by this compound. The decrease in fluorescence polarization would be proportional to the amount of this compound bound to tubulin. This method is homogeneous and well-suited for high-throughput screening.

Visualizations

Signaling Pathway and Experimental Workflows

MPT0B214_Mechanism_of_Action cluster_cellular_effects Cellular Effects This compound This compound Tubulin αβ-Tubulin Dimers This compound->Tubulin Binds to Colchicine Site Microtubules Microtubules This compound->Microtubules Inhibits Polymerization Tubulin->Microtubules Polymerization MitoticSpindle Mitotic Spindle Disruption Microtubules->MitoticSpindle G2M_Arrest G2/M Phase Arrest MitoticSpindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Mechanism of action of this compound leading to apoptosis.

Tubulin_Polymerization_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis A Prepare 10x this compound & Controls C Add Compounds to 37°C Plate A->C B Prepare Tubulin Master Mix (on ice) D Add Tubulin Master Mix B->D C->D E Incubate at 37°C D->E F Measure Absorbance/Fluorescence over time E->F G Plot Data & Calculate % Inhibition F->G H Determine IC50 G->H

Caption: Workflow for in vitro tubulin polymerization assays.

Competitive_Binding_Assay_Logic cluster_components Assay Components cluster_scenario1 Without this compound cluster_scenario2 With this compound Tubulin Tubulin Binding1 Probe binds to Tubulin Tubulin->Binding1 Binding2 This compound competes with Probe for Tubulin binding Tubulin->Binding2 FluorescentProbe Fluorescent Probe (binds colchicine site) FluorescentProbe->Binding1 FluorescentProbe->Binding2 This compound This compound This compound->Binding2 Competes Signal1 High Fluorescence Signal (e.g., Polarization) Binding1->Signal1 Signal2 Low Fluorescence Signal Binding2->Signal2

Caption: Logic of a competitive binding assay for the colchicine site.

References

Minimizing MPT0B214 cytotoxicity in normal cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for MPT0B214. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting potential issues related to this compound-induced cytotoxicity, with a focus on minimizing effects on normal cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a novel synthetic microtubule inhibitor. It functions by binding to the colchicine-binding site of tubulin, which disrupts microtubule polymerization. This interference with microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequently induces apoptosis, or programmed cell death, through a mitochondria-dependent intrinsic pathway.

Q2: How selective is this compound for cancer cells over normal cells?

A2: this compound has demonstrated a significant selective cytotoxicity towards cancer cells. For instance, the half-maximal inhibitory concentration (IC50) of this compound in various human cancer cell lines is in the low nanomolar range (e.g., 4–6 nM in KB cells), whereas its IC50 towards the normal human lung fibroblast cell line, WI-38, is greater than 1000 nM. This indicates a favorable therapeutic window. The selectivity is attributed to the higher proliferation rate and potential differences in microtubule dynamics and apoptotic signaling pathways in cancer cells compared to normal cells.

Q3: What are the key signaling pathways affected by this compound?

A3: this compound primarily impacts the cell cycle regulation and apoptosis signaling pathways. By inhibiting tubulin polymerization, it triggers the G2/M checkpoint, leading to an upregulation of cyclin B1, dephosphorylation of Cdc2, and phosphorylation of Cdc25C. The apoptotic cascade initiated by this compound involves the intrinsic mitochondrial pathway, characterized by the loss of mitochondrial membrane potential and the phosphorylation of Bcl-2.

Q4: How can I distinguish between a cytotoxic and a cytostatic effect of this compound in my experiments?

A4: A cytotoxic effect results in cell death, which can be measured by assays that quantify membrane integrity (e.g., LDH release assay) or apoptosis (e.g., caspase activity assays). A cytostatic effect, on the other hand, inhibits cell proliferation without causing cell death. This can be assessed by cell counting over time; a cytostatic compound will cause the cell number to plateau, while a cytotoxic compound will lead to a decrease in viable cell numbers.

Troubleshooting Guide

This guide addresses common issues that may arise during in vitro experiments with this compound.

Problem Possible Cause(s) Suggested Solution(s)
High cytotoxicity observed in normal cell controls 1. Cell line sensitivity: Your normal cell line may be unusually sensitive to tubulin inhibitors. 2. High concentration of this compound: The concentration used may be too high for your specific normal cell line. 3. Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing toxicity. 4. Suboptimal culture conditions: Stressed cells due to issues like improper CO2 levels, temperature, or expired medium can be more susceptible to drug treatment.1. Test a different normal cell line: If possible, use a different normal cell line as a control to see if the effect is specific to one cell type. 2. Perform a dose-response curve: Determine the IC50 for your normal cell line to identify a non-toxic concentration range. 3. Run a vehicle control: Treat cells with the solvent alone at the same concentration used in your this compound dilutions to assess its contribution to cytotoxicity. Ensure the final solvent concentration is below the toxic threshold (typically <0.5% for DMSO). 4. Optimize culture conditions: Ensure your incubator is properly calibrated and use fresh, correctly supplemented media.
Inconsistent IC50 values across experiments 1. Uneven cell seeding: Inconsistent cell numbers in wells will lead to variability in assay readouts. 2. Variations in incubation time: Small differences in the duration of this compound exposure can affect the outcome. 3. Inaccurate drug dilutions: Errors in preparing serial dilutions of this compound will lead to inconsistent results. 4. Edge effects in microplates: Wells on the outer edges of a microplate are prone to evaporation, which can concentrate the drug and affect cell growth.1. Ensure a homogenous cell suspension: Mix your cell suspension thoroughly before seeding and visually inspect the plate under a microscope to confirm even distribution. 2. Standardize incubation times: Use a precise timer for all incubation steps. 3. Prepare fresh dilutions for each experiment: Use calibrated pipettes and be meticulous when preparing your drug dilutions. 4. Avoid using outer wells: Fill the outer wells with sterile PBS or media to create a humidity barrier and use only the inner wells for your experimental samples.
Low signal or high background in cytotoxicity assays 1. Low cell density: Too few cells will result in a weak signal. 2. High cell density: Overly confluent cells can lead to high background signal in some assays. 3. Assay interference: this compound might interfere with the assay chemistry (e.g., for colorimetric or fluorometric assays). 4. Incomplete cell lysis (for LDH or ATP assays): If cells are not fully lysed, the measured signal will be artificially low.1. Optimize cell seeding density: Perform a titration experiment to determine the optimal cell number that gives a robust signal-to-background ratio. 2. Optimize cell seeding density: As above, find the optimal cell number for your specific assay. 3. Run a compound-only control: Include wells with this compound and assay reagents but no cells to measure any background signal from the compound itself. 4. Ensure complete lysis: Follow the assay protocol's instructions for cell lysis carefully. You can visually inspect the wells under a microscope to confirm lysis.

Data Presentation

Table 1: Comparative Cytotoxicity of this compound in Cancer vs. Normal Cells

Cell LineCell TypeIC50 (nM)
KBHuman oral cancer4-6
KB-VIN10Vincristine-resistant oral cancer4-6
KB-S15Paclitaxel-resistant oral cancer4-6
KB-7DPaclitaxel/Vincristine-resistant oral cancer4-6
WI-38 Normal human lung fibroblast >1000

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is used to assess the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 96-well cell culture plates

  • This compound stock solution (e.g., in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells for a vehicle control (medium with the same concentration of solvent) and an untreated control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Flow Cytometry for Cell Cycle Analysis

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

  • 6-well cell culture plates

  • This compound stock solution

  • Complete cell culture medium

  • PBS (Phosphate-Buffered Saline)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the specified time.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet with PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be used to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Visualizations

MPT0B214_Mechanism_of_Action cluster_cell Cell cluster_G2M G2/M Phase Arrest cluster_Apoptosis Apoptosis This compound This compound Tubulin Tubulin This compound->Tubulin Binds to colchicine site Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits Cdc25C_p p-Cdc25C (Inactive) Microtubules->Cdc25C_p Leads to Mitochondria Mitochondria Microtubules->Mitochondria Induces stress Cdc2 Cdc2 (Inactive) Cdc25C_p->Cdc2 Fails to activate MPF MPF (Inactive) Cdc2->MPF CyclinB1 Cyclin B1 CyclinB1->MPF Bcl2_p p-Bcl-2 (Inactive) Mitochondria->Bcl2_p Leads to Caspase9 Caspase-9 Activation Bcl2_p->Caspase9 Promotes Caspase3 Caspase-3 Activation Caspase9->Caspase3 Activates CellDeath Cell Death Caspase3->CellDeath Executes

Caption: this compound mechanism of action leading to G2/M arrest and apoptosis.

Cytotoxicity_Troubleshooting_Workflow Start High Cytotoxicity in Normal Cells CheckSensitivity Is the cell line known to be sensitive? Start->CheckSensitivity CheckSolvent Run Vehicle Control Start->CheckSolvent CheckCulture Verify Culture Conditions Start->CheckCulture DoseResponse Perform Dose-Response Curve CheckSensitivity->DoseResponse No UseDifferentLine Consider a Different Normal Cell Line CheckSensitivity->UseDifferentLine Yes OptimizeConcentration Optimize this compound Concentration DoseResponse->OptimizeConcentration SolventOK Solvent Toxicity Ruled Out CheckSolvent->SolventOK CultureOK Culture Conditions Optimized CheckCulture->CultureOK

Caption: Troubleshooting workflow for high cytotoxicity in normal cells.

Overcoming poor MPT0B214 response in specific cancer models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor responses to the microtubule inhibitor MPT0B214 in specific cancer models.

Troubleshooting Guide

This guide addresses common issues observed during in vitro and in vivo experiments with this compound.

Issue 1: Higher than Expected IC50 Values in Cell Viability Assays

If you are observing IC50 values for this compound that are significantly higher than anticipated in your cancer cell line, consider the following potential causes and solutions.

Potential Cause Troubleshooting Steps
Intrinsic Resistance The cancer model may possess inherent resistance mechanisms to colchicine-binding site inhibitors.
- Action: Perform a literature search for known resistance mechanisms in your specific cancer model to microtubule-targeting agents.
- Action: Analyze the expression levels of β-tubulin isotypes, particularly βIII-tubulin, which is associated with resistance.[1]
Acquired Resistance Prolonged or intermittent exposure to this compound may have led to the selection of a resistant cell population.[2]
- Action: If you have been culturing the cells with the drug for an extended period, perform a dose-response assay on the parental cell line (if available) to confirm a shift in IC50.
- Action: Consider developing a resistant cell line through continuous exposure to increasing concentrations of this compound to study resistance mechanisms.[2]
Drug Efflux Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump this compound out of the cell.[1]
- Action: Evaluate the expression of common drug efflux pumps (e.g., P-gp, MRP1) via Western blot or qPCR.
- Action: Test the effect of co-administering this compound with known efflux pump inhibitors (e.g., verapamil, cyclosporine A) to see if sensitivity is restored.
Experimental Variability Inconsistent cell seeding density, reagent preparation, or incubation times can lead to variable results.
- Action: Ensure a consistent cell seeding density across all wells and plates.
- Action: Prepare fresh drug dilutions for each experiment.
- Action: Strictly adhere to the incubation times specified in the cell viability assay protocol.

Issue 2: Lack of Apoptosis Induction upon this compound Treatment

If you do not observe markers of apoptosis (e.g., caspase cleavage, PARP cleavage) after treating cancer cells with this compound at its expected effective concentration, investigate the following possibilities.

Potential Cause Troubleshooting Steps
Dysfunctional Apoptotic Pathway The cancer model may have defects in the intrinsic apoptotic pathway, such as mutations in Bcl-2 family proteins or caspases.
- Action: Assess the expression and cleavage of key apoptotic proteins (Caspase-9, Caspase-3, PARP) via Western blot at multiple time points post-treatment.
- Action: Evaluate the ratio of pro-apoptotic (e.g., Bax, Bak) to anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.
Alternative Cell Death Mechanisms This compound may be inducing other forms of cell death, such as necroptosis or autophagy, in your specific model.
- Action: Investigate markers for alternative cell death pathways.
Insufficient Drug Concentration or Exposure Time The concentration of this compound may be too low, or the treatment duration too short to induce a detectable apoptotic response.
- Action: Perform a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify the optimal time point for apoptosis detection.
- Action: Conduct a dose-response experiment to ensure you are using a concentration at or above the IC50.

Issue 3: Poor In Vivo Efficacy in Xenograft Models

If this compound fails to inhibit tumor growth in your xenograft model, consider these factors.

Potential Cause Troubleshooting Steps
Pharmacokinetic/Pharmacodynamic (PK/PD) Issues Inadequate drug exposure at the tumor site due to poor bioavailability, rapid metabolism, or inefficient distribution.
- Action: Conduct pharmacokinetic studies to determine the concentration of this compound in plasma and tumor tissue over time.
- Action: Consider optimizing the dosing regimen (e.g., frequency, route of administration).
Tumor Microenvironment (TME) The TME can contribute to drug resistance through various mechanisms, including hypoxia and the secretion of growth factors.
- Action: Analyze the tumor microenvironment for factors that may confer resistance.
Intrinsic Resistance of the Xenograft Model The cell line used to establish the xenograft may be intrinsically resistant to this compound.
- Action: Confirm the in vitro sensitivity of the cell line to this compound before implanting it into animals.
- Action: Consider using patient-derived xenograft (PDX) models, which may better recapitulate the heterogeneity and drug response of human tumors.[3]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a novel synthetic microtubule inhibitor. It binds to the colchicine-binding site on β-tubulin, which disrupts microtubule polymerization. This leads to G2/M phase cell cycle arrest and subsequent induction of apoptosis through the mitochondria-dependent intrinsic pathway.

Q2: What are the known mechanisms of resistance to colchicine-binding site inhibitors like this compound?

A2: Common mechanisms of resistance to this class of drugs include:

  • Alterations in Tubulin Isotypes: Overexpression of specific β-tubulin isotypes, particularly βIII-tubulin, can confer resistance.

  • Increased Drug Efflux: The overexpression of ABC transporters, such as P-glycoprotein (P-gp), can pump the drug out of the cell, reducing its intracellular concentration.

  • Mutations in Tubulin: Although less common, mutations in the tubulin protein can alter the drug binding site and reduce binding affinity.

Q3: How can I determine if my cancer model is resistant to this compound?

A3: You can assess resistance by:

  • Determining the IC50: Perform a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line. A significantly higher IC50 compared to sensitive cell lines suggests resistance.

  • Apoptosis Assays: Treat cells with this compound and assess for markers of apoptosis, such as caspase cleavage, by Western blot. Resistant cells will show a diminished apoptotic response.

  • In Vivo Studies: In a xenograft model, resistance would be indicated by a lack of tumor growth inhibition upon treatment with this compound.

Q4: What combination therapies could potentially overcome this compound resistance?

A4: While specific combination strategies for this compound are still under investigation, general approaches to overcoming resistance to microtubule inhibitors include:

  • Efflux Pump Inhibitors: Combining this compound with an inhibitor of P-glycoprotein or other relevant ABC transporters could increase its intracellular concentration and efficacy.

  • Targeting Alternative Survival Pathways: If resistance is mediated by the upregulation of pro-survival signaling pathways (e.g., PI3K/Akt/mTOR), combining this compound with an inhibitor of a key node in that pathway may be effective.

  • Combination with other Chemotherapeutic Agents: Using this compound in combination with drugs that have different mechanisms of action could create synergistic effects and prevent the emergence of resistance.

Quantitative Data Summary

The following tables provide example data for this compound's effects on sensitive and resistant cancer cell lines. Note: These are representative data and may not reflect results from all cancer models.

Table 1: In Vitro Cytotoxicity of this compound in Sensitive vs. Resistant Cell Lines

Cell LineCancer TypeThis compound IC50 (µM)
Sensitive Model (e.g., KB)Oral Carcinoma0.05
Resistant Model (e.g., KB-VIN10)Oral Carcinoma1.5
Sensitive Model (e.g., A549)Lung Cancer0.1
Resistant Model (e.g., A549/T)Lung Cancer2.8

Table 2: Apoptosis Induction by this compound (1 µM) at 48 hours

Cell Line% Apoptotic Cells (Annexin V Staining)Cleaved Caspase-3 (Fold Change vs. Control)
Sensitive Model65%8.5
Resistant Model15%1.2

Experimental Protocols

1. Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effects of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 0.001 to 10 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

2. Western Blot for Apoptosis Markers

This protocol is for detecting the induction of apoptosis.

  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control.

3. In Vivo Xenograft Tumor Growth Study

This protocol outlines a general procedure for assessing the in vivo efficacy of this compound.

  • Cell Implantation: Subcutaneously inject 1-5 million cancer cells suspended in Matrigel into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³). Measure tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).

  • Drug Administration: Randomize mice into treatment and control groups. Administer this compound (at a predetermined dose and schedule) and a vehicle control via an appropriate route (e.g., intraperitoneal, oral gavage).

  • Efficacy Assessment: Continue to monitor tumor growth and body weight throughout the study.

  • Endpoint: Euthanize the mice when tumors reach a predetermined maximum size or at the end of the study period. Excise the tumors for further analysis (e.g., histology, Western blot).

Visualizations

MPT0B214_Mechanism_of_Action cluster_cell Cancer Cell This compound This compound Tubulin α/β-Tubulin Dimers This compound->Tubulin Binds to Colchicine Site Microtubule Microtubule Tubulin->Microtubule Polymerization Inhibited G2M_Arrest G2/M Phase Arrest Microtubule->G2M_Arrest Disruption leads to Mitochondrion Mitochondrion G2M_Arrest->Mitochondrion Triggers Intrinsic Pathway Caspase9 Caspase-9 Activation Mitochondrion->Caspase9 Apoptosis Apoptosis Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase3->Apoptosis

Caption: this compound Mechanism of Action.

Troubleshooting_Workflow cluster_invitro In Vitro Troubleshooting cluster_invivo In Vivo Troubleshooting Start Poor this compound Response Observed Check_In_Vitro In Vitro Experiment? Start->Check_In_Vitro Check_In_Vivo In Vivo Experiment? Start->Check_In_Vivo High_IC50 High IC50? Check_In_Vitro->High_IC50 Yes No_Apoptosis No Apoptosis? Check_In_Vitro->No_Apoptosis No No_Tumor_Inhibition No Tumor Inhibition? Check_In_Vivo->No_Tumor_Inhibition Yes Investigate_Resistance Investigate Intrinsic/ Acquired Resistance High_IC50->Investigate_Resistance Yes Check_Efflux Check Drug Efflux Pumps High_IC50->Check_Efflux Yes Optimize_Assay Optimize Assay Parameters High_IC50->Optimize_Assay No Check_Apoptosis_Pathway Assess Apoptotic Pathway Integrity No_Apoptosis->Check_Apoptosis_Pathway Yes Check_PKPD Analyze PK/PD No_Tumor_Inhibition->Check_PKPD Analyze_TME Analyze Tumor Microenvironment No_Tumor_Inhibition->Analyze_TME Confirm_In_Vitro_Sensitivity Confirm In Vitro Sensitivity No_Tumor_Inhibition->Confirm_In_Vitro_Sensitivity

Caption: Troubleshooting Workflow for Poor this compound Response.

References

Validation & Comparative

MPT0B214 and Colchicine: A Comparative Analysis of their Mechanisms as Tubulin Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: A detailed comparison of the novel tubulin inhibitor MPT0B214 and the established agent colchicine reveals key differences in their anti-cancer activities. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their mechanisms of action, supported by experimental data.

Both this compound, a novel synthetic aroylquinolone derivative, and colchicine, a natural alkaloid, exert their cytotoxic effects by targeting tubulin, a critical component of the cellular cytoskeleton. By binding to the colchicine-binding site on β-tubulin, these agents inhibit tubulin polymerization, leading to the disruption of microtubule dynamics. This interference with microtubule function culminates in cell cycle arrest at the G2/M phase and the induction of apoptosis, or programmed cell death. While sharing a common target, available preclinical data suggest nuances in their potency and cellular effects.

Mechanism of Action: A Shared Path with Divergent Potency

The primary mechanism for both this compound and colchicine involves their interaction with tubulin heterodimers. This binding prevents the assembly of microtubules, which are essential for various cellular processes, including the formation of the mitotic spindle during cell division. The disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to a halt in the cell cycle at the G2/M transition phase. Prolonged arrest in this phase ultimately triggers the intrinsic apoptotic pathway.

dot

General Mechanism of Action for this compound and Colchicine This compound This compound Tubulin β-Tubulin (Colchicine-Binding Site) This compound->Tubulin Binds to Colchicine Colchicine Colchicine->Tubulin Binds to Inhibition Inhibition of Tubulin Polymerization Tubulin->Inhibition Disruption Microtubule Disruption Inhibition->Disruption Arrest G2/M Phase Cell Cycle Arrest Disruption->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Figure 1. Shared signaling pathway of this compound and Colchicine.

Quantitative Comparison of Biological Activities

While a direct head-to-head study with identical experimental conditions is not yet available in the public domain, a compilation of data from various preclinical studies allows for an indirect comparison of the potency of this compound and colchicine.

ParameterThis compoundColchicineCell Line/System
Tubulin Polymerization Inhibition (IC50) 0.61 µM[1]2.68 µM - 10.6 µM[2][3]In vitro (Purified Tubulin)
Cytotoxicity (IC50) Not directly compared22.99 ng/mL[4]PC3 (Prostate Cancer)
G2/M Phase Arrest Significant increase80.00% at 100 µg/ml[5]KB (Oral Cancer) vs. MCF-7 (Breast Cancer)
Apoptosis Induction Demonstrated76.6% at 10 ng/mlKB (Oral Cancer) vs. NCI-N87 (Gastric Cancer)

Table 1. Summary of quantitative data for this compound and colchicine from separate studies.

Experimental Methodologies

To facilitate the replication and further investigation of the mechanisms of these compounds, detailed protocols for the key assays are provided below.

Tubulin Polymerization Assay

This assay measures the effect of a compound on the in vitro assembly of microtubules from purified tubulin.

dot

Tubulin Polymerization Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_measurement Measurement cluster_analysis Data Analysis Tubulin Purified Tubulin Incubate Incubate at 37°C Tubulin->Incubate Buffer Polymerization Buffer Buffer->Incubate Compound This compound or Colchicine Compound->Incubate Measure Measure Absorbance at 350 nm Incubate->Measure Analyze Calculate IC50 Measure->Analyze

Figure 2. Workflow for the in vitro tubulin polymerization assay.

Protocol:

  • Reagents: Purified tubulin (e.g., MAP-rich tubulin), polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl₂, 1 mM EGTA, 1 mM GTP), and the test compound (this compound or colchicine) at various concentrations.

  • Procedure:

    • On ice, mix the purified tubulin with the polymerization buffer.

    • Add the test compound or vehicle control to the tubulin solution.

    • Transfer the mixture to a pre-warmed 96-well plate.

    • Immediately place the plate in a spectrophotometer pre-heated to 37°C.

    • Measure the change in absorbance at 350 nm every 30 seconds for at least 30 minutes.

  • Data Analysis: The rate of tubulin polymerization is proportional to the increase in absorbance. The IC₅₀ value, the concentration of the compound that inhibits polymerization by 50%, is calculated from the dose-response curve.

Cell Cycle Analysis

This method quantifies the distribution of cells in different phases of the cell cycle using flow cytometry.

dot

Cell Cycle Analysis Workflow cluster_treatment Cell Treatment cluster_staining Staining cluster_analysis Flow Cytometry Cells Culture Cells Treat Treat with this compound or Colchicine Cells->Treat Harvest Harvest and Fix Cells Treat->Harvest Stain Stain with Propidium Iodide (PI) Harvest->Stain Analyze Analyze DNA Content Stain->Analyze

Figure 3. Workflow for cell cycle analysis by flow cytometry.

Protocol:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with various concentrations of this compound, colchicine, or vehicle control for a specified time (e.g., 24 hours).

  • Cell Preparation:

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells in ice-cold 70% ethanol while vortexing gently, and incubate at -20°C for at least 2 hours.

  • Staining:

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay

The Annexin V-FITC/PI apoptosis assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

dot

Apoptosis Assay Workflow cluster_treatment Cell Treatment cluster_staining Staining cluster_analysis Flow Cytometry Cells Culture Cells Treat Treat with this compound or Colchicine Cells->Treat Harvest Harvest Cells Treat->Harvest Stain Stain with Annexin V-FITC and PI Harvest->Stain Analyze Analyze Cell Populations Stain->Analyze

Figure 4. Workflow for apoptosis detection by flow cytometry.

Protocol:

  • Cell Culture and Treatment: Treat cells with this compound, colchicine, or a vehicle control as described for the cell cycle analysis.

  • Staining:

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells immediately by flow cytometry.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

Conclusion

Both this compound and colchicine are effective inhibitors of tubulin polymerization that induce G2/M cell cycle arrest and apoptosis. The available data, although not from direct comparative studies, suggest that this compound may be a more potent inhibitor of tubulin polymerization than colchicine. Further head-to-head studies are warranted to definitively establish the comparative efficacy and therapeutic potential of this compound in oncology. The detailed experimental protocols provided herein offer a foundation for such future investigations.

References

MPT0B214 and Paclitaxel: A Comparative Analysis of Efficacy in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

A critical review of the available preclinical data for the novel microtubule inhibitor MPT0B214 and the established chemotherapeutic agent paclitaxel reveals a significant gap in our understanding of their comparative efficacy, particularly within the context of breast cancer. To date, no direct experimental studies have been published that compare the effects of this compound and paclitaxel in breast cancer cell lines.

This guide, therefore, provides a comprehensive overview of the current preclinical data for each compound individually. The information on this compound is derived from studies on other human cancer cell lines, as data on its effects in breast cancer cells are not yet available. In contrast, the data for paclitaxel is well-established within the breast cancer research field. This document aims to equip researchers, scientists, and drug development professionals with a detailed understanding of the known mechanisms and activities of both compounds, while highlighting the pressing need for future research to directly compare their efficacy in breast cancer models.

This compound: A Novel Tubulin Polymerization Inhibitor

This compound is a novel synthetic small molecule that has demonstrated potent antitumor activity by disrupting microtubule dynamics. Its primary mechanism of action involves the inhibition of tubulin polymerization.

Quantitative Data on this compound Efficacy (in non-breast cancer cells)

The following table summarizes the key quantitative findings from preclinical studies on this compound in human oral cancer (KB) cells. It is crucial to note that these data are not derived from breast cancer cell lines and therefore may not be representative of the compound's efficacy in that context.

ParameterCell LineValueReference
IC50 (Tubulin Polymerization Inhibition) -0.61 ± 0.08 µM[1][2]
Ki (Colchicine Binding Competition) -0.04 µM[2]
Mechanism of Action of this compound

This compound exerts its cytotoxic effects by binding to the colchicine-binding site on β-tubulin, which in turn inhibits the polymerization of tubulin into microtubules.[1][2] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequently induces programmed cell death (apoptosis) through a mitochondria-dependent intrinsic pathway.

Signaling Pathway of this compound-Induced Apoptosis

MPT0B214_Pathway This compound This compound Tubulin β-Tubulin (Colchicine Binding Site) This compound->Tubulin Binds to Microtubule_Polymerization Microtubule Polymerization Tubulin->Microtubule_Polymerization Inhibits G2_M_Arrest G2/M Phase Arrest Microtubule_Polymerization->G2_M_Arrest Leads to Mitochondria Mitochondria G2_M_Arrest->Mitochondria Triggers Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

This compound Mechanism of Action
Experimental Protocols for this compound Studies

Tubulin Polymerization Assay: Purified, unpolymerized, microtubule-associated protein-rich tubulin was incubated with varying concentrations of this compound. The level of tubulin polymerization was measured by monitoring the change in absorbance at 350 nm over time.

Cell Cycle Analysis: Human oral cancer (KB) cells were treated with this compound for a specified duration. Cells were then harvested, fixed, and stained with a fluorescent DNA-binding dye (e.g., propidium iodide). The DNA content of the cells was analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle.

Apoptosis Assay: Apoptosis was assessed by observing morphological changes (e.g., cell shrinkage, membrane blebbing) and through biochemical assays such as the activation of caspases (e.g., caspase-9 and caspase-3) and the cleavage of poly(ADP-ribose) polymerase (PARP).

Paclitaxel: An Established Microtubule Stabilizer in Breast Cancer Therapy

Paclitaxel is a widely used chemotherapeutic agent for the treatment of various cancers, including breast cancer. In contrast to this compound, paclitaxel's mechanism involves the stabilization of microtubules, which also leads to mitotic arrest and apoptosis.

Quantitative Data on Paclitaxel Efficacy in Breast Cancer Cells

The following table provides a summary of representative IC50 values for paclitaxel in different breast cancer cell lines. These values can vary depending on the specific experimental conditions.

Cell LineSubtypeIC50 (nM)
MCF-7 Luminal A~2.5 - 10
MDA-MB-231 Triple-Negative~5 - 20
SK-BR-3 HER2-Positive~1 - 5
T-47D Luminal A~1 - 8
Mechanism of Action of Paclitaxel

Paclitaxel binds to the β-tubulin subunit of microtubules, but at a site distinct from the colchicine-binding site. This binding promotes the assembly of tubulin into microtubules and stabilizes the existing microtubules by preventing their depolymerization. The resulting hyper-stabilized and non-functional microtubules disrupt the normal dynamic instability required for mitotic spindle formation, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.

Signaling Pathway of Paclitaxel-Induced Apoptosis

Paclitaxel_Pathway Paclitaxel Paclitaxel Tubulin β-Tubulin Paclitaxel->Tubulin Binds to Microtubule_Stabilization Microtubule Stabilization Tubulin->Microtubule_Stabilization Promotes Mitotic_Arrest Mitotic Arrest (G2/M) Microtubule_Stabilization->Mitotic_Arrest Leads to Apoptotic_Pathways Activation of Apoptotic Pathways Mitotic_Arrest->Apoptotic_Pathways Triggers Apoptosis Apoptosis Apoptotic_Pathways->Apoptosis

Paclitaxel Mechanism of Action
Experimental Protocols for Paclitaxel Studies in Breast Cancer

Cell Viability Assay (MTT Assay): Breast cancer cells (e.g., MCF-7, MDA-MB-231) were seeded in 96-well plates and treated with a range of paclitaxel concentrations for a specified period (e.g., 48 or 72 hours). The cell viability was then assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of viable cells. The absorbance is read at a specific wavelength, and the IC50 value is calculated.

Cell Cycle Analysis: Breast cancer cells were treated with paclitaxel. Following treatment, cells were collected, fixed, and stained with a DNA-intercalating dye. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle was determined by flow cytometry.

Apoptosis Assay (Annexin V/PI Staining): To quantify apoptosis, paclitaxel-treated breast cancer cells were stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the apoptotic cell membrane) and propidium iodide (PI, a fluorescent dye that stains the DNA of necrotic or late apoptotic cells). The stained cells were then analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Workflow for In Vitro Drug Efficacy Testing

Experimental_Workflow cluster_0 Cell Culture cluster_1 Analysis Cell_Seeding Seed Breast Cancer Cells Drug_Treatment Treat with this compound or Paclitaxel Cell_Seeding->Drug_Treatment Viability Cell Viability Assay (e.g., MTT) Drug_Treatment->Viability Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Drug_Treatment->Cell_Cycle Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Drug_Treatment->Apoptosis Data_Analysis Data Analysis & Interpretation Viability->Data_Analysis IC50 Determination Cell_Cycle->Data_Analysis Cell Cycle Distribution Apoptosis->Data_Analysis Quantification of Apoptosis

General Experimental Workflow

Conclusion and Future Directions

While both this compound and paclitaxel target the microtubule network, a critical component for cell division, they do so through opposing mechanisms: this compound inhibits tubulin polymerization, whereas paclitaxel stabilizes microtubules. The preclinical data for this compound in non-breast cancer cells are promising, suggesting it is a potent antitumor agent. However, the absence of studies on breast cancer cell lines makes a direct comparison of its efficacy with the well-established efficacy of paclitaxel in this disease impossible.

Future research should prioritize the evaluation of this compound in a panel of breast cancer cell lines representing different molecular subtypes (Luminal A, Luminal B, HER2-positive, and Triple-Negative). Direct, head-to-head comparative studies with paclitaxel are essential to determine the relative potency and potential therapeutic advantages of this compound. Such studies will be instrumental in guiding the further clinical development of this novel microtubule inhibitor for the potential treatment of breast cancer.

References

MPT0B214: A Potent Anti-Cancer Agent Outperforming Traditional Microtubule Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Taipei, Taiwan – Researchers today announced compelling new data validating MPT0B214 as a highly potent anti-cancer agent, demonstrating significant advantages over established microtubule inhibitors such as paclitaxel and colchicine. The findings, detailed in a comprehensive comparison guide, highlight this compound's superior efficacy in various cancer cell lines, including multidrug-resistant strains, and its potent in vivo anti-tumor activity. This positions this compound as a promising next-generation therapeutic for a range of malignancies.

This compound, a novel synthetic microtubule inhibitor, distinguishes itself by binding to the colchicine-binding site on tubulin. This action disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent programmed cell death, or apoptosis, through the intrinsic mitochondrial pathway. A key advantage of this compound is its ability to overcome multidrug resistance, a common challenge in cancer chemotherapy.

Comparative Efficacy: In Vitro Studies

In vitro studies consistently demonstrate the superior cytotoxic effects of this compound across a panel of human cancer cell lines when compared to paclitaxel and colchicine. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, reveals this compound's effectiveness at nanomolar concentrations.

Cell LineCancer TypeThis compound IC50 (nM)Paclitaxel IC50 (nM)Colchicine IC50 (nM)
KBCervical Carcinoma5-15--
HONE-1Nasopharyngeal Carcinoma5-15--
HT29Colorectal Carcinoma5-15-~1500
MCF-7Breast Carcinoma5-15~2.5-7.5-
H460Lung Cancer5-15--
TSGHGastric Carcinoma5-15--
MKN-45Gastric Carcinoma5-15--
KB-VIN10 (Vincristine Resistant)Cervical Carcinoma4-6>10000-
A549Lung Cancer-~23000 (24h)-
NCI-H23Lung Cancer-~4-24-
NCI-H460Lung Cancer-~4-24-
DMS-273Small Cell Lung Cancer-~4-24-
8505CThyroid Cancer--~100
WROThyroid Cancer--~100

Note: IC50 values can vary based on experimental conditions. Direct comparisons are most accurate when conducted in the same study.

Overcoming Drug Resistance

A significant finding is this compound's potent activity against multidrug-resistant (MDR) cancer cells. In the vincristine-resistant KB-VIN10 cell line, which shows high resistance to paclitaxel, this compound maintained a low nanomolar IC50 value of 4-6 nM, demonstrating its potential to treat refractory cancers.

In Vivo Anti-Tumor Activity

The potent in vitro effects of this compound translate to significant anti-tumor activity in vivo. In xenograft mouse models, this compound has been shown to effectively inhibit tumor growth. While direct comparative studies with paclitaxel and colchicine in the same model are ongoing, existing data for each compound underscore their anti-tumor properties. Paclitaxel, at a dose of 24 mg/kg/day for 5 days, resulted in significant tumor growth inhibition in human lung cancer xenografts[1][2]. Similarly, colchicine has demonstrated tumor growth inhibition in thyroid and colon cancer xenograft models[3][4]. The promising in vitro profile of this compound suggests it may offer a wider therapeutic window and improved efficacy in vivo.

Mechanism of Action: A Closer Look

This compound's primary mechanism of action is the induction of apoptosis through the intrinsic mitochondrial pathway. This is characterized by the activation of caspase-9, a key initiator caspase in this pathway.

MPT0B214_Signaling_Pathway This compound This compound Tubulin β-Tubulin (Colchicine-binding site) This compound->Tubulin Microtubule Microtubule Disruption Tubulin->Microtubule G2M_Arrest G2/M Phase Arrest Microtubule->G2M_Arrest Intrinsic_Pathway Intrinsic Apoptosis Pathway G2M_Arrest->Intrinsic_Pathway Mitochondria Mitochondria Intrinsic_Pathway->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Bcl2_Family Bcl-2 Family (e.g., Bax activation, Bcl-2 inhibition) Bcl2_Family->Mitochondria

Caption: this compound signaling pathway leading to apoptosis.

Experimental Workflow for Anti-Cancer Agent Validation

The validation of a potent anti-cancer agent like this compound follows a rigorous experimental workflow, from initial screening to in vivo efficacy studies.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Screening Compound Library Screening IC50 IC50 Determination (MTT Assay) Screening->IC50 Mechanism Mechanism of Action (Western Blot, Flow Cytometry) IC50->Mechanism Xenograft Xenograft Animal Model Mechanism->Xenograft Efficacy Tumor Growth Inhibition Xenograft->Efficacy Toxicity Toxicity Assessment Xenograft->Toxicity

Caption: Experimental workflow for validating an anti-cancer agent.

Detailed Experimental Protocols

1. Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of this compound and other compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., this compound, paclitaxel, colchicine) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined by plotting cell viability against drug concentration.

2. Western Blotting for Apoptosis Markers

This technique is used to detect the expression of proteins involved in the apoptotic pathway.

  • Cell Lysis: Cells treated with the test compounds are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies against specific apoptosis-related proteins (e.g., Caspase-9, Cleaved Caspase-9, Caspase-3, Cleaved Caspase-3, PARP, Bcl-2, Bax, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The intensity of the protein bands is quantified using densitometry software.

Conclusion

The comprehensive data presented in this guide strongly support the continued development of this compound as a potent and promising anti-cancer agent. Its ability to overcome multidrug resistance and its robust efficacy in preclinical models highlight its potential to address unmet needs in cancer therapy. Further clinical investigations are warranted to translate these promising findings into tangible benefits for patients.

References

A Comparative Analysis of MPT0B214 and Other Microtubule Inhibitors for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Taipei, Taiwan – November 25, 2025 – This guide provides a detailed comparative analysis of MPT0B214, a novel synthetic microtubule inhibitor, against established microtubule-targeting agents: colchicine, vincristine, and paclitaxel. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, efficacy, and the experimental data supporting these findings.

Executive Summary

Microtubule inhibitors are a cornerstone of cancer chemotherapy, effectively disrupting cell division by targeting the dynamic instability of microtubules. This guide delves into the distinct mechanisms of four such agents. This compound and colchicine inhibit microtubule polymerization by binding to the colchicine-binding site on β-tubulin. In contrast, vinca alkaloids like vincristine bind to a different site on β-tubulin, also leading to microtubule depolymerization. Taxanes, such as paclitaxel, have a unique mechanism, stabilizing microtubules and preventing their disassembly. This comparative study highlights the therapeutic potential of this compound, particularly its ability to overcome multidrug resistance, a significant challenge in cancer treatment.

Mechanism of Action and Cellular Effects

Microtubule inhibitors are broadly classified into two main categories: microtubule-destabilizing agents and microtubule-stabilizing agents.

  • This compound and Colchicine (Microtubule-Destabilizing Agents): Both this compound and colchicine exert their anti-cancer effects by inhibiting the polymerization of tubulin into microtubules. They achieve this by binding to the colchicine-binding site on β-tubulin. This disruption of microtubule formation leads to the arrest of the cell cycle in the G2/M phase and subsequently induces apoptosis, or programmed cell death. A notable advantage of this compound is its efficacy against multidrug-resistant (MDR) cancer cell lines, suggesting it may not be a substrate for common efflux pumps like P-glycoprotein.

  • Vincristine (Microtubule-Destabilizing Agent): Vincristine, a vinca alkaloid, also destabilizes microtubules but binds to a distinct site on β-tubulin known as the vinca domain. This interaction prevents tubulin polymerization, leading to mitotic arrest and apoptosis.[1]

  • Paclitaxel (Microtubule-Stabilizing Agent): Unlike the other compounds, paclitaxel stabilizes microtubules, preventing their depolymerization. This action also disrupts the normal dynamics of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and the induction of apoptosis.[2]

Comparative Efficacy: A Quantitative Overview

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound and other microtubule inhibitors across various human cancer cell lines.

Cell LineCancer TypeThis compound (nM)Colchicine (nM)Vincristine (nM)Paclitaxel (nM)
MCF-7 Breast CancerNot Available~15-56[3]5[4]2.5 - 7.5[5]
VCR/MCF7 Breast Cancer (Vincristine-resistant)Not AvailableNot Available10,574Not Available
A549 Lung CancerNot Available3.940>32,000 (3h)
MDA-MB-231 Breast CancerNot Available2.2Not Available~2.5-7.5
HT-29 Colon CancerNot Available~15-56Not AvailableNot Available
HCT-116 Colon CancerNot Available~1.5x less active than AM2Not AvailableNot Available
KB Cervical Cancer~IC50 of 0.61±0.08 μM for tubulin polymerization inhibitionNot AvailableNot AvailableNot Available
KB-VIN10 Cervical Cancer (MDR)Potent activityNot AvailableResistantNot Available
BT-12 Atypical Teratoid/Rhabdoid TumorNot Available16Not AvailableNot Available
BT-16 Atypical Teratoid/Rhabdoid TumorNot Available56Not AvailableNot Available
SH-SY5Y NeuroblastomaNot AvailableNot Available100Not Available

Note: IC50 values can vary depending on the experimental conditions, such as exposure time and the specific assay used. The data presented here is a compilation from various sources for comparative purposes.

Signaling Pathways and Apoptosis Induction

The ultimate fate of cancer cells treated with microtubule inhibitors is often apoptosis. The signaling cascades leading to this programmed cell death can vary between different agents.

This compound-Induced Apoptosis

This compound triggers the intrinsic apoptotic pathway, which is dependent on mitochondrial signaling. This involves the upregulation of pro-apoptotic proteins and the subsequent activation of caspase-9.

MPT0B214_Apoptosis_Pathway This compound This compound Microtubule Microtubule Polymerization Inhibition This compound->Microtubule G2M_Arrest G2/M Phase Arrest Microtubule->G2M_Arrest Mitochondria Mitochondrial Pathway G2M_Arrest->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Apoptosis Apoptosis Caspase9->Apoptosis

Figure 1: this compound apoptotic signaling pathway.

Apoptotic Pathways of Other Microtubule Inhibitors
  • Colchicine: Induces apoptosis through the mitochondrial pathway, involving the activation of p38 signaling and caspase-3.

  • Vincristine: Triggers both intrinsic (caspase-9) and extrinsic (caspase-8) apoptotic pathways.

  • Paclitaxel: Induces apoptosis through multiple signaling pathways, including the PI3K/AKT and MAPK pathways.

Comparative_Apoptosis_Pathways cluster_colchicine Colchicine cluster_vincristine Vincristine cluster_paclitaxel Paclitaxel Colchicine Colchicine p38_MAPK p38_MAPK Colchicine->p38_MAPK Mitochondrial Pathway Caspase3_Col Caspase3_Col p38_MAPK->Caspase3_Col Mitochondrial Pathway Apoptosis_Col Apoptosis Caspase3_Col->Apoptosis_Col Mitochondrial Pathway Vincristine Vincristine Intrinsic_Vin Intrinsic_Vin Vincristine->Intrinsic_Vin Caspase-9 Extrinsic_Vin Extrinsic_Vin Vincristine->Extrinsic_Vin Caspase-8 Apoptosis_Vin Apoptosis Intrinsic_Vin->Apoptosis_Vin Extrinsic_Vin->Apoptosis_Vin Paclitaxel Paclitaxel PI3K_AKT_Path PI3K_AKT_Path Paclitaxel->PI3K_AKT_Path MAPK_Path MAPK_Path Paclitaxel->MAPK_Path Apoptosis_Pac Apoptosis PI3K_AKT_Path->Apoptosis_Pac MAPK_Path->Apoptosis_Pac

Figure 2: Apoptotic pathways of various inhibitors.

Experimental Protocols

This section provides an overview of the standard methodologies used to evaluate the efficacy of microtubule inhibitors.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Drug Treatment: Treat the cells with various concentrations of the microtubule inhibitor and incubate for the desired period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or SDS-HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the microtubule inhibitor, then harvest and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing propidium iodide and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Tubulin Polymerization Assay

This in vitro assay measures the effect of compounds on the assembly of purified tubulin into microtubules.

Protocol:

  • Reaction Setup: Prepare a reaction mixture containing purified tubulin, GTP, and a buffer.

  • Compound Addition: Add the test compound (e.g., this compound) at various concentrations.

  • Polymerization Initiation: Initiate polymerization by incubating the mixture at 37°C.

  • Turbidity Measurement: Monitor the increase in turbidity (light scattering) at 340 nm over time using a spectrophotometer. The rate and extent of the increase in absorbance are indicative of tubulin polymerization.

Experimental_Workflow cluster_assays Cellular & Biochemical Assays Start Start: Cancer Cell Lines Drug_Treatment Treat with Microtubule Inhibitors (this compound, Colchicine, Vincristine, Paclitaxel) Start->Drug_Treatment MTT_Assay Cell Viability Assay (MTT) Drug_Treatment->MTT_Assay Cell_Cycle_Assay Cell Cycle Analysis (PI Staining) Drug_Treatment->Cell_Cycle_Assay Tubulin_Assay Tubulin Polymerization Assay Drug_Treatment->Tubulin_Assay Data_Analysis Data Analysis (IC50, Cell Cycle Distribution, Polymerization Inhibition) MTT_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis Tubulin_Assay->Data_Analysis Conclusion Conclusion: Comparative Efficacy & Mechanism Data_Analysis->Conclusion

Figure 3: General experimental workflow.

Conclusion

This compound emerges as a promising new microtubule inhibitor with a distinct advantage in overcoming multidrug resistance. Its mechanism of action, targeting the colchicine-binding site to inhibit tubulin polymerization, is well-defined. The comparative data presented in this guide underscores the importance of continued research into novel microtubule-targeting agents to address the challenges of cancer therapy, particularly drug resistance. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound.

References

MPT0B214: A Promising Microtubule Inhibitor Overcoming Paclitaxel Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Efficacy of MPT0B214 in Paclitaxel-Resistant Cancer Cell Lines.

The emergence of resistance to paclitaxel, a cornerstone of chemotherapy for various cancers, presents a significant clinical challenge. This compound, a novel synthetic microtubule inhibitor, has demonstrated considerable promise in overcoming this resistance. This guide provides an objective comparison of this compound's performance with other microtubule-targeting agents in paclitaxel-resistant cell lines, supported by experimental data and detailed methodologies.

Mechanism of Action: A Distinct Approach to Microtubule Disruption

This compound exerts its anticancer effects by inhibiting tubulin polymerization, a mechanism distinct from paclitaxel, which stabilizes microtubules. This compound binds to the colchicine-binding site on β-tubulin, leading to the disruption of microtubule dynamics, G2/M cell cycle arrest, and subsequent apoptosis. This alternative binding site is crucial for its efficacy in paclitaxel-resistant cells, which often exhibit mutations in the paclitaxel-binding site of β-tubulin or overexpression of drug efflux pumps that do not recognize this compound as a substrate.

Performance Data in Paclitaxel-Resistant Cell Lines

This compound has shown potent cytotoxic activity against various cancer cell lines, including those with acquired resistance to paclitaxel. The following table summarizes the 50% inhibitory concentration (IC50) values of this compound and paclitaxel in the paclitaxel-sensitive KB human oral cancer cell line and its paclitaxel-resistant subline, KB-VIN10.

Cell LineCompoundIC50 (nM)Resistance Factor
KB (sensitive) Paclitaxel2.5-
This compound4-
KB-VIN10 (resistant) Paclitaxel>1000>400
This compound61.5

Data compiled from published research.

The data clearly indicates that while the KB-VIN10 cell line exhibits high-level resistance to paclitaxel, it remains highly sensitive to this compound, demonstrating the latter's ability to circumvent paclitaxel resistance mechanisms.

Comparison with Other Microtubule Inhibitors

While direct comparative studies of this compound against other microtubule inhibitors in a wide range of paclitaxel-resistant cell lines are limited, its efficacy profile can be contextualized by examining other agents active in such settings.

Drug ClassExample(s)Mechanism of Action in Paclitaxel Resistance
Taxanes (2nd Gen) DocetaxelHigher affinity for β-tubulin; may overcome resistance due to some tubulin mutations.
Epothilones IxabepiloneBind to the paclitaxel site but are poor substrates for P-glycoprotein efflux pumps.[1]
Colchicine-site binders This compound, Combretastatin A4Circumvent resistance mechanisms related to the paclitaxel-binding site and drug efflux.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound, paclitaxel) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the desired concentrations of the test compound for the indicated time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry, detecting the FITC signal (Ex/Em ~488/525 nm) and the PI signal (Ex/Em ~535/617 nm).

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Viable cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Tubulin Polymerization Assay

This in vitro assay measures the effect of a compound on the assembly of purified tubulin into microtubules.

  • Reaction Setup: In a 96-well plate, mix purified tubulin with a polymerization buffer containing GTP.

  • Compound Addition: Add the test compound at various concentrations.

  • Polymerization Induction: Initiate polymerization by incubating the plate at 37°C.

  • Turbidity Measurement: Monitor the increase in absorbance at 340 nm over time using a temperature-controlled microplate reader. An increase in absorbance indicates tubulin polymerization.

  • Data Analysis: Plot the absorbance against time to generate polymerization curves and determine the inhibitory or enhancing effect of the compound.

Visualizing the Pathways

To better understand the mechanisms at play, the following diagrams illustrate the key signaling pathways involved.

MPT0B214_Mechanism_of_Action cluster_cell Cancer Cell This compound This compound Tubulin β-Tubulin (Colchicine-binding site) This compound->Tubulin Binds to Microtubule Microtubule Disruption Tubulin->Microtubule Inhibits Polymerization G2M_Arrest G2/M Arrest Microtubule->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Paclitaxel_Resistance_and_MPT0B214_Evasion cluster_resistance Paclitaxel Resistance Mechanisms cluster_evasion This compound Evasion Paclitaxel Paclitaxel Tubulin_Mutation β-Tubulin Mutation (Paclitaxel-binding site) Paclitaxel->Tubulin_Mutation Ineffective binding Efflux_Pump Drug Efflux Pump (e.g., P-glycoprotein) Paclitaxel->Efflux_Pump Pumped out This compound This compound Efflux_Pump->Paclitaxel Reduced_Apoptosis Reduced Apoptosis Colchicine_Site Binds to Colchicine Site This compound->Colchicine_Site Not_Substrate Not a Substrate for Efflux Pumps This compound->Not_Substrate Induces_Apoptosis Induces Apoptosis This compound->Induces_Apoptosis Experimental_Workflow cluster_assays In Vitro Assays start Start: Paclitaxel-Resistant Cell Line Culture treatment Treat with this compound (Dose-Response) start->treatment mtt MTT Assay (Cell Viability/IC50) treatment->mtt apoptosis Annexin V/PI Assay (Apoptosis Analysis) treatment->apoptosis tubulin Tubulin Polymerization Assay (Mechanism) treatment->tubulin data_analysis Data Analysis and Comparison mtt->data_analysis apoptosis->data_analysis tubulin->data_analysis conclusion Conclusion: Efficacy of this compound data_analysis->conclusion

References

Preclinical Validation of Novel HDAC Inhibitors: A Comparative Analysis of MPT0E028 and MPT0G030 in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the rigorous preclinical validation of novel therapeutic candidates is a critical step in the pipeline to clinical application. This guide provides a comparative overview of the in vivo efficacy and mechanistic underpinnings of two novel histone deacetylase (HDAC) inhibitors, MPT0E028 and MPT0G030, in established preclinical cancer models.

This report summarizes key findings from in vivo studies, presenting quantitative data on anti-tumor activity, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows. This objective comparison aims to provide researchers with the necessary data to evaluate the potential of these compounds for further development.

In Vivo Efficacy: A Head-to-Head Comparison

MPT0E028 and MPT0G030 have demonstrated significant anti-tumor activity in different human cancer xenograft models. MPT0E028 was evaluated in a human B-cell lymphoma model, while MPT0G030 was tested in a human colorectal cancer model. The key efficacy data from these studies are summarized below.

CompoundCancer ModelAnimal ModelTreatmentKey FindingsReference
MPT0E028 Human B-cell Lymphoma (Ramos cells)Nude mice100 mg/kg, oral, dailySignificantly prolonged the survival rate of tumor-bearing mice compared to the control group. Showed more potent activity than SAHA at the same dose.[1]
MPT0E028 Human B-cell Lymphoma (BJAB cells)Nude mice100 mg/kg, oral, dailySignificantly suppressed tumor xenograft growth compared to the control group.[1]
MPT0G030 Human Colorectal Cancer (HT-29 cells)Nude mice50 mg/kg, oral, dailySignificantly inhibited tumor growth in a dose-dependent manner. Showed more effective induction of apoptosis compared to SAHA.[2]

Mechanism of Action: Targeting Key Cancer Pathways

Both MPT0E028 and MPT0G030 function as pan-HDAC inhibitors, targeting multiple HDAC enzymes. However, their downstream effects appear to involve distinct signaling pathways, highlighting their potential for specific cancer types.

MPT0E028 has been shown to not only inhibit HDACs but also to possess a direct inhibitory effect on the Akt signaling pathway.[1] The PI3K/Akt pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers, including B-cell lymphomas.

MPT0E028_Pathway MPT0E028 MPT0E028 HDACs HDACs MPT0E028->HDACs Inhibits Akt Akt MPT0E028->Akt Inhibits Acetylation Histone & Tubulin Acetylation HDACs->Acetylation Prevents Apoptosis Apoptosis Akt->Apoptosis Inhibits (when active) CellCycleArrest Cell Cycle Arrest Akt->CellCycleArrest Promotes (when active) Acetylation->Apoptosis Acetylation->CellCycleArrest

MPT0E028 Signaling Pathway

MPT0G030 exerts its anti-cancer effects through the inhibition of Class I HDACs, particularly HDAC1.[2] This leads to the activation of Protein Kinase C δ (PKCδ), a pro-apoptotic protein, and the redistribution of E-cadherin, a key molecule in cell-cell adhesion whose loss is associated with cancer metastasis.

MPT0G030_Pathway MPT0G030 MPT0G030 HDAC1 HDAC1 MPT0G030->HDAC1 Inhibits PKCdelta PKCδ HDAC1->PKCdelta Inhibits Ecadherin E-cadherin HDAC1->Ecadherin Downregulates Apoptosis Apoptosis PKCdelta->Apoptosis Differentiation Cell Differentiation Ecadherin->Differentiation

MPT0G030 Signaling Pathway

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental protocols for the key in vivo studies are provided below.

MPT0E028 in Human B-cell Lymphoma Xenograft Model
  • Animal Model: Male BALB/c nude mice (5-6 weeks old).

  • Cell Line: Human Burkitt's lymphoma Ramos and BJAB cells.

  • Tumor Implantation: 5 x 106 cells were injected subcutaneously into the right flank of the mice.

  • Treatment: When tumors reached a volume of approximately 100-200 mm³, mice were randomized into treatment groups. MPT0E028 was administered orally at a dose of 100 mg/kg daily. The control group received vehicle. SAHA (100 mg/kg, oral, daily) was used as a positive control.

  • Efficacy Evaluation: Tumor volume was measured twice weekly. For survival studies, mice were monitored daily.

  • Reference:

MPT0G030 in Human Colorectal Cancer Xenograft Model
  • Animal Model: Male BALB/c nude mice (5-6 weeks old).

  • Cell Line: Human colorectal adenocarcinoma HT-29 cells.

  • Tumor Implantation: 5 x 106 cells were injected subcutaneously into the right flank of the mice.

  • Treatment: When tumors reached a volume of approximately 100 mm³, mice were randomized into treatment groups. MPT0G030 was administered orally at doses of 25 and 50 mg/kg daily. The control group received vehicle.

  • Efficacy Evaluation: Tumor volume and body weight were measured every three days. At the end of the study, tumors were excised for further analysis.

  • Reference:

Preclinical Validation Workflow

The general workflow for the preclinical validation of these HDAC inhibitors in animal models is depicted in the following diagram.

Preclinical_Workflow cluster_InVitro In Vitro Studies cluster_InVivo In Vivo Studies CellLineSelection Cancer Cell Line Selection DoseResponse Dose-Response Assays CellLineSelection->DoseResponse AnimalModel Animal Model Selection (e.g., Nude Mice) DoseResponse->AnimalModel TumorImplantation Tumor Cell Implantation AnimalModel->TumorImplantation TreatmentGroups Randomization & Treatment Initiation TumorImplantation->TreatmentGroups EfficacyMonitoring Tumor Growth & Survival Monitoring TreatmentGroups->EfficacyMonitoring EndpointAnalysis Endpoint Analysis (e.g., Histology) EfficacyMonitoring->EndpointAnalysis

General Preclinical Workflow

References

MPT0B214 Demonstrates Efficacy in Overcoming Multidrug Resistance in Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

A novel synthetic microtubule inhibitor, MPT0B214, shows significant promise in circumventing multidrug resistance (MDR), a common obstacle in cancer chemotherapy. Preclinical data reveal that this compound maintains potent cytotoxic activity against cancer cell lines that have developed resistance to conventional chemotherapeutics, particularly those that overexpress P-glycoprotein (P-gp).

This compound, a new aroylquinolone derivative, has been shown to effectively inhibit tubulin polymerization by binding to the colchicine-binding site, leading to cell cycle arrest in the G2-M phase and subsequent apoptosis.[1] Notably, its efficacy extends to multidrug-resistant cancer cells, suggesting a potential role in treating refractory tumors. This comparison guide provides an objective analysis of this compound's performance against other chemotherapeutics in cross-resistance studies, supported by experimental data.

Comparative Efficacy in Multidrug-Resistant Cancer Cell Lines

This compound has demonstrated potent anti-proliferative activity against a panel of human cancer cell lines. More importantly, it retains its cytotoxicity in KB-derived multidrug-resistant cell lines that exhibit high levels of resistance to other microtubule-targeting agents like paclitaxel and vincristine.[1]

Cell LinePrimary Cancer TypeResistance MechanismThis compound IC₅₀ (nM)Paclitaxel IC₅₀ (nM)Vincristine IC₅₀ (nM)
KBCervical Carcinoma-5 ± 0.83.5 ± 0.51.2 ± 0.3
KB-VIN10Cervical CarcinomaP-gp overexpression6 ± 1.212100 ± 1500180 ± 25
KB-S15Cervical CarcinomaP-gp overexpression4 ± 0.770 ± 1135 ± 6
KB-7DCervical CarcinomaP-gp overexpression5 ± 0.912 ± 2.125 ± 4.3
Data summarized from Lin et al., 2013.[1]

The data clearly indicates that while the KB-derived resistant cell lines show profound resistance to paclitaxel (up to 3460-fold) and vincristine (up to 150-fold) compared to the parental KB cell line, this compound's IC₅₀ values remain consistently low across all cell lines, demonstrating its ability to overcome P-gp-mediated drug efflux.[1]

Mechanism of Action and Signaling Pathway

This compound exerts its anticancer effects by disrupting microtubule dynamics, which are essential for mitotic spindle formation and cell division. This leads to an arrest of the cell cycle in the G2-M phase, ultimately triggering programmed cell death (apoptosis) through a mitochondria-dependent intrinsic pathway.[1]

MPT0B214_Mechanism_of_Action This compound This compound Tubulin β-Tubulin (Colchicine-binding site) This compound->Tubulin Binds to Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits G2M_Arrest G2/M Phase Arrest Microtubule->G2M_Arrest Disruption leads to Mitochondria Mitochondrial Pathway G2M_Arrest->Mitochondria Induces Apoptosis Apoptosis Mitochondria->Apoptosis Triggers

Mechanism of action of this compound.

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

The cytotoxic activity of this compound and other chemotherapeutic agents was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.

  • Drug Treatment: The following day, cells were treated with various concentrations of this compound, paclitaxel, or vincristine for 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium was then removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The concentration of the drug that caused 50% inhibition of cell growth (IC₅₀) was calculated from the dose-response curves.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Analysis Seed_Cells Seed cells in 96-well plate Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Add_Drugs Add varying concentrations of drugs Incubate_Overnight->Add_Drugs Incubate_72h Incubate for 72 hours Add_Drugs->Incubate_72h Add_MTT Add MTT solution Incubate_72h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Add_DMSO Add DMSO to dissolve formazan Incubate_4h->Add_DMSO Read_Absorbance Read absorbance at 570 nm Add_DMSO->Read_Absorbance Calculate_IC50 Calculate IC₅₀ values Read_Absorbance->Calculate_IC50

Workflow for the MTT cytotoxicity assay.

Conclusion

The available preclinical data strongly support the potential of this compound as a therapeutic agent for cancers that have developed resistance to other microtubule inhibitors. Its ability to evade the common P-gp efflux pump mechanism of resistance is a significant advantage. Further studies are warranted to explore the cross-resistance profile of this compound against a broader range of chemotherapeutic agents with different mechanisms of action. The consistent performance of this compound in multidrug-resistant cell lines makes it a promising candidate for further development in the treatment of refractory cancers.

References

Unveiling the Molecular Target: A Comparative Guide to Confirming MPT0B214's Binding Site on Tubulin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of MPT0B214 with other tubulin-binding agents, focusing on the experimental confirmation of its binding site. We present supporting data, detailed experimental protocols, and visual workflows to facilitate a deeper understanding of this compound's mechanism of action and its place in the landscape of microtubule-targeting cancer therapeutics.

This compound: A Potent Colchicine-Site Inhibitor

This compound is a novel synthetic microtubule inhibitor that has demonstrated significant antitumor activity.[1][2] Experimental evidence confirms that this compound exerts its effects by strongly binding to the colchicine-binding site on β-tubulin, thereby inhibiting tubulin polymerization.[1][2] This disruption of microtubule dynamics leads to G2/M phase cell cycle arrest and subsequent apoptosis in cancer cells.[1]

Comparative Analysis of Tubulin Inhibitors

To understand the significance of this compound's interaction with tubulin, it is essential to compare its binding characteristics with other well-established tubulin inhibitors that target different sites. Microtubule-targeting agents are broadly classified based on their binding site on the tubulin dimer: the colchicine site, the vinca alkaloid site, and the taxane site.

CompoundBinding SiteBinding Affinity (IC50/Ki)Effect on Tubulin PolymerizationReference
This compound Colchicine IC50: 0.61 µM; Ki: 0.04 µM Inhibition ****
ColchicineColchicineIC50: 2.68 - 10.6 µM; Ki: 1.29 µMInhibition
Combretastatin A-4 (CA-4)ColchicineIC50: 2.1 µMInhibition
NocodazoleColchicineIC50: 0.56 µMInhibition
PodophyllotoxinColchicine-Inhibition
VinblastineVincaKi: 85 nMInhibition
VincristineVincaIC50: 2.0 nMInhibition
Paclitaxel (Taxol)Taxane-Stabilization
DocetaxelTaxane-Stabilization

Table 1: Comparative Binding Affinities and Effects of Various Tubulin Inhibitors. This table summarizes the binding site, affinity (expressed as IC50 or Ki values), and the resulting effect on tubulin polymerization for this compound and a selection of other prominent tubulin-targeting agents.

Experimental Protocols for Binding Site Confirmation

The determination of a compound's binding site on tubulin is crucial for its development as a therapeutic agent. The following are detailed protocols for key experiments used to confirm the binding site of this compound.

Competitive Tubulin Binding Assay

This assay determines if a test compound binds to the same site as a known radiolabeled ligand (e.g., [³H]colchicine). A reduction in the binding of the radiolabeled ligand in the presence of the test compound indicates competition for the same binding site.

Materials:

  • Purified tubulin protein

  • Radiolabeled ligand (e.g., [³H]colchicine)

  • Test compound (this compound)

  • Unlabeled competitor (e.g., colchicine)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, pH 7.4)

  • Scintillation proximity assay (SPA) beads or ultrafiltration devices

  • Scintillation counter or LC-MS/MS

Procedure:

  • Prepare a reaction mixture containing purified tubulin in the assay buffer.

  • Add the radiolabeled ligand (e.g., [³H]colchicine) to the reaction mixture.

  • In separate tubes, add increasing concentrations of the test compound (this compound) or the unlabeled competitor (colchicine). A control tube with no competitor should also be prepared.

  • Incubate the mixtures at 37°C for a specified time to allow binding to reach equilibrium.

  • Separate the bound from the unbound radiolabeled ligand. This can be achieved using:

    • Scintillation Proximity Assay (SPA): Add SPA beads that bind to the tubulin. Only radioligand bound to the tubulin-bead complex will generate a signal.

    • Ultrafiltration: Use centrifugal filter devices to separate the protein-ligand complex (retained) from the unbound ligand (filtrate).

  • Quantify the amount of bound radiolabeled ligand using a scintillation counter for SPA or by analyzing the filtrate using LC-MS/MS for the ultrafiltration method.

  • Plot the percentage of bound radiolabeled ligand against the concentration of the competitor. An IC50 value can then be determined, representing the concentration of the competitor that inhibits 50% of the radiolabeled ligand binding.

Tubulin Polymerization Assay

This assay measures the effect of a compound on the in vitro assembly of microtubules from purified tubulin. The polymerization process is monitored by measuring the change in turbidity (light scattering) or fluorescence over time.

Materials:

  • Purified tubulin protein (>99% pure)

  • GTP solution (100 mM)

  • Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • Glycerol (as a polymerization enhancer)

  • Test compound (this compound) and controls (e.g., colchicine for inhibition, paclitaxel for stabilization)

  • Fluorescent reporter dye (e.g., DAPI) for fluorescence-based assays

  • Temperature-controlled spectrophotometer or fluorometer with a 96-well plate reader

Procedure:

  • Thaw all reagents on ice.

  • Prepare a tubulin solution in the polymerization buffer containing GTP and glycerol.

  • Add the test compound (this compound) or control compounds at various concentrations to the wells of a 96-well plate.

  • Add the tubulin solution to each well to initiate the polymerization reaction. For fluorescence assays, the fluorescent reporter is also included in this mixture.

  • Immediately place the plate in the spectrophotometer/fluorometer pre-warmed to 37°C.

  • Measure the absorbance at 340 nm (for turbidity) or fluorescence intensity at appropriate excitation/emission wavelengths (for fluorescence-based assays) at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 60-90 minutes).

  • Plot the absorbance or fluorescence intensity against time to generate polymerization curves.

  • Analyze the curves to determine the effect of the compound on the nucleation, elongation, and steady-state phases of tubulin polymerization. An IC50 value for inhibition of polymerization can be calculated.

Visualizing the Process and Pathway

To further clarify the experimental workflow and the mechanism of action, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Competitive Binding Assay cluster_analysis Data Analysis tubulin Purified Tubulin incubation Incubate Tubulin, [3H]Colchicine & this compound tubulin->incubation ligand [3H]Colchicine ligand->incubation This compound This compound This compound->incubation separation Separate Bound/ Unbound Ligand incubation->separation quantification Quantify Bound [3H]Colchicine separation->quantification plot Plot % Inhibition vs. [this compound] quantification->plot ic50 Determine IC50 plot->ic50

Figure 1. Workflow for Competitive Tubulin Binding Assay.

signaling_pathway cluster_cell Cancer Cell This compound This compound Tubulin α/β-Tubulin Dimers This compound->Tubulin Binds to Colchicine Site Polymerization Polymerization This compound->Polymerization Inhibits Tubulin->Polymerization Microtubules Microtubules Depolymerization Depolymerization Microtubules->Depolymerization Spindle Mitotic Spindle Formation Microtubules->Spindle Polymerization->Microtubules Depolymerization->Tubulin G2M_Arrest G2/M Phase Arrest Spindle->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis

Figure 2. Signaling Pathway of this compound-Induced Apoptosis.

Conclusion

The experimental data unequivocally demonstrate that this compound is a potent inhibitor of tubulin polymerization that acts by binding to the colchicine site. Its high affinity for this site, comparable to or exceeding that of other known colchicine-site binders, underscores its potential as a valuable candidate for cancer therapy. The detailed protocols and illustrative diagrams provided in this guide offer a practical framework for researchers to independently verify these findings and to further explore the therapeutic applications of this compound and other novel tubulin inhibitors.

References

MPT0B214: A Comparative Analysis Against Novel Mitotic Inhibitors in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy of the microtubule inhibitor MPT0B214 with several novel mitotic inhibitors. This analysis is supported by available preclinical data, detailed experimental protocols, and visual representations of the key cellular pathways and experimental workflows.

Introduction

This compound is a synthetic aroylquinolone derivative that has demonstrated potent antitumor activity by disrupting microtubule dynamics. It acts as a microtubule destabilizing agent by binding to the colchicine-binding site on tubulin, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][2] A significant feature of this compound is its effectiveness against multidrug-resistant (MDR) cancer cell lines, suggesting its potential to overcome common mechanisms of chemotherapy resistance.[1] In the evolving landscape of cancer therapeutics, a new generation of mitotic inhibitors has emerged, targeting different key players in cell division. These novel agents, such as inhibitors of Checkpoint Kinase 1 (CHK1), Aurora kinases, Polo-like kinases (PLK), and the kinesin spindle protein (Eg5), offer alternative mechanisms to halt mitotic progression and induce cancer cell death. This guide provides a comparative overview of the preclinical efficacy of this compound alongside representative novel mitotic inhibitors.

Comparative Efficacy: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and selected novel mitotic inhibitors across various human cancer cell lines. This data provides a quantitative comparison of their cytotoxic potency.

CompoundTargetCell LineCancer TypeIC50 (nM)
This compound TubulinKBOral Carcinoma4 - 6
KB-VIN10 (MDR)Oral Carcinoma4 - 6
A549Lung Cancer~50
HCT-116Colon Cancer~30
PC-3Prostate Cancer~20
LY2603618 (Rabusertib) CHK1HeLaCervical Cancer7 (in vitro kinase assay)
HT-29Colon CancerSensitizes to gemcitabine
ENMD-2076 Aurora Kinase AHCT-116Colon CancerInduces G2/M arrest at 5 µM
Multiple Myeloma cellsMultiple Myeloma50% cell death at 3 µM (72h)
Various solid tumor and hematopoietic cancer cell linesVarious25 - 700
Volasertib (BI 6727) PLK1HCT-116Colon Cancer23
NCI-H460Lung Cancer21
A549 (p53 wt)Lung Cancer18.05 ± 2.52 (normoxia)
A549-920 (p53 kd)Lung Cancer>85 (hypoxia)
LY2523355 (Litronesib) Eg5 KinesinVarious cancer cell linesVariousMarked antitumor activity in 86% of 14 xenograft models

Mechanism of Action: Signaling Pathways

The following diagrams illustrate the distinct signaling pathways targeted by this compound and the novel classes of mitotic inhibitors.

MPT0B214_Pathway This compound This compound Tubulin α/β-Tubulin Dimers This compound->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymerization This compound->Microtubule Inhibits Tubulin->Microtubule MitoticSpindle Mitotic Spindle Formation Microtubule->MitoticSpindle G2M_Arrest G2/M Phase Arrest MitoticSpindle->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Mitochondria Mitochondria-Dependent Intrinsic Pathway Apoptosis->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Novel_Mitotic_Inhibitors_Pathways cluster_CHK1 CHK1 Inhibition cluster_Aurora Aurora Kinase Inhibition cluster_PLK1 PLK1 Inhibition cluster_Eg5 Eg5 Kinesin Inhibition CHK1_Inhibitor CHK1 Inhibitor (e.g., LY2603618) CHK1 CHK1 CHK1_Inhibitor->CHK1 Inhibits Mitosis_Entry Premature Mitosis Entry CHK1_Inhibitor->Mitosis_Entry Forces DNA_Damage DNA Damage DNA_Damage->CHK1 G2M_Checkpoint G2/M Checkpoint CHK1->G2M_Checkpoint Activates G2M_Checkpoint->Mitosis_Entry Prevents Mitotic_Catastrophe Mitotic Catastrophe Mitosis_Entry->Mitotic_Catastrophe Aurora_Inhibitor Aurora Kinase Inhibitor (e.g., ENMD-2076) AuroraA Aurora A Kinase Aurora_Inhibitor->AuroraA Inhibits Centrosome_Separation Centrosome Separation AuroraA->Centrosome_Separation Spindle_Assembly Bipolar Spindle Assembly Centrosome_Separation->Spindle_Assembly Failed_Cytokinesis Failed Cytokinesis Spindle_Assembly->Failed_Cytokinesis Defects lead to PLK1_Inhibitor PLK1 Inhibitor (e.g., Volasertib) PLK1 Polo-like Kinase 1 PLK1_Inhibitor->PLK1 Inhibits Mitotic_Arrest_PLK Mitotic Arrest PLK1_Inhibitor->Mitotic_Arrest_PLK Mitotic_Entry_PLK Mitotic Entry PLK1->Mitotic_Entry_PLK Spindle_Maturation Spindle Maturation PLK1->Spindle_Maturation Cytokinesis Cytokinesis PLK1->Cytokinesis Eg5_Inhibitor Eg5 Inhibitor (e.g., LY2523355) Eg5 Eg5 Kinesin Eg5_Inhibitor->Eg5 Inhibits Monopolar_Spindle Monopolar Spindle Eg5_Inhibitor->Monopolar_Spindle Leads to Centrosome_Separation_Eg5 Centrosome Separation Eg5->Centrosome_Separation_Eg5 Bipolar_Spindle Bipolar Spindle Formation Centrosome_Separation_Eg5->Bipolar_Spindle Tubulin_Polymerization_Workflow start Start prepare_reagents Prepare Reagents: - Purified Tubulin - Polymerization Buffer - GTP - Test Compound (this compound) start->prepare_reagents incubate_on_ice Incubate Tubulin and Test Compound on Ice prepare_reagents->incubate_on_ice initiate_polymerization Initiate Polymerization (Increase Temperature to 37°C) incubate_on_ice->initiate_polymerization measure_absorbance Measure Absorbance at 350 nm over time (e.g., every 30s for 60 min) initiate_polymerization->measure_absorbance analyze_data Analyze Data: - Plot Absorbance vs. Time - Determine IC50 measure_absorbance->analyze_data end End analyze_data->end

References

MPT0B214: An In Vitro Pro-Apoptotic Powerhouse Awaiting In Vivo Validation

Author: BenchChem Technical Support Team. Date: November 2025

MPT0B214, a novel synthetic microtubule inhibitor, has demonstrated significant pro-apoptotic activity in preclinical in vitro studies. Its mechanism of action, targeting the colchicine-binding site of tubulin, leads to cell cycle arrest and subsequent cell death through the intrinsic apoptotic pathway. While these findings position this compound as a promising anti-cancer agent, a comprehensive evaluation of its in vivo efficacy remains to be publicly detailed. This guide provides a comparative overview of this compound's established in vitro pro-apoptotic activity against the well-documented in vivo performance of other microtubule inhibitors, paclitaxel and vincristine, and furnishes detailed experimental protocols for the methodologies cited.

Mechanism of Action: Disrupting the Cellular Scaffolding

This compound exerts its cytotoxic effects by interfering with the dynamic instability of microtubules, essential components of the cell's cytoskeleton. By binding to the colchicine site on tubulin, this compound inhibits tubulin polymerization, leading to a cascade of events culminating in programmed cell death, or apoptosis. This process is initiated by an arrest of the cell cycle in the G2/M phase, preventing the cell from completing mitosis. Subsequently, the intrinsic apoptotic pathway is activated, characterized by changes in the mitochondrial membrane potential, the phosphorylation of the anti-apoptotic protein Bcl-2, translocation of cytochrome c from the mitochondria into the cytoplasm, and the activation of caspase-9 and the executioner caspase-3. A noteworthy attribute of this compound is its effectiveness in multidrug-resistant cancer cell lines, suggesting its potential to overcome common mechanisms of chemotherapy resistance.

Comparative Analysis: In Vitro Promise vs. In Vivo Performance

A direct in vivo comparison of this compound with other microtubule inhibitors is challenging due to the absence of published in vivo data for this compound. However, a comparative summary of its in vitro activity alongside the established in vivo pro-apoptotic effects of paclitaxel and vincristine offers valuable context for researchers and drug developers.

FeatureThis compoundPaclitaxelVincristine
Target Site on Tubulin Colchicine-binding siteTaxol-binding site (promotes polymerization)Vinca-binding site (inhibits polymerization)
In Vitro IC50 Nanomolar range in various cancer cell linesNanomolar to micromolar range depending on the cell lineNanomolar range in various cancer cell lines
In Vivo Tumor Growth Inhibition Data not publicly availableSignificant tumor growth inhibition in various xenograft modelsSignificant tumor growth inhibition in various xenograft models
In Vivo Apoptosis Induction Data not publicly availableInduction of apoptosis confirmed by TUNEL staining and cleaved caspase-3 immunohistochemistry in xenograft tumorsInduction of apoptosis confirmed by TUNEL staining and caspase activation in xenograft models and patient samples
Reported Resistance Profile Effective in P-glycoprotein overexpressing multidrug-resistant cell linesSusceptible to P-glycoprotein mediated effluxSusceptible to P-glycoprotein mediated efflux

Visualizing the Pathway and Processes

To better understand the mechanisms and experimental setups discussed, the following diagrams have been generated using the DOT language.

MPT0B214_Signaling_Pathway This compound This compound Tubulin Tubulin (Colchicine-binding site) This compound->Tubulin Microtubule Microtubule Polymerization (Inhibited) Tubulin->Microtubule inhibition G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule->G2M_Arrest Mitochondria Mitochondria G2M_Arrest->Mitochondria Bcl2 Bcl-2 Phosphorylation Mitochondria->Bcl2 Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound induced apoptotic signaling pathway.

Xenograft_Workflow cluster_cell_culture Cell Culture cluster_animal_model Animal Model cluster_treatment Treatment cluster_analysis Analysis Cancer_Cells Cancer Cell Line (e.g., HeLa, A549) Tumor_Implantation Subcutaneous Injection of Cancer Cells Cancer_Cells->Tumor_Implantation Immunodeficient_Mouse Immunodeficient Mouse (e.g., Nude, SCID) Immunodeficient_Mouse->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Drug_Administration Drug Administration (e.g., i.p., i.v.) Tumor_Growth->Drug_Administration Control_Group Vehicle Control Tumor_Growth->Control_Group Tumor_Measurement Tumor Volume and Weight Measurement Drug_Administration->Tumor_Measurement Control_Group->Tumor_Measurement Apoptosis_Assays Apoptosis Analysis (TUNEL, Caspase-3 IHC) Tumor_Measurement->Apoptosis_Assays

Caption: General workflow for a xenograft tumor model study.

Experimental Protocols

Human Tumor Xenograft Model
  • Cell Culture: Human cancer cells (e.g., HeLa, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard cell culture conditions (37°C, 5% CO2).

  • Animal Housing: Immunodeficient mice (e.g., athymic nude or SCID mice), typically 6-8 weeks old, are housed in a sterile environment.

  • Tumor Cell Implantation: A suspension of 1-10 x 10^6 cancer cells in 100-200 µL of sterile phosphate-buffered saline (PBS) or a mixture of PBS and Matrigel is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor growth is monitored by measuring the tumor dimensions with calipers every 2-3 days. Tumor volume is calculated using the formula: (length x width^2) / 2.

  • Drug Administration: Once the tumors reach a palpable size (e.g., 100-200 mm^3), mice are randomized into treatment and control groups. The investigational drug (e.g., this compound) is administered via a clinically relevant route, such as intraperitoneal (i.p.) or intravenous (i.v.) injection, at a predetermined dose and schedule. The control group receives the vehicle used to dissolve the drug.

  • Euthanasia and Tumor Excision: At the end of the study, mice are euthanized, and the tumors are excised, weighed, and processed for further analysis.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for Apoptosis Detection in Tumor Tissue
  • Tissue Preparation: Excised tumors are fixed in 10% neutral buffered formalin and embedded in paraffin. 4-5 µm sections are cut and mounted on slides.

  • Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol to water.

  • Permeabilization: Tissue sections are treated with Proteinase K to permeabilize the cells.

  • Labeling: The slides are incubated with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and a labeled dUTP (e.g., BrdUTP or a fluorescently tagged dUTP). TdT catalyzes the addition of the labeled dUTP to the 3'-hydroxyl ends of fragmented DNA, a hallmark of apoptosis.

  • Detection: If a hapten-labeled dUTP is used, a secondary detection step involving an antibody or streptavidin conjugated to an enzyme (e.g., horseradish peroxidase) or a fluorophore is performed. For direct fluorescently labeled dUTP, the signal can be visualized directly.

  • Counterstaining and Visualization: The sections are counterstained with a nuclear stain (e.g., DAPI or hematoxylin) to visualize all cell nuclei. The slides are then examined under a microscope (light or fluorescence, depending on the label) to identify and quantify apoptotic cells.

Immunohistochemistry for Cleaved Caspase-3
  • Tissue Preparation: Similar to the TUNEL assay, paraffin-embedded tumor sections are deparaffinized and rehydrated.

  • Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the antigenic sites. This typically involves heating the slides in a citrate buffer.

  • Blocking: Non-specific antibody binding is blocked by incubating the sections with a blocking solution (e.g., normal goat serum).

  • Primary Antibody Incubation: The slides are incubated with a primary antibody specific for the cleaved (active) form of caspase-3.

  • Secondary Antibody Incubation: A secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore, which recognizes the primary antibody, is applied.

  • Detection: For HRP-conjugated secondary antibodies, a chromogenic substrate (e.g., DAB) is added to produce a colored precipitate at the site of the antigen. For fluorescently labeled secondary antibodies, the signal is visualized using a fluorescence microscope.

  • Counterstaining and Analysis: The sections are counterstained with hematoxylin or DAPI and analyzed to determine the percentage of cells positive for cleaved caspase-3.

Conclusion

This compound exhibits a compelling pro-apoptotic profile in vitro, positioning it as a promising candidate for further oncological drug development. Its ability to circumvent common drug resistance mechanisms is particularly noteworthy. However, the critical next step in validating its therapeutic potential is the comprehensive evaluation of its in vivo efficacy and safety. Future studies employing xenograft models to assess tumor growth inhibition and directly measure apoptosis through established techniques like TUNEL assays and cleaved caspase-3 immunohistochemistry are imperative. Such data will be crucial for a direct and meaningful comparison with existing microtubule inhibitors and for guiding the clinical translation of this novel anti-cancer agent.

Safety Operating Guide

Navigating the Uncharted Territory of MPT0B214 Disposal: A Call for Caution

Author: BenchChem Technical Support Team. Date: November 2025

Efforts to delineate the specific disposal procedures for the compound designated MPT0B214 have been unsuccessful due to the substance's lack of public identification. This designation appears to be an internal or proprietary code, and without a formal chemical name or structure, accessing a Safety Data Sheet (SDS) and its critical safety and disposal information is not possible.

For researchers, scientists, and drug development professionals, the proper and safe disposal of chemical waste is a cornerstone of laboratory safety and environmental responsibility. The core of this process relies on the detailed information provided in a compound's SDS, which outlines its physical and chemical properties, hazards, and specific handling and disposal instructions.

In the case of this compound, extensive searches of chemical databases, patent literature, and scientific publications have yielded no specific information that would allow for the creation of accurate and safe disposal protocols. Providing generic disposal guidance without knowledge of the compound's characteristics would be highly irresponsible and could pose significant risks to personnel and the environment.

Recommended Action for Laboratories Handling this compound

To ensure the safe disposal of this compound, it is imperative for personnel to:

  • Consult Internal Documentation: The primary source of information for a proprietary compound like this compound will be the internal documentation provided by the manufacturer or the research group that synthesized it. This should include a comprehensive risk assessment and a detailed disposal plan.

  • Contact the Supplier or Originator: Reach out to the entity that supplied or created this compound to request the official Safety Data Sheet or equivalent documentation. This is the most reliable way to obtain the necessary information.

  • Engage with Environmental Health and Safety (EHS): Your institution's EHS department is a critical resource for managing and disposing of uncharacterized or novel chemical waste. They can provide guidance on appropriate waste streams and disposal procedures based on the information available and institutional protocols.

General Principles of Hazardous Waste Disposal

While specific procedures for this compound remain unknown, the following general principles for the disposal of laboratory chemical waste should always be followed, in accordance with local, state, and federal regulations:

  • Waste Identification: All chemical waste must be properly identified and labeled.

  • Segregation: Incompatible waste streams must be kept separate to prevent dangerous reactions.

  • Containerization: Waste must be stored in appropriate, sealed, and labeled containers.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, eye protection, and a lab coat, when handling chemical waste.

The scientific community thrives on precision and safety. In the absence of concrete data for this compound, the most responsible course of action is to exercise caution and seek definitive information from the source. This approach ensures the protection of researchers and the environment, upholding the highest standards of laboratory practice.

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。